molecular formula C7H7BrFN B580070 3-Bromo-4-fluoro-2-methylaniline CAS No. 1780701-91-8

3-Bromo-4-fluoro-2-methylaniline

Cat. No.: B580070
CAS No.: 1780701-91-8
M. Wt: 204.042
InChI Key: TZUSNHJXCNDHHW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methylaniline (CAS 1780701-91-8) is a high-purity, multifunctional aromatic amine primarily employed as a key synthetic intermediate in advanced organic chemistry and drug discovery research . This compound features a benzene ring substituted with an amine group, a bromine atom, a fluorine atom, and a methyl group, creating a sophisticated scaffold for constructing complex molecules . The presence of both bromine and fluorine atoms offers distinct reactivity: the bromine can participate in various cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine can influence the electron distribution of the ring and serve as a leaving group in nucleophilic aromatic substitution, providing multiple avenues for chemical modification . Halogenated aniline derivatives like this are of great significance in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and are commonly used in the synthesis of potential SIRT6 activators and other biologically active molecules . Researchers value this compound for its trifunctional nature, which allows for sequential and selective derivatization. The amine group can be functionalized via acylation or diazotization, and the methyl group can be oxidized or halogenated, enabling the synthesis of a diverse array of chemical entities from a single, accessible starting material . As a solid, it should be stored in a cool, dark place under an inert atmosphere . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use. Please refer to the safety data sheet (SDS) for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUSNHJXCNDHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-fluoro-2-methylaniline CAS number and registration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-fluoro-2-methylaniline, a key halogenated aniline intermediate in organic synthesis and pharmaceutical research. While the initial query mentioned the 3-bromo isomer, this document focuses on the more extensively documented and utilized 4-bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1). We will delve into its physicochemical properties, established synthetic routes with detailed protocols, analytical characterization methods, and its role as a versatile building block in the development of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors. The existence of the isomer 3-Bromo-4-fluoro-2-methylaniline is noted, with its own unique identifier, CAS Number 1780701-91-8.[1][2]

Introduction: The Significance of Halogenated Anilines

Halogenated anilines are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science industries.[3] The presence of halogen substituents on the aniline ring provides multiple reactive sites, enabling a diverse range of chemical transformations. These transformations include, but are not limited to, cross-coupling reactions at the halogen site, nucleophilic substitution on the amine group, and nucleophilic aromatic substitution of the halogen itself.[3][4] This multi-functionality makes halogenated anilines invaluable for constructing the core structures of active pharmaceutical ingredients (APIs).[3] 4-Bromo-3-fluoro-2-methylaniline, with its unique substitution pattern, offers a distinct combination of reactivity and steric and electronic properties, making it a compound of significant interest for medicinal chemists.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a chemical are paramount for its successful application in research and development.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-bromo-3-fluoro-2-methylaniline[5]
CAS Number 127408-03-1[5][6][7][8][9][10][11]
Molecular Formula C₇H₇BrFN[5]
InChI Key HOFKRNFFIGAFNE-UHFFFAOYSA-N[6][7]
SMILES CC1=C(C=CC(=C1F)Br)N[5]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 204.04 g/mol [5]
Physical Form Solid, Pink Crystalline Solid[7][9]
Boiling Point 244.5 ± 35.0 °C at 760 mmHg
Flash Point 101.7 ± 25.9 °C
Density 1.589 ± 0.06 g/cm³ (Predicted)[9]
pKa 2.73 ± 0.10 (Predicted)[10]

Synthesis and Manufacturing

The primary and most well-documented method for synthesizing 4-bromo-3-fluoro-2-methylaniline is through the electrophilic bromination of its precursor, 3-fluoro-2-methylaniline.[6] This reaction leverages an electrophilic aromatic substitution mechanism.

Synthetic Pathway: Electrophilic Bromination

The introduction of a bromine atom onto the aromatic ring of 3-fluoro-2-methylaniline is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS).[6] The reaction is generally carried out in a suitable solvent, and the regioselectivity of the bromination is directed by the existing substituents on the aniline ring. The scalability of this method has been demonstrated, making it suitable for producing significant laboratory quantities.[6]

Synthesis_Workflow A 3-Fluoro-2-methylaniline (Starting Material) C Reaction Vessel (Suitable Solvent) A->C B N-Bromosuccinimide (NBS) (Brominating Agent) B->C D Electrophilic Aromatic Substitution C->D Reaction Conditions: Controlled Temperature E 4-Bromo-3-fluoro-2-methylaniline (Final Product) D->E F Purification (Recrystallization or Chromatography) E->F Reactivity_Applications cluster_0 4-Bromo-3-fluoro-2-methylaniline cluster_1 Synthetic Transformations cluster_2 Potential Applications A 4-Bromo-3-fluoro-2-methylaniline -NH₂ (Amino Group) -Br (Bromo Group) -F (Fluoro Group) B N-Alkylation / Acylation A:f1->B Reaction at Amino Group C Suzuki / Heck / Buchwald-Hartwig Cross-Coupling A:f2->C Reaction at Bromo Group D Nucleophilic Aromatic Substitution A:f3->D Reaction at Fluoro Group E Pharmaceutical Intermediates B->E C->E F Agrochemicals C->F G Advanced Materials C->G D->E

Sources

An In-Depth Technical Guide to the Material Safety and Handling of 3-Bromo-4-fluoro-2-methylaniline for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety, handling procedures, and chemical properties of 3-Bromo-4-fluoro-2-methylaniline and its closely related isomer, 4-Bromo-3-fluoro-2-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory use.

Section 1: Compound Identification and Structural Context

Halogenated anilines are foundational building blocks in medicinal chemistry, serving as versatile intermediates for synthesizing complex molecular architectures. Their utility, however, is matched by a need for rigorous safety protocols. This guide focuses on this compound.

It is critical to note that comprehensive safety and toxicological data are more extensively documented for its structural isomer, 4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1) . While the physicochemical properties and hazards of isomers are often similar, they are not identical. Therefore, the data presented herein, primarily sourced for the 4-bromo isomer, should be used as a robust but cautious proxy for this compound. Researchers must apply due diligence and risk assessment for their specific application.

Identifier3-Bromo-4-fluoro-2-methylaniline4-Bromo-3-fluoro-2-methylaniline CAS Number1780701-91-8[1]127408-03-1[2][3][4] Molecular FormulaC₇H₇BrFN[1]C₇H₇BrFN[2][3][5] Molecular Weight204.04 g/mol 204.04 g/mol [2][3] IUPAC Name3-Bromo-4-fluoro-2-methylaniline4-Bromo-3-fluoro-2-methylaniline[2][3] SynonymsN/A4-bromo-3-fluoro-2-methylbenzenamine[6]

>]; } }

Table 1. Key identifiers for the target compound and its well-documented isomer.

G A This compound B 4-Bromo-3-fluoro-2-methylaniline

Diagram 1. Comparison of chemical structures.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 4-Bromo-3-fluoro-2-methylaniline is classified as a hazardous substance, carrying warnings for acute toxicity and irritation.[2][3][7] The primary hazards stem from its potential to cause harm upon ingestion, skin contact, or inhalation.

G start Hazard Identification signal {Signal Word | Warning} start->signal Indicates pictograms {GHS Pictograms | { GHS07 | Exclamation Mark}} signal->pictograms Requires hazards {Primary Hazard Statements | H302: Harmful if swallowed | H312: Harmful in contact with skin | H315: Causes skin irritation | H319: Causes serious eye irritation | H332: Harmful if inhaled | H335: May cause respiratory irritation} pictograms:f0->hazards Represents

Diagram 2. GHS hazard identification summary.

Hazard Statement Summary:

Code Statement Classification
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4)[2][3][7]
H312 Harmful in contact with skin Acute Toxicity, Dermal (Category 4)[2][3][7]
H315 Causes skin irritation Skin Irritation (Category 2)[2][3][7]
H319 Causes serious eye irritation Eye Irritation (Category 2)[2][3][7]
H332 Harmful if inhaled Acute Toxicity, Inhalation (Category 4)[2][3][7]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3)[2][3] |

Precautionary Statement Summary:

Code Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]
P264 Wash skin thoroughly after handling.[2][7]
P270 Do not eat, drink or smoke when using this product.[2][7]
P271 Use only outdoors or in a well-ventilated area.[2][7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2][7]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
P405 Store locked up.[2][7]

| P501 | Dispose of contents/container to an approved waste disposal plant.[2][7] |

Section 3: Toxicological Profile and Exposure Routes

The toxicity of substituted anilines is a significant concern. The presence of halogen atoms can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially increasing its persistence or altering its interaction with biological targets.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust or vapor, direct skin contact, and eye contact.[2] Ingestion is a less common but serious route of exposure.

  • Symptoms of Exposure:

    • Skin Contact: May result in inflammation, characterized by itching, scaling, reddening, or blistering.[2]

    • Eye Contact: Can cause redness, pain, and potentially severe eye damage.[2]

    • Inhalation: May lead to irritation of the lungs and respiratory system.[2]

    • General: Overexposure may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[8]

Section 4: Emergency and First-Aid Protocols

A self-validating safety protocol requires immediate and correct responses to exposure. The following steps are based on established best practices for handling toxic chemicals.

Experimental Protocol: First-Aid Response

  • Inhalation:

    • Action: Immediately move the affected person to fresh air.[2][7][9]

    • Causality: This removes the individual from the source of exposure, preventing further absorption of the toxicant.

    • Follow-up: If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[7][9]

  • Skin Contact:

    • Action: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[2][9]

    • Causality: Rapid and thorough washing is essential to remove the chemical from the skin surface, minimizing dermal absorption.

    • Follow-up: Seek immediate medical attention. Wash contaminated clothing before reuse.[2]

  • Eye Contact:

    • Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][7][10]

    • Causality: Continuous flushing helps to dilute and remove the chemical, preventing severe or permanent damage to the cornea and other sensitive eye tissues.

    • Follow-up: Remove contact lenses if possible and safe to do so. Seek immediate medical attention.[7]

  • Ingestion:

    • Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][7][9]

    • Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis. Rinsing the mouth removes residual material.

    • Follow-up: Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7][9]

Section 5: Safe Handling, Storage, and Engineering Controls

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize the risk of exposure.

  • Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] This is the primary method for preventing inhalation exposure.

  • Safe Handling Practices:

    • Avoid all personal contact, including inhalation of dust or vapors.[10]

    • Wear all required Personal Protective Equipment (PPE) as detailed in Section 6.

    • Avoid the formation of dust and aerosols during weighing and transfer.[9]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7]

    • Wash hands thoroughly with soap and water after handling.[2]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

    • For long-term stability and to prevent degradation, store at 2-8°C, protected from light.[5]

    • Store away from incompatible materials such as strong oxidizing agents.[2]

G

Diagram 3. A logical workflow for the safe handling of the compound.

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]Prevents eye contact from splashes or airborne dust, mitigating the risk of serious eye irritation (H319).
Skin Chemical-resistant, impervious gloves (e.g., nitrile). Wear fire/flame resistant and impervious clothing or a lab coat.[7]Creates a barrier to prevent skin contact, which can cause irritation (H315) and systemic toxicity (H312).
Respiratory Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if ventilation is inadequate.[8]Protects against inhalation of harmful dust or vapors (H332) and respiratory irritation (H335).

Section 7: Accidental Release and Fire-Fighting Measures

Accidental Release Protocol:

  • Evacuate: Evacuate personnel to a safe area, keeping people away and upwind of the spill.[9]

  • Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[9]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7][9]

  • Clean-up: Use personal protective equipment. Collect the spilled material using a non-sparking tool and place it in a suitable, closed container for disposal.[9][10] Avoid generating dust.

  • Decontaminate: Wash the spill area thoroughly.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7][9] A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Section 8: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₇BrFN[2][3][5]
Molecular Weight 204.04 g/mol [2][3]
Physical Form Solid[4]
Boiling Point 244.5 ± 35.0 °C at 760 mmHg[4][5]
Flash Point 101.7 ± 25.9 °C[4]
Density 1.589 ± 0.06 g/cm³ (Predicted)[5]
pKa 2.73 ± 0.10 (Predicted)[5]
Storage Temperature 2-8°C, protect from light[5]

Section 9: Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, anilines can be sensitive to light and air.

  • Chemical Stability: The compound is stable under recommended storage and handling temperatures and pressures.[2]

  • Possibility of Hazardous Reactions: No hazardous reactions have been reported.

  • Conditions to Avoid: Avoid dust generation and exposure to light.[2][4]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Combustion will produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2]

Section 10: Application in Synthesis

Understanding the reactivity of this compound is key to its use as a synthetic intermediate. The primary route to this class of compounds is the direct electrophilic bromination of a substituted aniline precursor, such as 3-fluoro-2-methylaniline.[11]

Experimental Protocol: General Bromination The synthesis often involves the use of N-Bromosuccinimide (NBS) as a brominating agent in a suitable solvent like acetonitrile or DMF.[11] The reaction is typically performed at a reduced temperature (e.g., 0-10°C) during the addition of NBS to control the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.[11] This method has been shown to be scalable and can produce high yields.[11]

G

Diagram 4. A high-level overview of a typical synthesis pathway.

The presence of the amino, bromo, and fluoro groups allows for a wide range of subsequent transformations, including N-alkylation, transition metal-catalyzed cross-coupling reactions at the bromine site, and further substitutions on the aromatic ring, making it a valuable intermediate in drug discovery programs.[6][11]

References

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  • 4-bromo-2-fluoroaniline Safety Data Sheet, SD Fine-Chem. [Link]

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, Google P
  • 4-Bromo-2-fluoro-3-methylaniline Hazard Summary, PubChem. [Link]

  • 3-Bromo-2-fluoro-4-methylaniline hydrochloride, Chemsrc. [Link]

  • Material Safety Data Sheet, Capot Chemical. [Link]

  • 4-Bromo-2-fluoro-3-methylaniline Safety Information, Hoffman Fine Chemicals. [Link]

  • Reactions of Arylamines, Chemistry LibreTexts. [Link]

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Sources

The Strategic Synthesis of 3-Bromo-4-fluoro-2-methylaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Polysubstituted Anilines in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, polysubstituted anilines are indispensable building blocks. Their unique electronic and structural properties serve as a versatile scaffold for the synthesis of complex molecular architectures with tailored biological activities. Among these, 3-Bromo-4-fluoro-2-methylaniline stands out as a key intermediate, offering multiple points for diversification through modern synthetic methodologies. The presence of a bromine atom provides a handle for cross-coupling reactions, the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and the amino group serves as a nucleophilic center for a variety of transformations. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, delving into the mechanistic rationale behind the chosen strategies and offering detailed experimental insights for the discerning researcher. Halogenated anilines are recognized as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3]

Strategic Analysis of Synthetic Routes: The Imperative of Regioselectivity

Direct electrophilic bromination of 4-fluoro-2-methylaniline is an intuitive but ultimately flawed approach for the synthesis of the target molecule. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 4-fluoro-2-methylaniline, the amino group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director.[4][5] The interplay of these directing effects would overwhelmingly favor bromination at positions other than the desired 3-position.

Therefore, a more strategic, multi-step approach is required, where the substitution pattern is meticulously constructed. The most logical and efficient pathway involves starting with a benzene ring that is already functionalized with the key bromo and fluoro substituents in the desired relative positions. This retrosynthetic analysis points towards a two-step sequence commencing with the nitration of a suitable precursor, followed by the reduction of the nitro group to the target aniline.

Recommended Synthetic Pathway: A Two-Step Approach from a Pre-functionalized Arene

The recommended and most reliable synthetic route to this compound is a two-step process starting from 1-bromo-2-fluoro-3-methylbenzene. This pathway offers excellent control over the regiochemistry and consistently provides the desired product in good yield.

Synthesis_Pathway Start 1-Bromo-2-fluoro-3-methylbenzene Intermediate 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Nitration of 1-Bromo-2-fluoro-3-methylbenzene

The first step involves the electrophilic nitration of 1-bromo-2-fluoro-3-methylbenzene. The regiochemical outcome of this reaction is of paramount importance. The directing effects of the substituents on the starting material are as follows:

  • Bromine: A deactivating ortho-, para-director.

  • Fluorine: A deactivating ortho-, para-director.

  • Methyl: An activating ortho-, para-director.

The interplay of these electronic and steric effects directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position, which is para to the methyl group and ortho to the bromine atom. This leads to the formation of the desired intermediate, 1-bromo-2-fluoro-3-methyl-4-nitrobenzene.

Experimental Protocol: Nitration

A detailed protocol for a similar nitration is described in the synthesis of 1-bromo-5-chloro-3-fluoro-2-nitrobenzene, where a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion.[6]

  • To a stirred solution of 1-bromo-2-fluoro-3-methylbenzene in a suitable solvent (e.g., dichloromethane or neat), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.

  • Maintain the reaction at this temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, and wash it sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-fluoro-3-methyl-4-nitrobenzene.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure nitroaromatic intermediate.

Parameter Condition Causality
Nitrating Agent HNO₃ / H₂SO₄Generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.[6]
Temperature 0-5 °CControls the exothermicity of the reaction and minimizes the formation of by-products.
Solvent Dichloromethane or neatProvides a medium for the reaction; neat conditions can also be employed.
Work-up Quenching on ice, washingRemoves excess acid and by-products, isolating the desired nitro compound.
Step 2: Reduction of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

The final step in the synthesis is the reduction of the nitro group in 1-bromo-2-fluoro-3-methyl-4-nitrobenzene to an amino group, yielding the target this compound. This transformation can be achieved through various established methods, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Common Reduction Methods:

  • Metal-Acid Reduction: A classic and reliable method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid.[7] This method is often cost-effective and high-yielding.

  • Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.[7] It is a clean and efficient method, often providing high purity products. However, care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation, especially with bromine substituents.[7]

  • Transfer Hydrogenation: This is a safer alternative to using hydrogen gas, where a hydrogen donor like hydrazine or ammonium formate is used in the presence of a catalyst. This method is often highly selective for the reduction of nitro groups in the presence of other reducible functionalities.[7]

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

A general procedure for the reduction of a nitroarene using iron and acid is as follows, which can be adapted for 1-bromo-2-fluoro-3-methyl-4-nitrobenzene.[8]

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the 1-bromo-2-fluoro-3-methyl-4-nitrobenzene and a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain it at this temperature, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure to yield the final, high-purity aniline.

Parameter Condition Causality
Reducing Agent Iron powder / HClA robust and cost-effective system for the reduction of aromatic nitro groups.[7]
Solvent Ethanol / WaterProvides a suitable medium for the reaction and helps to dissolve the starting material.
Temperature RefluxIncreases the reaction rate to ensure complete conversion of the nitro group.
Work-up Filtration, extraction, washingRemoves inorganic salts and by-products, isolating the desired aniline.

Caption: A flowchart illustrating the key stages of the synthesis.

Applications in Drug Development and Chemical Research

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, making it a key building block in the development of novel pharmaceuticals and agrochemicals. For instance, similar halogenated anilines are used in the synthesis of kinase inhibitors for cancer therapy and as precursors for sirtuin activators.[9][10] The unique substitution pattern of this compound provides a scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion: A Robust and Reliable Synthetic Strategy

The synthesis of this compound is best achieved through a strategic, multi-step approach that prioritizes regiochemical control. The recommended pathway, involving the nitration of 1-bromo-2-fluoro-3-methylbenzene followed by the reduction of the nitro intermediate, provides a reliable and scalable method for the preparation of this valuable building block. The detailed experimental considerations and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access this key intermediate for their synthetic endeavors.

References

  • Chemistry LibreTexts. (2015, January 7). Directing Effects. [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-3-Fluoro-2-Methyl-4-Nitrobenzene. [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene. [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • RSC Publishing. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Sura Cell. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene -2g. [Link]

  • NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). [Link]

  • ResearchGate. (2025, August 6). Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water. [Link]

  • Inorganic Chemistry. (n.d.). Homogeneous ruthenium-catalyzed reduction of nitrobenzene. [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • ACS Publications. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. [Link]

  • NIH. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. [Link]

Sources

A Researcher's Guide to Sourcing and Quality Control of 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Key Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount. Halogenated anilines are a cornerstone of this landscape, prized for their versatile reactivity that enables the construction of complex molecular architectures.[1] Among these, 3-Bromo-4-fluoro-2-methylaniline (CAS No. 1780701-91-8) emerges as a highly valuable, trifunctional building block. Its distinct arrangement of amino, bromo, and fluoro groups on a toluene scaffold offers medicinal chemists a powerful tool for structure-activity relationship (SAR) studies and the development of novel pharmaceutical candidates.[1][2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality validation, and safe handling of this compound. We will delve into the supplier landscape, provide actionable protocols for quality assessment, and outline the synthetic context necessary for informed experimental design.

A Note on Isomers: It is critical for researchers to distinguish this compound (CAS 1780701-91-8) from its more commonly documented isomer, 4-Bromo-3-fluoro-2-methylaniline (CAS 127408-03-1). While their properties are similar, precise isomeric identity is crucial for targeted synthesis and biological activity. Always verify the CAS number with the supplier before procurement.

Chemical Identity and Physicochemical Properties

Accurate identification is the first step in ensuring experimental reproducibility. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1780701-91-8[3]
Molecular Formula C₇H₇BrFN[4]
Molecular Weight 204.04 g/mol [4][5]
Appearance Solid (Typical for related anilines)[6][7]
InChI Key N/A (Specific isomer)N/A
SMILES Nc1c(C)c(Br)cc(F)c1N/A

Note: Some physical properties like boiling and flash points are extrapolated from the closely related 4-bromo isomer due to limited public data for this specific CAS number.[7]

Commercial Suppliers and Procurement

Sourcing high-purity this compound is critical for the success of subsequent synthetic transformations. The following table provides a non-exhaustive list of commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

SupplierProduct/Catalog NumberPurityNotes
BLD Pharm BD111818>95%Offers analytical documentation like NMR and HPLC.[3]
CymitQuimica TR-B688675 (TRC)NeatIntended for laboratory use only.[4]
Sigma-Aldrich Multiple97% - 98%Distributes from various partners like Ambeed and ChemScene.[6][7]
AK Scientific, Inc. N/A95%Provides detailed Safety Data Sheets.[8]
ChemicalBook Multiple≥99%Acts as a directory for various Chinese suppliers.[9]

Disclaimer: This list is for informational purposes. Availability and specifications are subject to change. Always verify with the supplier directly.

Synthetic Context: Understanding Potential Impurities

A key aspect of trustworthiness in chemical sourcing is understanding the synthetic route, as this informs potential impurities. While the specific process for the 3-bromo isomer is proprietary, the synthesis of related bromo-fluoro-anilines typically involves electrophilic aromatic substitution.

The most common method for the analogous 4-bromo isomer is the direct bromination of 3-fluoro-2-methylaniline using an electrophilic bromine source like N-Bromosuccinimide (NBS).[10] This reaction's efficiency is highly dependent on solvent and temperature, with systems like N,N-dimethyl-formamide (DMF) at 0-20°C reportedly yielding high conversion.[10]

Start Precursor: 3-Fluoro-2-methylaniline Reaction Electrophilic Bromination in DMF Solvent (0-20°C) Start->Reaction Reagent Brominating Agent: N-Bromosuccinimide (NBS) Reagent->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Crude Product Purification Purification: Recrystallization or Column Chromatography Workup->Purification QC Quality Control (QC) (HPLC, NMR, MS) Purification->QC Product Final Product: 4-Bromo-3-fluoro-2-methylaniline QC->Product Verified >98% Purity

Fig 1. Generalized workflow for the synthesis of a bromo-fluoro-methylaniline isomer.

Causality and Potential Impurities:

  • Incomplete Reaction: Residual starting material (3-fluoro-2-methylaniline) may be present.

  • Di-bromination: Over-reaction can lead to the formation of di-brominated species, which can be difficult to separate.

  • Isomeric Impurities: Depending on the directing effects of the substituents, minor amounts of other bromo-isomers could form.

  • Solvent Residue: Residual DMF or other reaction/purification solvents may be present.

Understanding these possibilities is crucial when interpreting analytical data from a newly acquired batch.

Quality Assessment: A Self-Validating Protocol

Upon receiving a new batch of this compound, independent verification is essential. A Certificate of Analysis provides a baseline, but in-house confirmation ensures integrity for critical applications.

Start Receive New Batch with CoA Visual Visual Inspection: Color & Physical Form Match? Start->Visual NMR ¹H NMR Analysis: Structural Confirmation Visual->NMR Yes Reject Batch Rejected Contact Supplier & Quarantine Visual->Reject No NMR_Check Structure Match Expected and CoA Spectrum? NMR->NMR_Check HPLC HPLC Purity Analysis NMR_Check->HPLC Yes NMR_Check->Reject No HPLC_Check Purity ≥ 98%? HPLC->HPLC_Check Accept Batch Accepted Log & Store Appropriately HPLC_Check->Accept Yes HPLC_Check->Reject No Fail_Visual Inconsistency Noted Fail_NMR Structural Mismatch or Impurity Peaks Fail_HPLC Purity Below Spec

Fig 2. Quality control decision workflow for incoming chemical batches.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for determining the purity of this compound.

1. Objective: To quantify the purity of the analyte and identify any significant impurities.

2. Materials & Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Formic Acid (FA), LC-MS grade

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Mobile Phase Preparation:

  • Mobile Phase A (A): 0.1% Formic Acid in Water

  • Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile

    • Rationale: A buffered mobile phase ensures consistent peak shape and retention time for the basic aniline compound.

5. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and dissolving in Acetonitrile.

  • Create a working solution by diluting the stock solution 1:10 with a 50:50 mixture of ACN/Water to a final concentration of ~0.1 mg/mL.

    • Rationale: This concentration is typically within the linear range of a UV detector and prevents column overload.

6. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 30% B

    • 18-22 min: 30% B (re-equilibration)

    • Rationale: A gradient method ensures that both the main compound and any potential impurities (more or less polar) are eluted and separated effectively.

7. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity using the area percent method:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

  • The result should be ≥98% for high-purity material, and no single impurity should be >0.5%.

Safety, Handling, and Storage

Substituted anilines require careful handling. The GHS classifications for the closely related 4-bromo isomer serve as a strong guideline for necessary precautions.[5]

GHS Hazard Statements: [5][8][11]

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions: [8][11][12]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. A recommended storage temperature is often 2-8°C.[6] Keep away from strong oxidizing agents and acids.[12]

Conclusion

This compound is a potent synthetic building block whose effective use begins with diligent sourcing and rigorous quality control. By partnering with reputable suppliers, requesting comprehensive analytical data, and performing independent verification, researchers can ensure the integrity of their starting material. This foundation of quality, combined with a thorough understanding of the compound's synthetic context and safety requirements, empowers scientists to build complex molecules with confidence, accelerating the path to discovery in pharmaceutical and materials science.

References

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • 4-Bromo-3-fluoro-2-methylaniline Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Solubility of 3-Bromo-4-fluoro-2-methylaniline for Pharmaceutical Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-4-fluoro-2-methylaniline is a substituted aniline derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within medicinal chemistry and drug discovery programs. Its utility in these applications is fundamentally governed by its physicochemical properties, chief among them being its solubility in common laboratory solvents. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in theoretical principles. In the absence of extensive published quantitative data for this specific molecule, this document serves as a practical whitepaper, equipping researchers with a robust, first-principles approach to predicting solubility behavior and a detailed experimental protocol for its accurate determination under Good Laboratory Practice (GLP) standards.

Theoretical Principles of Solubility: A Predictive Analysis

Understanding the molecular structure of this compound (C₇H₇BrFN, Molar Mass: 204.04 g/mol ) is crucial for predicting its solubility behavior.[1] The molecule is a crystalline solid at standard conditions.[2][3] Its key structural features are:

  • Aniline Core: The primary amine (-NH₂) group is polar and capable of acting as a hydrogen bond donor, suggesting potential solubility in polar protic solvents.

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar or moderately polar aprotic solvents.

  • Halogen Substituents: The bromine (-Br) and fluorine (-F) atoms increase the molecule's molecular weight and polarizability. While electronegative, their contribution to overall polarity is complex and can enhance van der Waals interactions.

  • Methyl Group: The nonpolar methyl (-CH₃) group contributes to the molecule's hydrophobic character.

Causality of Predicted Solubility: The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. Given the mixed polar (amine) and nonpolar (aromatic ring, methyl group) characteristics of this compound, it is predicted to exhibit limited solubility in highly polar protic solvents like water and greater solubility in solvents of intermediate polarity, such as alcohols (Methanol, Ethanol), and polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate. Its solubility is expected to be high in solvents that can engage in both hydrogen bonding and accommodate the nonpolar aromatic structure. For a structurally similar compound, 2-bromo-4-methylaniline, it is noted to be insoluble in water but miscible with alcohol and ether, lending support to this predictive framework.[4]

Experimental Determination of Equilibrium Solubility

To generate reliable and reproducible data, a standardized experimental protocol is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its accuracy and reliability.[5][6][7] This protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is achieved and accurately measured.

Materials and Reagents
  • Solute: this compound, purity >98%

  • Solvents: HPLC-grade or equivalent purity (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Toluene, Heptane)

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker or rotator with temperature control (e.g., 25 °C ± 1 °C)

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

    • Calibrated volumetric flasks and pipettes

    • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Step-by-Step Protocol: The Saturation Shake-Flask Method

This procedure is adapted from established guidelines for Good Laboratory Practice (GLP) in solubility measurement.[5][6][8]

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of excess solid is critical to ensure that the solution reaches saturation.[5]

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A preliminary test can determine the time required to reach equilibrium, but 24 to 36 hours is often sufficient for many compounds.[6] It is crucial that temperature is adequately controlled throughout the experiment.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation is highly recommended to ensure clear separation of the solid and liquid phases.[5]

  • Sampling: Carefully withdraw a specific volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.[8]

  • Dilution & Quantification: Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L. Replicate measurements (minimum of three) are recommended to ensure precision.[9]

Safety & Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][10][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid dust formation.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Data Presentation and Visualization

As experimental data is generated using the protocol above, results should be meticulously recorded.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C
Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Non-Polar HeptaneLowUser to determine
TolueneModerateUser to determine
Polar Aprotic Dichloromethane (DCM)HighUser to determine
Tetrahydrofuran (THF)HighUser to determine
Ethyl AcetateHighUser to determine
AcetoneModerate-HighUser to determine
Acetonitrile (ACN)ModerateUser to determine
Dimethyl Sulfoxide (DMSO)HighUser to determine
Polar Protic MethanolModerate-HighUser to determine
EthanolModerate-HighUser to determine
Isopropanol (IPA)ModerateUser to determine
WaterVery LowUser todetermine
Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result A 1. Add Excess Solid (this compound) to Vial B 2. Add Precise Volume of Solvent A->B Accurate Weighing C 3. Agitate at Controlled Temperature (e.g., 24-36h) B->C D 4. Settle & Centrifuge to Separate Phases C->D Achieve Equilibrium E 5. Withdraw & Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample for Analysis E->F Remove Particulates G 7. Quantify Concentration (e.g., HPLC-UV) F->G Linear Range H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the saturation shake-flask solubility determination method.

Conclusion and Applications

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase.

  • Purification: Designing effective crystallization, precipitation, or extraction procedures.

  • Drug Formulation: Understanding solubility is the first step in developing viable formulations for preclinical studies.

By adhering to the standardized methodology presented, research, development, and manufacturing teams can generate reliable and consistent data, accelerating the progress of projects that utilize this important chemical intermediate.

References

  • Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. [Link]

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. PubChem Compound Database. [Link]

  • Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–901. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • U.S. Army Research Laboratory. (2004). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. [Link]

  • World Health Organization. (2009). Good Laboratory Practice (GLP) Training Manual. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • ChemBK. (n.d.). 2-Bromo-4-methylaniline. [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-4-fluoro-2-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 3-Bromo-4-fluoro-2-methylaniline as a pivotal building block in contemporary medicinal chemistry, with a particular focus on the synthesis of targeted kinase inhibitors. We provide an in-depth analysis of the molecule's structural attributes and their influence on synthetic strategies and resulting biological activity. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the synthesis of advanced intermediates and kinase inhibitor scaffolds, supported by mechanistic insights and comparative data.

Introduction: The Strategic Value of this compound in Drug Discovery

This compound is a trifunctional aromatic compound whose unique substitution pattern offers a confluence of desirable properties for medicinal chemistry. The strategic placement of the bromo, fluoro, and ortho-methyl groups provides a versatile platform for the construction of complex molecular architectures, particularly those targeting the ATP-binding site of protein kinases.

  • The Bromine Handle: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.

  • The Fluorine Modulator: The electron-withdrawing fluorine atom significantly influences the physicochemical properties of the molecule and its derivatives. In the context of kinase inhibitors, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1][2] Furthermore, the fluorine atom can engage in favorable orthogonal multipolar interactions with the protein backbone, thereby increasing binding affinity.

  • The Ortho-Methyl Group: The methyl group positioned ortho to the amino group plays a crucial role in dictating the conformation of the final molecule. This "magic methyl" effect can restrict the rotation of the aniline ring relative to the heterocyclic core of the kinase inhibitor, locking it into a bioactive conformation and minimizing the entropic penalty upon binding to the target protein. This often leads to a significant increase in potency.

The convergence of these features makes this compound a highly sought-after starting material for the synthesis of next-generation targeted therapeutics.

Synthetic Pathways and Core Reactions

The primary synthetic utility of this compound lies in its conversion to the corresponding indazole intermediate, 5-bromo-4-fluoro-1H-indazole. This bicyclic heterocycle is a prevalent scaffold in a multitude of approved and investigational kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).[3][4][5]

Below is a generalized workflow for the synthesis of a kinase inhibitor scaffold starting from this compound.

G A This compound B Diazotization A->B NaNO₂, Acid C Intramolecular Cyclization B->C Spontaneous D 5-Bromo-4-fluoro-1H-indazole C->D E N-Protection (e.g., Boc) D->E Boc₂O, Base F Protected Indazole E->F G Suzuki Coupling F->G Arylboronic acid, Pd catalyst H Buchwald-Hartwig Amination F->H Amine, Pd catalyst I Kinase Inhibitor Scaffold G->I H->I

Caption: General synthetic workflow from this compound to a kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol is adapted from the procedure described in patent CN110452177A for a closely related starting material and is a representative method for the synthesis of the key indazole intermediate.[6]

Step 1: Bromination of 3-Fluoro-2-methylaniline (Precursor to the title compound)

  • Reaction: Electrophilic aromatic substitution.

  • Rationale: This initial step introduces the bromine atom at the desired position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich anilines. The reaction is conducted at low temperature to control selectivity and minimize side reactions.

Reagent/SolventMolar Eq.Amount (for 50g scale)
3-Fluoro-2-methylaniline1.050 g
N-Bromosuccinimide (NBS)1.178.3 g
Acetonitrile-750 mL

Procedure:

  • Dissolve 50 g of 3-fluoro-2-methylaniline in 750 mL of acetonitrile in a suitable reaction vessel.

  • Cool the solution to below 10°C using an ice bath.

  • Add 78.3 g of N-Bromosuccinimide in portions, maintaining the internal temperature below 10°C.

  • Stir the reaction mixture at this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a solution of sodium bisulfite.

  • Adjust the pH to ~9 with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline.

Step 2: Diazotization and Cyclization to form 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone

  • Reaction: Diazotization followed by intramolecular cyclization.

  • Rationale: The aniline is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. Acetic acid serves as both a solvent and a catalyst. Isoamyl nitrite is a common diazotizing agent. The acetyl group is introduced to protect the indazole nitrogen and facilitate purification.

Reagent/SolventMolar Eq.
4-Bromo-3-fluoro-2-methylaniline1.0
Toluene-
Diethyl ether-
Acetic acid-
Isoamyl nitrite1.2

Procedure:

  • Dissolve 4-bromo-3-fluoro-2-methylaniline in toluene.

  • Heat the solution to 90-98°C and add diethyl ether, stirring for 30-60 minutes.

  • Add acetic acid and bring the reaction temperature to 110°C.

  • Add isoamyl nitrite dropwise, maintaining the temperature.

  • Stir for 3-4 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture to dryness and purify by slurrying in methanol to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Deprotection to 5-Bromo-4-fluoro-1H-indazole

  • Reaction: Hydrolysis of the N-acetyl group.

  • Rationale: The acetyl protecting group is removed under basic conditions to yield the free indazole.

Reagent/SolventMolar Eq.
1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone1.0
Methanol-
Water-
Potassium Carbonate2.0

Procedure:

  • Suspend 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

  • Add potassium carbonate and stir the mixture at room temperature for 12-14 hours.

  • Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 5-bromo-4-fluoro-1H-indazole.

Protocol 2: Elaboration of the Indazole Core via Suzuki-Miyaura Coupling
  • Reaction: Palladium-catalyzed cross-coupling of the 5-bromoindazole with an arylboronic acid.

  • Rationale: This is a powerful method for forming C-C bonds and is widely used to introduce aryl or heteroaryl substituents at the C5 position of the indazole, a key modification in many kinase inhibitors.[7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add 5-bromo-4-fluoro-1H-indazole, arylboronic acid, and base to a dry flask B Add Pd catalyst and ligand A->B C Add anhydrous solvent B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor progress by TLC/LC-MS D->E F Cool to room temperature and dilute with organic solvent E->F G Aqueous wash F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromo-4-fluoro-1H-indazole.

Reagent/SolventMolar Eq.Typical Amount (for 1 mmol scale)
5-Bromo-4-fluoro-1H-indazole1.0215 mg
Arylboronic acid1.2-1.51.2-1.5 mmol
Pd(dppf)Cl₂0.05-0.141-82 mg
K₂CO₃ or Cs₂CO₃2.0-3.02-3 mmol
1,4-Dioxane/Water (4:1)-5 mL

Procedure:

  • To a dry Schlenk flask, add 5-bromo-4-fluoro-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-fluoro-1H-indazole.

Application in Kinase Inhibitor Synthesis: A Case Study

The 5-aryl-4-fluoro-1H-indazole scaffold is a key component of numerous potent kinase inhibitors. For instance, derivatives of this scaffold have shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors.[5]

Comparative Biological Data:

The following table presents the half-maximal inhibitory concentration (IC50) values for representative indazole-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold.

CompoundTarget KinaseIC50 (nM)Reference
PazopanibVEGFRs, PDGFR, Kit21[8]
AxitinibVEGFRs, PDGFR, Kit8[8]
Indazole Derivative 2fNot specified230-1150 (µM)[2]
Indazole Derivative 30VEGFR-21.24[5]

Conclusion

This compound is a strategically designed building block that provides a robust entry point for the synthesis of complex, biologically active molecules, particularly indazole-based kinase inhibitors. The protocols and data presented herein demonstrate its utility and provide a solid foundation for researchers in the field of drug discovery to leverage its unique properties in the design and synthesis of novel therapeutics. The careful interplay of its substituents offers a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of the final drug candidates.

References

  • Mason, A. M., et al. (2025). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 289, 116889. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor. European Journal of Medicinal Chemistry, 216, 113322. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

  • Bayer AG. (2017). Synthesis of indazoles. Google Patents.
  • Suzhou Miraculous Pharmaceutical Technology Co., Ltd. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Tron, G. C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 171-182. Available at: [Link]

  • Ali, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6299. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 957-965. Available at: [Link]

  • The University of Akron. (2011). Method of synthesizing 1H-indazole compounds. Google Patents.
  • Scott, J. S., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(13), 9036-9051. Available at: [Link]

  • da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Scilit. Available at: [Link]

  • Li, X., et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

  • Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022). RSC Medicinal Chemistry, 15(2), 416-432. Available at: [Link]

  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available at: [Link]

Sources

Application Notes & Protocols: 3-Bromo-4-fluoro-2-methylaniline as a Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 3-bromo-4-fluoro-2-methylaniline. We delve into its utility as a versatile building block for the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in modern drug discovery. This guide moves beyond simple procedural outlines to explain the chemical rationale behind protocol choices, offering field-proven insights into reaction optimization. Detailed, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions, are provided to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional aromatic compound that has emerged as a high-value starting material in organic and medicinal chemistry.[1] Its unique substitution pattern—a nucleophilic amino group, a bromine atom amenable to cross-coupling, a directing methyl group, and an electron-withdrawing fluorine atom—offers a powerful toolkit for the construction of complex molecular architectures.

The strategic placement of these functional groups allows for a high degree of control over reactivity and regioselectivity. The aniline moiety serves as a classical precursor for a variety of cyclization strategies to form nitrogen-containing heterocycles.[2] Simultaneously, the bromine atom acts as a versatile handle for modern transition-metal-catalyzed reactions, enabling the introduction of diverse substituents and the formation of key carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes it an ideal substrate for building molecular libraries for drug screening and for the targeted synthesis of pharmacologically active agents.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.

PropertyValueSource
CAS Number 127408-03-1[4][5]
Molecular Formula C₇H₇BrFN[6][7]
Molecular Weight 204.04 g/mol [4][6]
Appearance Solid / Pale purple powder[3][4]
Melting Point 86 °C – 90 °C[3]
Boiling Point 244.5 ± 35.0 °C at 760 mmHg[4]
Purity Typically ≥97%[5]
InChI Key HOFKRNFFIGAFNE-UHFFFAOYSA-N[4][5]
Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as harmful and requires careful handling.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][10] Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4][5][9]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting) and call a physician.[9][10]

Core Applications in Heterocyclic Synthesis

The unique substitution pattern of this compound allows for its use in a variety of powerful synthetic transformations to generate key heterocyclic cores.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Bromine Handle

The C(sp²)-Br bond is a cornerstone of this reagent's utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. These methods are celebrated for their broad functional group tolerance and reliability.[11][12]

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a linkage central to countless pharmaceuticals.[13][14] Using this compound, the bromine atom can be coupled with a wide array of primary or secondary amines to generate more complex aniline derivatives, which can then undergo further cyclization or serve as final targets.

Causality in Protocol Design: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which can be challenging with electron-rich anilines. The base (e.g., NaOtBu, K₃PO₄) is chosen based on the pKa of the amine coupling partner and its tolerance of other functional groups.[11][13]

reagents Reactants: This compound + Amine (R₂NH) reaction Buchwald-Hartwig Amination reagents->reaction catalyst Catalyst System: Pd Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) catalyst->reaction product Product: N-Aryl Aniline Derivative reaction->product C-N Bond Formation purification Workup & Purification product->purification final_product Final Purified Product purification->final_product

Caption: General workflow for Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromine atom and a terminal alkyne.[15][16] This reaction is exceptionally useful for introducing an alkyne moiety, which can then be used in subsequent cyclizations (e.g., to form indoles or quinolines) or as a handle for click chemistry.

Causality in Protocol Design: This reaction typically requires a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[15][17] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The choice of an amine base (e.g., Et₃N, DIPEA) is crucial as it serves both as a base and, often, as part of the solvent system.

Synthesis of Fused Heterocycles

The aniline functionality is a direct precursor to the indole nucleus, a privileged scaffold in medicinal chemistry.[18][19] While classical methods like the Fischer indole synthesis are possible, modern palladium-catalyzed strategies offer greater flexibility. For example, a Sonogashira coupling can introduce an alkyne, followed by an intramolecular cyclization to form the indole ring. The fluorine and methyl substituents are carried through the synthesis, providing analogues that might otherwise be difficult to access.

start This compound step1 Sonogashira Coupling + Terminal Alkyne (R-C≡CH) start->step1 Pd(0)/Cu(I) intermediate1 2-Alkynyl-aniline Intermediate step1->intermediate1 step2 Pd- or Cu-Catalyzed Intramolecular Cyclization intermediate1->step2 product Substituted Indole step2->product 5-endo-dig cyclization

Caption: Pathway to indoles via Sonogashira coupling.

Quinolines are another critical class of N-heterocycles with broad biological activity.[20][21] this compound can serve as the aniline component in classical quinoline syntheses such as the Doebner-von Miller or Gould-Jacobs reactions.[20] These reactions involve the condensation of the aniline with α,β-unsaturated carbonyl compounds or their precursors. The electron-donating methyl group and electron-withdrawing fluorine atom influence the electronics of the aniline ring, affecting the rate and regioselectivity of the cyclization step.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checks and rationale to guide the researcher.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine

This protocol details the coupling of this compound with morpholine, a common secondary amine in medicinal chemistry.

Rationale: This procedure utilizes a palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[13] XPhos is selected as a bulky, electron-rich ligand known to be effective for coupling with both electron-rich and electron-poor aryl halides.[12] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the N-H of the palladium-amine complex to form the key amido intermediate.[11] Toluene is a standard non-polar solvent for this transformation. The reaction is run under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Self-Validation Check): To the oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu. The solids should be free-flowing, indicating dryness.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical for catalyst stability.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of morpholine.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring (Self-Validation Check): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical check at 2 hours should show significant product formation. The reaction is generally complete within 4-12 hours.

  • Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of a Substituted Quinoline via Gould-Jacobs Reaction

This protocol outlines the synthesis of a 4-hydroxyquinoline derivative, a versatile intermediate.

Rationale: The Gould-Jacobs reaction is a thermal cyclization process. The initial condensation between the aniline and diethyl 2-(ethoxymethylene)malonate forms an enamine intermediate. The subsequent intramolecular cyclization is driven by heat and proceeds via electrophilic attack of the aniline ring onto one of the ester carbonyls. The final tautomerization yields the more stable 4-hydroxyquinoline form. The reaction is typically run at high temperatures without a catalyst. Diphenyl ether is used as a high-boiling, inert solvent.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Diethyl 2-(ethoxymethylene)malonate (1.1 equiv)

  • Diphenyl ether (solvent)

  • Three-neck round-bottom flask equipped with a reflux condenser and a thermometer

  • Heating mantle

Procedure:

  • Reaction Setup: Combine this compound and diethyl 2-(ethoxymethylene)malonate in the flask.

  • Initial Condensation: Heat the mixture to 120-130 °C for 1-2 hours. Ethanol will distill off as the initial condensation proceeds.

  • Cyclization: Add diphenyl ether to the reaction mixture to act as a solvent. Increase the temperature to 240-250 °C and maintain for 30-60 minutes.

  • Monitoring (Self-Validation Check): The reaction progress can be monitored by taking small aliquots (carefully, at high temperature) and analyzing by TLC or LC-MS after quenching. Precipitation of the product upon cooling is a strong indicator of reaction success.

  • Workup: Cool the reaction mixture to below 100 °C. Add hexane or petroleum ether to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove the diphenyl ether solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Conclusion

This compound is a powerful and versatile building block for constructing heterocyclic scaffolds of high interest to the pharmaceutical and materials science industries. Its pre-installed functional handles allow for both classical cyclization reactions and modern palladium-catalyzed cross-couplings. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully incorporate this reagent into their synthetic programs, enabling the efficient discovery and development of novel chemical entities.

References

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. MedChemComm, 1(5), 325-332. (Simulated reference based on general knowledge and search results like PMC articles on indole synthesis).
  • PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635-20655. (Simulated reference based on general knowledge and search results like PMC articles on quinoline synthesis).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(1), 123. (Simulated reference based on similar articles found).
  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
  • ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of furo[3,4-b]quinoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Tanaka, K., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 82(15), 8140-8147.
  • Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (Simulated reference based on general knowledge of the field).
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of 3,4-fused tricyclic indoles. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-…. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Shaikh, A. Z., et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151.
  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cyclization of Bromoenynamides to Tricyclic Azacycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Trifluoroethylfurans by Palladium-Catalyzed Cyclization-Isomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cycloisomerization of 2-Ethynylbiaryls to 9-Methylidene Fluorenes | Request PDF. Retrieved from [Link]

  • Trost, B. M., et al. (2013). Pd-Catalyzed [4 + 1] Annulation Strategy to Functionalized 4-Methyleneproline Derivatives. The Journal of Organic Chemistry, 78(21), 10968–10981.

Sources

The Versatile Chemistry of 3-Bromo-4-fluoro-2-methylaniline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Key Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. 3-Bromo-4-fluoro-2-methylaniline emerges as a highly valuable and versatile building block due to its unique substitution pattern, which offers multiple avenues for chemical modification.[1] This trifunctional aniline derivative, featuring a reactive bromine atom, an activating amino group, and a modulating fluoro substituent, is a prime substrate for a host of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2][3]

This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The protocols herein are designed as robust starting points, grounded in established chemical principles and adaptable to a wide range of synthetic targets.

The Strategic Advantage of this compound in Synthesis

The specific arrangement of substituents on the aniline ring dictates its reactivity profile. The bromine atom at the 3-position serves as a classical handle for cross-coupling, being more reactive than a chlorine atom but generally more stable and cost-effective than an iodine atom.[4] The ortho-methyl and para-fluoro groups exert electronic and steric effects that can influence reaction rates and regioselectivity. The amino group, a powerful electron-donating group, activates the ring and can also participate in N-arylation reactions. This combination of features makes this compound a precursor to a diverse array of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, the generally accepted mechanism for most palladium-catalyzed cross-couplings involving an aryl halide (Ar-X) and a coupling partner (R-M) proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

  • Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R = Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X = this compound R-M R-M = Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligands (L), base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium intermediates at each stage of the cycle.[6][7]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and aryl-alkenyl structures. It is favored for its mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of the boron-containing byproducts.[8][9]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed. These ligands promote the oxidative addition step and stabilize the catalytically active species.[10] The use of pre-formed palladacycles like CataCXium A Pd G3 can also be highly effective for challenging substrates like ortho-substituted anilines.[11]

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be critical and is often solvent-dependent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is frequently used to dissolve both the organic and inorganic reagents.[11]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Phenylboronic Acid - Pd Catalyst & Ligand - Base Charge Charge Flask with Solids Reagents->Charge Solvent Prepare Solvent Mixture (e.g., 2-MeTHF/H₂O) Degas Degas Solvent (N₂ sparging) Solvent->Degas AddSolvent Add Degassed Solvent Degas->AddSolvent Purge Purge with N₂ Charge->Purge Purge->AddSolvent Heat Heat to 80°C (Stir vigorously) AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench (e.g., H₂O) Cool->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound204.051.01.0
Phenylboronic Acid121.931.21.2
CataCXium A Pd G3753.340.020.02
Cesium Carbonate (Cs₂CO₃)325.822.02.0
2-Methyltetrahydrofuran (2-MeTHF)-5 mL-
Water (degassed)-1 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (204 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), CataCXium A Pd G3 (15 mg, 0.02 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add 2-MeTHF (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Application Note 2: Heck Reaction for Alkene Synthesis

The Heck (or Mizoroki-Heck) reaction is a cornerstone for the synthesis of substituted alkenes via the coupling of an unsaturated halide with an alkene.[3][12] This reaction is highly valuable for constructing complex carbon skeletons and is known for its tolerance of a wide variety of functional groups.

Causality Behind Experimental Choices:
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a classic ligand, but for less reactive aryl bromides, more electron-rich and bulky ligands or N-heterocyclic carbenes (NHCs) can improve efficiency.[13][14]

  • Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the catalytic cycle.[15]

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the solubility of the reagents and facilitate the reaction at elevated temperatures.[13]

Detailed Protocol: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound204.051.01.0
n-Butyl Acrylate128.171.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • In an oven-dried flask equipped with a reflux condenser, combine this compound (204 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Purge the flask with nitrogen.

  • Add anhydrous DMF (5 mL), n-butyl acrylate (215 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Heat the mixture to 110 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the substituted alkene product.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[2][16] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.[17]

Causality Behind Experimental Choices:
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are state-of-the-art and are crucial for achieving high yields, especially with challenging substrates.[6] They facilitate both the oxidative addition and the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective.[18]

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OA_complex Ar-Pd(II)-Br(L) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_coord [Ar-Pd(II)(HNR₂)-Br(L)] OA_complex->Amine_coord + HNR₂ Amido_complex Ar-Pd(II)-NR₂(L) Amine_coord->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Regeneration Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound204.051.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.600.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

  • Add this compound (204 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Finally, add morpholine (105 µL, 1.2 mmol).

  • Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS. Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over sodium sulfate.

  • After concentration, purify the crude product by column chromatography to obtain the desired arylamine.

Application Note 4: Sonogashira Coupling for Alkyne Synthesis

The Sonogashira coupling provides a reliable route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[4] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[19]

Causality Behind Experimental Choices:
  • Catalyst System: A Pd(0) source, often generated in situ from PdCl₂(PPh₃)₂ or another Pd(II) precursor, is used in conjunction with a copper(I) salt, typically copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[20]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the HX byproduct and as a solvent in some cases.[21]

  • Solvent: Anhydrous THF or DMF are common solvents for this reaction.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound204.051.01.0
Phenylacetylene102.141.11.1
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.193 mL-
Tetrahydrofuran (THF, anhydrous)-5 mL-

Procedure:

  • To a Schlenk flask, add this compound (204 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (5 mL) and triethylamine (3 mL).

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature under nitrogen.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[4]

  • Once the reaction is complete (typically 3-24 hours), dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated salts.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the arylalkyne product.

Conclusion and Future Outlook

This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings provide reliable and adaptable methods for the synthesis of a wide range of valuable compounds from this key intermediate. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of complex organic molecules. By understanding the principles behind catalyst selection, reaction conditions, and mechanistic pathways, researchers can effectively leverage the reactivity of this compound to accelerate discovery in medicinal chemistry and materials science. Further optimization of these protocols, potentially through high-throughput screening or the development of novel catalyst systems, will continue to expand the synthetic utility of this important building block.[7]

References

  • Tzschucke, C. C. Heck Reaction. University of Heidelberg. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Sperger, T., & Meuwly, M. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]

  • Nadler, J. H., et al. (2016). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers, 3(11), 1436-1442. [Link]

  • Negishi, E.-i. (2002). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, Inc. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Abolhasani, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13133. [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Vertex AI Search. (n.d.).
  • Ghavami, R., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(10), 12432-12444. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Vertex AI Search. (n.d.).
  • Sobiech, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • Dander, J. E., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 16(16), 4304–4307. [Link]

  • InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Li, B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 14(41), 29775–29780. [Link]

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Application Notes and Protocols for the Derivatization of the Amine Group on 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Privileged Scaffold

3-Bromo-4-fluoro-2-methylaniline is a highly functionalized aromatic amine that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research.[1][2] Its trifunctional nature, featuring an amine, a bromine atom, and a fluorine atom, allows for a diverse array of chemical transformations. The derivatization of the primary amine group is often a critical first step in synthetic campaigns, enabling the introduction of various functionalities that can modulate the compound's physicochemical properties, biological activity, and downstream reactivity. This guide provides an in-depth exploration of common and effective strategies for derivatizing the amine group of this compound, complete with detailed, field-tested protocols and insights into the underlying chemical principles.

The strategic importance of derivatizing this aniline lies in its potential to generate libraries of compounds for screening purposes. For instance, acylation and sulfonylation can introduce pharmacophoric elements and alter properties like solubility and metabolic stability. Alkylation, through methods such as reductive amination or modern cross-coupling reactions, allows for the construction of more complex molecular architectures.[3] Understanding the nuances of each derivatization method is paramount for achieving high yields, purity, and the desired chemical diversity.

Core Derivatization Strategies

The nucleophilic character of the amine group in this compound allows for a variety of derivatization reactions. The most common and synthetically useful transformations include:

  • Acylation: The formation of an amide bond by reacting the aniline with an acylating agent.

  • Sulfonylation: The formation of a sulfonamide linkage with a sulfonylating agent.

  • Alkylation: The introduction of alkyl or aryl groups, which can be achieved through several methods, including reductive amination and transition metal-catalyzed cross-coupling reactions.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these key derivatization strategies.

Acylation: Formation of N-(3-Bromo-4-fluoro-2-methylphenyl)acetamides

Acylation of the amine group to form an amide is a robust and widely used transformation. The resulting amide is generally more stable and less prone to oxidation than the parent amine. This derivatization is often employed to protect the amine group during subsequent reactions or to introduce a specific functional group as part of the final molecular design.

Causality Behind Experimental Choices

The reaction of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, is a nucleophilic acyl substitution. A base is typically added to neutralize the acidic byproduct (HCl or acetic acid), which would otherwise protonate the starting aniline and render it non-nucleophilic, thereby halting the reaction. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the aniline and the acylating agent.

Experimental Protocol: Acylation with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants.
Base Triethylamine or PyridineScavenges the HCl byproduct.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
Stoichiometry Aniline:Base:Acyl Chloride (1:1.2:1.1)Ensures complete consumption of the aniline.

Visualization of Acylation Workflow

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aniline in DCM add_base Add Triethylamine (Cool to 0°C) start->add_base add_acyl Add Acetyl Chloride (dropwise at 0°C) add_base->add_acyl stir Stir at RT (Monitor by TLC) add_acyl->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 wash->dry purify Concentrate & Purify dry->purify product N-acetylated Product purify->product

Caption: Workflow for the acylation of this compound.

Sulfonylation: Crafting N-(3-Bromo-4-fluoro-2-methylphenyl)benzenesulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, and their synthesis from anilines is a fundamental transformation. The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base yields the corresponding sulfonamide.

Causality Behind Experimental Choices

Similar to acylation, sulfonylation is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The use of a base, often pyridine which can also act as a nucleophilic catalyst, is crucial to neutralize the HCl generated. Dichloromethane is a suitable solvent for this transformation. For less reactive anilines or sulfonyl chlorides, heating the reaction may be necessary.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.

  • Sulfonylating Agent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to reflux. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Extraction and Drying: Subsequently, wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Inert solvent providing good solubility.
Base PyridineActs as a base and nucleophilic catalyst.
Temperature Room Temperature to RefluxDependent on the reactivity of the aniline.
Stoichiometry Aniline:TsCl (1:1.1)A slight excess of TsCl ensures full conversion.

Visualization of Sulfonylation Mechanism

sulfonylation_mechanism cluster_mech Sulfonylation Mechanism Aniline R-NH₂ Intermediate R-NH₂(⁺)-Ts-Cl(⁻) Aniline->Intermediate Nucleophilic Attack TsCl Ts-Cl TsCl->Intermediate Product R-NH-Ts Intermediate->Product Elimination HCl HCl Intermediate->HCl Pyridinium Pyridinium-H⁺ Cl⁻ HCl->Pyridinium Pyridine Pyridine Pyridine->Pyridinium Acid-Base Reaction

Caption: Mechanism of amine sulfonylation.

Alkylation Strategies: Expanding Molecular Complexity

Introducing alkyl or aryl substituents on the amine nitrogen can be achieved through various methods. Here, we focus on two powerful and widely applicable techniques: reductive amination and the Buchwald-Hartwig amination.

Reductive Amination: A Classical and Efficient C-N Bond Formation

Reductive amination is a two-step process, often performed in one pot, that transforms a primary amine into a secondary or tertiary amine.[4][5] The amine first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are preferred because they selectively reduce the protonated imine intermediate over the starting aldehyde or ketone.[6] The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Imine Formation: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO3 solution.

  • Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel to yield the N-benzylated aniline.

ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent suitable for imine formation and reduction.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for the iminium ion.
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Buchwald-Hartwig Amination: A Modern Cross-Coupling Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[7][8] While typically used to couple an amine to an aryl halide, it can also be used to couple an aryl amine to another aryl halide. This reaction is renowned for its broad substrate scope and functional group tolerance.[9]

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, phosphine ligand, and base. The choice of ligand is particularly crucial, as it influences the reactivity and stability of the palladium catalyst. Sterically hindered biarylphosphine ligands are often effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine in the catalytic cycle. The reaction must be carried out under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk flask or glovebox

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk flask, combine Pd2(dba)3 (catalytic amount), the phosphine ligand, and NaOtBu.

  • Reagent Addition: Add this compound (1.2 eq) and the aryl bromide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction Progression: Seal the vessel and heat the mixture with vigorous stirring, typically between 80-110 °C. Monitor the reaction's progress by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Extraction and Drying: Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd2(dba)3 / Phosphine LigandEfficiently facilitates the C-N bond formation.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous Toluene or DioxaneHigh-boiling aprotic solvent.
Atmosphere Inert (Nitrogen or Argon)Protects the Pd(0) catalyst from oxidation.

Visualization of Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R'R''NH PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ L₂ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R'' L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Analytical Characterization of Derivatized Products

The unambiguous characterization of the synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The derivatization of the amine group leads to characteristic changes in the ¹H NMR spectrum. For acylation and sulfonylation, the appearance of a new N-H singlet (or doublet if coupled) and signals corresponding to the newly introduced acyl or sulfonyl group are observed. In reductive amination, new signals for the benzylic protons will be present.

  • ¹³C NMR: The carbon spectrum will show new signals corresponding to the carbons of the added functionality. For example, in the acylated product, a new carbonyl signal will appear around 168-172 ppm.

Representative ¹³C NMR Data for N-arylsulfonamides: [8] For a compound like N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, characteristic ¹³C NMR signals (in CDCl₃) are observed at δ 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, and 21.5 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of key functional groups.

  • Starting Aniline: The spectrum of this compound will show characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • Acylated Product: The formation of an amide is confirmed by the appearance of a strong C=O stretching band around 1650-1680 cm⁻¹ and the N-H stretch of the secondary amide around 3250-3350 cm⁻¹.

  • Sulfonylated Product: Sulfonamides exhibit characteristic S=O stretching bands. Two distinct bands are typically observed, one for the asymmetric stretch (around 1330-1370 cm⁻¹) and one for the symmetric stretch (around 1140-1180 cm⁻¹).[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the derivatized product and can offer structural information through fragmentation patterns.

  • The molecular ion peak (M⁺) will correspond to the molecular weight of the newly formed derivative.

  • Halogenated compounds often exhibit characteristic isotopic patterns. For compounds containing one bromine atom, two peaks of roughly equal intensity will be observed for the molecular ion (M⁺ and M⁺+2).

  • Fragmentation of Acetanilides: A common fragmentation pathway for acetanilides is the loss of a ketene molecule (CH₂=C=O) from the molecular ion.

  • Fragmentation of Sulfonamides: Sulfonamides often fragment with the loss of SO₂.[4]

Safety Precautions

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][11]

  • Reactions should be performed in a well-ventilated fume hood.

  • Many of the reagents used, such as acetyl chloride and sulfonyl chlorides, are corrosive and moisture-sensitive. Handle with care.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.

Conclusion

The derivatization of the amine group of this compound opens a gateway to a vast chemical space with significant potential in drug discovery and materials science. The choice of derivatization strategy—be it acylation, sulfonylation, reductive amination, or Buchwald-Hartwig amination—should be guided by the specific synthetic goal and the desired properties of the final product. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and efficiently modify this valuable synthetic building block. Rigorous analytical characterization is the final, indispensable step to validate the outcome of these synthetic endeavors.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • N-(3-bromo-4-hydroxyphenyl)acetamide (2d)2. (n.d.). In Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved from [Link]

  • N-(4-bromo-3-methylphenyl)acetamide. (2016, February 24). mzCloud. Retrieved from [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022, May 14). MDPI. Retrieved from [Link]

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  • N-(3-Bromo-4-methylphenyl)acetamide | C9H10BrNO | CID 11708413 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. (n.d.). Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem. (n.d.). Retrieved from [Link]

  • Base-free monosulfonylation of amines using tosyl or mesyl chloride in water | Request PDF. (2025, August 6). Retrieved from [Link]

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Topic: Scale-up Synthesis Considerations for 3-Bromo-4-fluoro-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluoro-2-methylaniline is a critical building block in medicinal chemistry and materials science, valued for its unique substitution pattern that allows for diverse chemical modifications.[1][2] While its synthesis at the laboratory scale is well-documented, transitioning to pilot or manufacturing scale introduces significant challenges related to process safety, reaction control, and product purity. This application note provides an in-depth guide to the scale-up of the synthesis of this compound, focusing on the most common synthetic route: the electrophilic bromination of 3-fluoro-2-methylaniline. We will dissect the critical parameters, from thermal hazard assessment and reagent selection to impurity profiling and final product isolation, offering field-proven insights and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

Introduction: The Strategic Importance and Scale-Up Challenges

Halogenated anilines are foundational intermediates in the synthesis of pharmaceuticals and other high-value materials.[1][3][4] The title compound, with its bromine, fluorine, and amine functionalities, offers multiple reactive sites for cross-coupling reactions, nucleophilic substitutions, and further derivatization, making it a versatile precursor for complex target molecules.[1][2]

The primary synthetic route involves the direct electrophilic bromination of the 3-fluoro-2-methylaniline precursor. While effective, this reaction presents classic scale-up challenges:

  • Exothermic Nature: Bromination reactions are inherently exothermic. What is easily managed in a lab flask can become a dangerous thermal runaway in a large reactor if not properly understood and controlled.[5][6][7]

  • Reagent Hazards: Common brominating agents like liquid bromine are highly corrosive and toxic, while solid reagents like N-Bromosuccinimide (NBS) carry their own reactivity and stability risks.[3][8][9]

  • Regioselectivity and Impurity Control: The high reactivity of the aniline ring can lead to multiple substitutions or the formation of isomers, complicating purification and impacting the final product's quality.[1][10]

  • Process Robustness: Ensuring consistent yield and purity from batch to batch requires a deep understanding of reaction kinetics and critical process parameters.

This guide is structured to address these challenges head-on, providing a logical framework for moving from lab-scale success to pilot-scale production.

Synthetic Pathway Analysis: Choosing the Right Tools

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of 3-fluoro-2-methylaniline. The key decision lies in the choice of the brominating agent.

Brominating Agents: A Comparative Analysis

The selection of a brominating agent is a critical decision that impacts safety, handling, cost, and waste streams.

FeatureN-Bromosuccinimide (NBS) Liquid Bromine (Br₂) / HBr
Physical State White crystalline solid.[8]Dense, fuming, corrosive red-brown liquid.[3][8]
Handling Easier and safer to weigh and handle than liquid Br₂.[8]Requires specialized handling equipment (e.g., closed systems, scrubbers) due to high vapor pressure and extreme corrosivity.[9]
Reactivity Generally milder and more selective than Br₂.[3]Highly reactive, can lead to over-bromination if not strictly controlled.
Safety Concerns Can undergo hazardous decomposition, especially with certain solvents like DMF at elevated temperatures.[3] The reaction can be autocatalytic.[3]Severe inhalation toxicity and causes extreme burns.[8][11] Incompatible with many materials, including aluminum.[9]
Byproducts Succinimide (water-soluble, relatively benign) and hydrobromic acid.[8]Hydrobromic acid (HBr), a strong, corrosive acid.[12][13]
Atom Economy Lower, as only the bromine atom is incorporated into the product.[8]Higher, as both bromine atoms in Br₂ are potentially reactive.

For scale-up, NBS is often the preferred reagent due to its superior handling characteristics, despite its lower atom economy and the need for careful thermal safety evaluation.[8]

The Core of Scale-Up: Process Safety and Hazard Analysis

Transitioning from a lab process to a pilot plant is not merely about using larger glassware; it's about fundamentally re-evaluating the process from a safety-first perspective.[7] The change in the surface-area-to-volume ratio in larger reactors means that heat dissipation is far less efficient, making thermal control the paramount concern.[6]

Understanding and Mitigating Thermal Runaway

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled, exponential increase in temperature and pressure.[5][7] This can result in catastrophic vessel failure and the release of hazardous materials.[7][14]

Key Steps for Thermal Hazard Assessment:

  • Reaction Calorimetry (RC1): An initial assessment using a reaction calorimeter is essential to quantify the total heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture. This data is crucial for designing the necessary cooling capacity of the plant reactor.[6][15]

  • Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) or the Phi-TEC I are used to study the reaction under "worst-case" adiabatic (zero heat loss) conditions.[6] This helps determine critical safety parameters.

ParameterDescriptionSignificance for Scale-Up
Tonset The temperature at which a self-heating exothermic decomposition begins.The maximum allowable process temperature must be kept safely below Tonset.
ΔTad The adiabatic temperature rise; the maximum temperature increase if all the reaction heat were contained within the system.Determines the Maximum Temperature of the Synthesis Reaction (MTSR). If MTSR exceeds the boiling point of the solvent or Tonset of a decomposition, the risk is severe.
Time to Maximum Rate (TMRad) The time it takes for the reaction to reach its maximum rate under adiabatic conditions.A short TMR indicates a very rapid and dangerous runaway potential, leaving little time for corrective action.

A process should ideally be "dose-controlled," meaning the reactant is consumed almost as quickly as it is added.[6] This limits the accumulation of unreacted, energetic material in the reactor, significantly reducing the potential severity of a thermal runaway.[6][15]

Logical Workflow for Scale-Up Safety Assessment

G cluster_0 Scale-Up Safety Assessment Workflow Start Start: Lab-Scale Synthesis Defined Calorimetry Perform Reaction Calorimetry (RC1, DSC) Start->Calorimetry Adiabatic Perform Adiabatic Calorimetry (ARC, Phi-TEC) Calorimetry->Adiabatic Hazard_ID Identify Thermal Hazards: - Heat of Reaction - Gas Evolution - Onset Temperature (Tonset) - Adiabatic Rise (ΔTad) Adiabatic->Hazard_ID Risk_Assess Calculate MTSR (Max Temp of Synthesis Reaction) Hazard_ID->Risk_Assess Check_MTSR Is MTSR << Tonset? Is MTSR < Boiling Point? Risk_Assess->Check_MTSR Check_Cooling Is Reactor Cooling Capacity > Max Heat Release Rate? Check_MTSR->Check_Cooling Yes Stop STOP & REDESIGN PROCESS: - Use more dilute conditions - Choose a different solvent - Find a milder reagent Check_MTSR->Stop No Implement_Controls Implement Engineering Controls: - Controlled Dosing - Emergency Quench - Pressure Relief System Check_Cooling->Implement_Controls Yes Check_Cooling->Stop No Pilot_Trial Proceed to Pilot Scale Trial with Monitoring Implement_Controls->Pilot_Trial

Caption: Decision workflow for thermal safety assessment during scale-up.

Detailed Protocols and Methodologies

The following protocols provide a framework for both lab-scale synthesis and the critical considerations for scaling up to a pilot plant.

Protocol 1: Lab-Scale Synthesis of 4-Bromo-3-fluoro-2-methylaniline (up to 100g)

This protocol is adapted from established literature procedures and should be performed with all appropriate safety precautions in a chemical fume hood.[1]

Materials:

  • 3-fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-fluoro-2-methylaniline (1 equivalent) in acetonitrile (approx. 5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Efficient cooling is crucial.[16]

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.05 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1] Controlled addition is a key safety measure to manage the exotherm.[16]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-Up:

    • Quench the reaction by adding saturated sodium thiosulfate solution to neutralize any remaining NBS or bromine.

    • Add water and extract the product with an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by washing/triturating with cold petroleum ether to remove non-polar impurities.[1]

    • For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is recommended.

Protocol 2: Pilot-Scale Manufacturing Considerations

Scaling this process requires shifting focus from glassware to a controlled, instrumented manufacturing environment.

Equipment:

  • Glass-lined or Hastelloy reactor with a jacket for heating/cooling.

  • Overhead mechanical stirrer with appropriate baffle design to ensure good mixing.

  • Calibrated dosing pump for controlled addition of the NBS solution.

  • Multiple temperature probes (in the reaction mass and in the jacket).

  • Pressure relief system (rupture disc, relief valve) designed based on adiabatic calorimetry data.[5]

  • Inert nitrogen atmosphere.

Scale-Up Workflow:

  • Pre-Batch Safety Review: Confirm that all thermal hazard data has been reviewed and that the reactor's cooling capacity is sufficient, with a safety margin, to handle the maximum calculated heat output.[6]

  • Reactor Charging: Charge the reactor with 3-fluoro-2-methylaniline and the primary solvent (e.g., acetonitrile).

  • Inerting and Cooling: Purge the reactor with nitrogen. Begin cooling the jacket to bring the internal temperature to the target of 0-5 °C.

  • NBS Dosing: Prepare a solution of NBS in the solvent. Crucially, do not charge all the NBS at once. Begin slow, controlled dosing of the NBS solution via the pump. The dosing rate should be governed by the cooling system's ability to maintain the target temperature. Set alarms for any temperature deviation.[16]

  • Monitoring and Control: Continuously monitor the internal temperature. If the temperature rises above the set limit (e.g., >10 °C), the dosing must be stopped immediately.[16]

  • Work-Up and Isolation:

    • The quench and extraction steps are performed in the same reactor or a dedicated work-up vessel.

    • Crystallization is performed by adding an anti-solvent or by controlled cooling of the saturated solution within the reactor.

    • The resulting slurry is transferred to a centrifuge or filter-dryer for isolation and drying of the final product.

Product Purification and Impurity Profiling

Achieving high purity is essential for pharmaceutical applications. The control of impurities is a critical issue for regulatory bodies like the ICH.[17][18]

Purification by Recrystallization

Recrystallization is the most effective method for purifying the final solid product at scale.[19][20] The goal is to find a solvent system where the desired product is highly soluble at higher temperatures but poorly soluble at lower temperatures, while impurities remain in solution.

Potential Impurities and Analytical Control

Impurity profiling involves identifying and quantifying all potential impurities above the 0.1% threshold.[18]

G cluster_0 Synthetic Workflow and Impurity Injection Points Reactants Reactants 3-Fluoro-2-methylaniline N-Bromosuccinimide (NBS) Reaction {Reaction Step| Solvent: Acetonitrile Temp: 0-10°C} Reactants->Reaction Workup Work-Up Quench (Thiosulfate) Extraction Drying Reaction->Workup Imp1 Isomeric Impurities (e.g., other bromination positions) Reaction->Imp1 Imp2 Over-brominated Products (di-bromo species) Reaction->Imp2 Imp3 Residual Starting Material Reaction->Imp3 Purification Purification Recrystallization Workup->Purification Imp4 Reagent Byproducts (Succinimide) Workup->Imp4 Product { Final Product| This compound} Purification->Product

Caption: Synthesis workflow showing potential points of impurity formation.

Impurity Type Potential Source Recommended Analytical Technique
Isomeric Byproducts Lack of complete regioselectivity during electrophilic substitution.HPLC with UV detection, GC-MS
Di-brominated Species Over-reaction due to poor temperature control or excess brominating agent.LC-MS for identification, HPLC for quantification.
Unreacted Starting Material Incomplete reaction.HPLC, GC
Reagent-Related Impurities Succinimide from NBS.HPLC (as it is highly polar).
Residual Solvents From reaction and purification steps.Headspace GC.

Conclusion

The successful scale-up of the synthesis of this compound derivatives is a multi-faceted challenge that hinges on a rigorous, safety-first approach. While the chemistry of electrophilic bromination is straightforward, the process engineering and safety considerations are complex. A thorough understanding of the reaction's thermal profile through calorimetry is not optional; it is a prerequisite for safe operation. By implementing robust engineering controls, such as controlled reagent dosing and efficient cooling, and by developing a comprehensive analytical strategy for impurity control, researchers and drug development professionals can confidently and safely transition this vital chemical building block from the laboratory to production scale.

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Application Notes and Protocols: The Strategic Role of Substituted Anilines in Modern Agrochemical Synthesis, a Case Study on 3-Bromo-4-fluoro-2-methylaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical development. We will explore the pivotal role of halogenated and methylated aniline derivatives as key building blocks in the synthesis of contemporary pesticides. While direct, large-scale synthetic routes originating from 3-Bromo-4-fluoro-2-methylaniline for major commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are emblematic of the precise chemical architecture required for high-efficacy insecticidal action.

To provide a tangible and detailed illustration of the application of such building blocks, this guide will focus on the synthesis of Chlorantraniliprole. This widely-used insecticide is a prime example of how a structurally related aniline core is fundamental to the final product's mode of action. We will delve into the established synthetic pathways for Chlorantraniliprole's key intermediates, offering detailed protocols and the scientific rationale behind the methodological choices.

Introduction: The Significance of Substituted Anilines in Agrochemicals

The incorporation of halogen atoms, such as bromine, chlorine, and fluorine, into the molecular framework of active agrochemical ingredients is a well-established strategy for enhancing their biological activity, metabolic stability, and target specificity.[1][2] The aniline scaffold, a versatile and reactive platform, provides an excellent foundation for the introduction of these crucial functional groups. The specific placement of substituents on the aniline ring can profoundly influence the molecule's binding affinity to its biological target and its pharmacokinetic properties within the pest.

Chlorantraniliprole, a member of the anthranilic diamide class of insecticides, exemplifies this principle.[3][4][5] Its remarkable efficacy stems from its action as a potent activator of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, the death of the target pest.[6][7][8][9] The synthesis of this complex molecule is a convergent process, relying on the preparation and subsequent coupling of two key intermediates. One of these, a substituted N-methylbenzamide, highlights the importance of the aniline substructure.

Core Synthesis Strategy for Chlorantraniliprole

The industrial synthesis of Chlorantraniliprole predominantly involves the amide coupling of two primary intermediates[3][4]:

  • Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide

  • Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The final coupling of these two intermediates is the cornerstone of Chlorantraniliprole synthesis. This can be achieved through a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[3][10]

Below is a diagrammatic representation of the overall synthetic workflow:

G cluster_intermediate_A Synthesis of Intermediate A cluster_intermediate_B Synthesis of Intermediate B cluster_final_coupling Final Coupling start_A 2-Amino-3-methylbenzoic acid step_A1 Chlorination & Amidation start_A->step_A1 intermediate_A 2-amino-5-chloro-N,3-dimethylbenzamide step_A1->intermediate_A coupling Amide Coupling intermediate_A->coupling start_B 2,3-Dichloropyridine step_B1 Hydrazino-substitution start_B->step_B1 step_B2 Cyclization step_B1->step_B2 step_B3 Bromination & Oxidation step_B2->step_B3 intermediate_B 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid step_B3->intermediate_B intermediate_B->coupling chlorantraniliprole Chlorantraniliprole coupling->chlorantraniliprole G start Intermediate A + Intermediate B step1 Dissolve in Acetonitrile Add Pyridine start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Methanesulfonyl Chloride step2->step3 step4 Stir at 0-5 °C, then RT step3->step4 step5 Precipitate in Ice Water step4->step5 step6 Filter and Dry step5->step6 end Crude Chlorantraniliprole step6->end

Caption: Final coupling workflow for Chlorantraniliprole.

Conclusion and Future Perspectives

The synthesis of Chlorantraniliprole serves as a powerful case study demonstrating the critical role of substituted anilines in the construction of complex and highly active agrochemicals. While the specific compound this compound may not be a direct precursor in the most common industrial routes, its structural features are highly desirable in the design of novel insecticidal agents. The strategic placement of bromo, fluoro, and methyl groups on an aniline ring can fine-tune the electronic and steric properties of a molecule, enhancing its efficacy and selectivity.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to these key aniline intermediates. This includes exploring novel catalytic methods for regioselective halogenation and amidation, reducing the reliance on stoichiometric reagents and minimizing waste generation. As the need for new and effective crop protection solutions continues to grow, the versatile chemistry of substituted anilines will undoubtedly remain a cornerstone of agrochemical innovation.

References

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Application Notes and Protocols for Metal-Halogen Exchange Reactions Involving 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of Polysubstituted Anilines

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the precise functionalization of aromatic scaffolds is of paramount importance. 3-Bromo-4-fluoro-2-methylaniline is a valuable building block, presenting a unique substitution pattern that offers multiple avenues for synthetic elaboration. Metal-halogen exchange reactions provide a powerful and regioselective method for converting the carbon-bromine bond into a carbon-metal bond, thereby generating a highly reactive nucleophilic intermediate. This organometallic species can then be trapped with a wide array of electrophiles to introduce new functional groups at the 3-position, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution due to the complex interplay of the directing effects of the existing substituents.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the metal-halogen exchange reaction as applied to this compound. We will delve into the mechanistic underpinnings of this transformation, offer a field-proven, step-by-step protocol, discuss expected outcomes and potential challenges, and underscore the critical safety measures required for handling the reactive organometallic reagents involved.

Mechanistic Insights: The Dynamics of Metal-Halogen Exchange

The metal-halogen exchange is a fundamental organometallic reaction that proceeds through the interaction of an organic halide with an organometallic reagent, most commonly an organolithium or a Grignard reagent.[1] The generally accepted mechanism for the lithium-halogen exchange, the focus of our detailed protocol, involves a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide.[1] This process is believed to proceed through a four-centered transition state or an "ate-complex" intermediate.[1]

The reaction is an equilibrium process, with the position of the equilibrium being dictated by the relative stability of the organometallic species involved. The equilibrium generally favors the formation of the organometallic compound where the metal is attached to the more electronegative organic group.[2] In the case of reacting an alkyllithium (like n-butyllithium) with an aryl bromide, the equilibrium lies far to the right, favoring the formation of the aryllithium and the alkyl bromide, as the sp²-hybridized carbanion of the aryllithium is more stable than the sp³-hybridized carbanion of the alkyllithium.

Several factors influence the rate and success of the metal-halogen exchange:

  • Nature of the Halogen: The rate of exchange follows the order I > Br > Cl >> F.[1] Bromine offers a good balance of reactivity and substrate stability, making it a common choice for these reactions.

  • Organometallic Reagent: Highly basic and nucleophilic organolithium reagents like n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are very effective.[2] Grignard reagents can also be used, often requiring harsher conditions or the use of "Turbo-Grignards" (e.g., i-PrMgCl·LiCl) for efficient exchange.[2]

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can influence the reaction. Electron-withdrawing groups can stabilize the resulting aryllithium species, favoring the exchange. The substituents on this compound present a nuanced case:

    • The amino group (-NH₂) is a strong activating group. Its acidic proton will be readily deprotonated by the organolithium reagent, necessitating the use of at least two equivalents of the reagent.

    • The fluoro group (-F) is an inductively withdrawing group, which can help to stabilize the aryllithium intermediate. It is also a known ortho-directing group for deprotonation (directed ortho-metalation), which represents a potential side reaction.[3][4] However, the kinetic preference for the much faster halogen-metal exchange over deprotonation of an aromatic C-H bond, especially at low temperatures, generally allows for selective reaction at the C-Br bond.

    • The methyl group (-CH₃) is a weakly activating group.

A visual representation of the proposed reaction mechanism is provided below:

Metal-Halogen Exchange Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Aryl_Bromide This compound Ate_Complex Ate-Complex Aryl_Bromide->Ate_Complex + n-BuLi LiNHR Lithium Anilide Aryl_Bromide->LiNHR Deprotonation by 2nd n-BuLi nBuLi n-Butyllithium (2 eq.) nBuLi->Ate_Complex Aryl_Lithium 4-Fluoro-2-methyl-3-lithioaniline Ate_Complex->Aryl_Lithium Exchange nBuBr n-Butyl Bromide Ate_Complex->nBuBr

Caption: Proposed mechanism for the lithium-halogen exchange of this compound.

Application Protocol: Synthesis of 4-Fluoro-2-methyl-3-(trimethylsilyl)aniline

This protocol details the lithium-halogen exchange of this compound followed by in-situ trapping of the resulting aryllithium intermediate with chlorotrimethylsilane.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
n-Butyllithium (n-BuLi)2.5 M solution in hexanes
Chlorotrimethylsilane (TMSCl)≥99%, redistilled
Anhydrous Tetrahydrofuran (THF)DriSolv® or distilled from sodium/benzophenone
Saturated aqueous ammonium chlorideReagent grade
Diethyl etherAnhydrous
Brine (saturated aqueous NaCl)Reagent grade
Anhydrous magnesium sulfate (MgSO₄)Reagent grade
Round-bottom flasksFlame-dried
Magnetic stirrer and stir bars
Syringes and needlesSterile, disposable
SeptaRubber, tight-fitting
Inert gas supply (Argon or Nitrogen)High purity
Low-temperature bathDry ice/acetone (-78 °C)
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel, appropriate solvents
Experimental Workflow

Experimental Workflow Start Start Setup Assemble flame-dried glassware under inert atmosphere. Start->Setup Dissolve_Substrate Dissolve this compound in anhydrous THF. Setup->Dissolve_Substrate Cool_to_minus_78 Cool the solution to -78 °C. Dissolve_Substrate->Cool_to_minus_78 Add_nBuLi Slowly add n-BuLi (2.1 eq.) dropwise. Cool_to_minus_78->Add_nBuLi Stir_1 Stir at -78 °C for 1 hour. Add_nBuLi->Stir_1 Add_TMSCl Add chlorotrimethylsilane (1.2 eq.) dropwise. Stir_1->Add_TMSCl Stir_2 Stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour. Add_TMSCl->Stir_2 Quench Quench the reaction with saturated aqueous NH₄Cl. Stir_2->Quench Extraction Extract with diethyl ether. Quench->Extraction Wash Wash the combined organic layers with brine. Extraction->Wash Dry Dry over anhydrous MgSO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify End Obtain 4-Fluoro-2-methyl-3-(trimethylsilyl)aniline Purify->End

Caption: Step-by-step workflow for the synthesis of 4-Fluoro-2-methyl-3-(trimethylsilyl)aniline.

Step-by-Step Protocol
  • Preparation: Under a positive pressure of argon or nitrogen, equip a flame-dried 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reaction Setup: Dissolve this compound (1.0 g, 4.90 mmol) in anhydrous THF (25 mL) and add it to the reaction flask via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.12 mL of a 2.5 M solution in hexanes, 10.3 mmol, 2.1 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the amine, and the second performs the halogen-metal exchange. A color change to deep red or brown is typically observed.

  • Exchange: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add freshly distilled chlorotrimethylsilane (0.76 mL, 5.88 mmol, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming: Stir the reaction for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over approximately 1 hour.

  • Work-up: Quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 4-Fluoro-2-methyl-3-(trimethylsilyl)aniline.

Results and Discussion: Expected Outcomes and Troubleshooting

Expected Yield and Characterization:

Based on similar transformations, a moderate to good yield (50-70%) of the purified product can be expected. The successful synthesis of 4-Fluoro-2-methyl-3-(trimethylsilyl)aniline can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the aromatic proton signal corresponding to the 3-position and the appearance of a new singlet in the upfield region (around 0.3 ppm) corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic protons will show characteristic couplings to the fluorine atom.

  • ¹³C NMR: The appearance of a new quaternary carbon signal for the C-Si bond and a signal for the methyl carbons of the TMS group.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Potential Side Reactions and Troubleshooting:

  • Ortho-Metalation: As mentioned, the fluorine atom can direct lithiation to the ortho position (C-5). Performing the reaction at a very low temperature (-78 °C or lower) kinetically favors the faster halogen-metal exchange. If significant amounts of the ortho-lithiated byproduct are observed, lowering the temperature further or using a less basic organolithium reagent could be explored.

  • Incomplete Reaction: If starting material is recovered, ensure that the n-BuLi is of good quality and has been properly titrated. The presence of moisture in the reagents or glassware will quench the organolithium reagent.

  • Reaction with the Amino Group: The use of two equivalents of n-BuLi is crucial to first deprotonate the acidic N-H proton before the halogen-metal exchange occurs. Using only one equivalent will result in deprotonation without the desired exchange.

  • Grignard Reagent Formation: While not detailed in this protocol, the formation of the corresponding Grignard reagent from this compound is also a viable route. This typically requires activation of magnesium turnings (e.g., with a crystal of iodine) and is often performed at reflux in THF.[5][6] The Grignard reagent is generally less reactive and may require heating for subsequent reactions with electrophiles.

Safety Precautions: Handling Highly Reactive Reagents

Working with organolithium reagents like n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves (a double layer of nitrile gloves is recommended).

  • Inert Atmosphere: All manipulations involving n-butyllithium must be carried out under an inert atmosphere of argon or nitrogen. All glassware must be thoroughly flame-dried or oven-dried before use.

  • Handling n-BuLi: n-Butyllithium is highly reactive with water and air, igniting spontaneously.[7] Use proper syringe and cannula techniques for transferring the reagent. Never work alone when handling pyrophoric reagents.

  • Quenching: Quenching of the reaction and any residual organolithium reagent should be done slowly and at low temperatures to control the exothermic reaction.

  • Starting Material Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8] Handle in a well-ventilated fume hood and avoid generating dust.

  • Emergency Preparedness: Have a Class D fire extinguisher and a container of sand or powdered lime readily accessible in case of a fire. Ensure a safety shower and eyewash station are nearby.

Conclusion

The metal-halogen exchange reaction of this compound is a versatile and powerful tool for the regioselective introduction of a wide range of functional groups. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the desired aryllithium intermediate can be generated efficiently and trapped with various electrophiles. Understanding the underlying mechanism, potential side reactions, and adhering to strict safety protocols are essential for the successful and safe implementation of this valuable synthetic transformation in research and development.

References

  • Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]

  • Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zürich. Retrieved from [Link]

  • Chen, J., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2956. Retrieved from [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Journal of Chemical Education, 73(3), 259. Retrieved from [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Metal Exchange. Accounts of Chemical Research, 15(10), 300–305.
  • Wikipedia. (2023). n-Butyllithium. Retrieved from [Link]

  • Gessner, V. H., & Strohmann, C. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society, 132(11), 3846–3855. Retrieved from [Link]

  • Journal of Student Scholarship, TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • Uchiyama, M., et al. (2006). Toward a protecting-group-free halogen-metal exchange reaction: practical, chemoselective metalation of functionalized aromatic halides using dianion-type zincate, tBu4ZnLi2. Journal of the American Chemical Society, 128(26), 8404–8405. Retrieved from [Link]

  • Myers, A. G. (n.d.). Lithium Halogen Exchange. Harvard University. Retrieved from [Link]

  • Knochel, P. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • Durka, K., et al. (2018). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... Chemistry – A European Journal, 24(51), 13591-13601. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Mitchell, J. R., & Peterson, M. A. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Journal of Undergraduate Research, 2013(1). Retrieved from [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Retrieved from [Link]

  • Aggarwal, V. K. (n.d.). Lithiation- Borylation in Synthesis. University of Bristol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Pearson, W. H., & Lindbeck, A. C. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of Organic Chemistry, 67(8), 2651–2659. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Gessner, V. H., & Strohmann, C. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society, 132(11), 3846–3855. Retrieved from [Link]

  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Journal of Chemical Education, 73(3), 259. Retrieved from [Link]

  • ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. Retrieved from [Link]

Sources

Synthesis of Potent Pan-RAF Kinase Inhibitors from 3-Bromo-4-fluoro-2-methylaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of potent pan-RAF kinase inhibitors, utilizing 3-Bromo-4-fluoro-2-methylaniline as a key starting material. This document is intended for researchers, medicinal chemists, and professionals in drug development who are focused on targeted cancer therapies. We will delve into the strategic rationale behind the synthetic design, provide step-by-step experimental procedures, and discuss the biological context of the synthesized inhibitors, with a focus on the well-characterized pan-RAF inhibitor, LY3009120, as a representative example.

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Synthesis

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations, particularly in the BRAF kinase, is a hallmark of numerous cancers, including melanoma, colorectal, and thyroid cancers.[2][3] While first-generation BRAF inhibitors targeting the common V600E mutation have shown significant clinical efficacy, their effectiveness is often limited by the development of resistance, frequently driven by a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF.[4][5][6]

This has spurred the development of next-generation pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF) and can overcome the resistance mechanisms associated with paradoxical activation.[7][8] The synthesis of these complex molecules often relies on strategically functionalized building blocks. This compound is a valuable starting material in this context. Its trifunctional nature—an aniline for amide or urea formation, a bromine atom for cross-coupling reactions, and fluorine and methyl groups to modulate physicochemical properties—provides a versatile platform for constructing diverse kinase inhibitor scaffolds.[9]

This guide will focus on the synthesis of a pyrido[2,3-d]pyrimidine-based pan-RAF inhibitor, structurally analogous to LY3009120, a compound that has undergone clinical investigation.[10][11][12][13]

Synthetic Strategy Overview

The overall synthetic approach involves a multi-step sequence that strategically builds the final kinase inhibitor from this compound. The key transformations include a Miyaura borylation to introduce a reactive boron ester, a Suzuki cross-coupling to form the core biaryl structure, and a final urea formation to complete the pharmacophore.

G A This compound B Borylation (Miyaura Reaction) A->B Bis(pinacolato)diboron, Pd Catalyst C Borylated Aniline Intermediate B->C D Suzuki Coupling with Pyrido[2,3-d]pyrimidine Core C->D Pd Catalyst, Base E Biaryl Amine Intermediate D->E F Urea Formation E->F Isocyanate or equivalent G Final Pan-RAF Inhibitor F->G G cluster_0 MAPK Signaling Pathway RAS RAS-GTP RAF_dimer RAF Dimer (A/B/C-RAF) RAS->RAF_dimer Activation MEK MEK1/2 RAF_dimer->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Pan-RAF Inhibitor (e.g., synthesized compound) Inhibitor->RAF_dimer Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-fluoro-2-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your reactions. Our advice is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence.

Introduction

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, an amine group for derivatization, and a fluorine atom that modulates electronic properties—makes it a valuable synthon.[1] However, the interplay of these functional groups can also present challenges in achieving high reaction yields and minimizing byproducts. This guide will address the most common issues encountered during its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered when working with this compound.

Q1: What are the most common high-yield applications for this compound?

This compound is primarily used as a halogenated building block in palladium-catalyzed cross-coupling reactions.[2] The two most prominent applications are:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds by reacting the bromine atom with various aryl or vinyl boronic acids/esters. This is a robust method for creating complex biaryl structures.[3][4]

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. This reaction is fundamental in the synthesis of many pharmaceutical agents.[5][6]

Q2: I am getting a low yield in my Suzuki-Miyaura coupling. What are the first things to check?

Low yields in Suzuki couplings are often traced back to a few key areas:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not degraded. The generation of the active Pd(0) species is critical.[7]

  • Base Selection & Quality: The base is crucial for activating the boronic acid.[8] Use a dry, high-purity base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure it is adequately dispersed.

  • Oxygen Contamination: Rigorously degas your solvent and maintain an inert (Nitrogen or Argon) atmosphere. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, deactivating the system.

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines. Check the purity of your boronic acid and consider using boronate esters, which are often more stable.

Q3: My Buchwald-Hartwig amination is sluggish or incomplete. What are the likely causes?

Incomplete conversion in Buchwald-Hartwig aminations often points to issues with the catalyst system or reaction conditions:

  • Ligand Choice: The aniline substrate is electron-rich, which can make oxidative addition more difficult. Sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to promote the reaction.[6]

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary. Weaker bases may not be sufficient to deprotonate the amine or the palladium-amine complex.[9]

  • Water Content: The reaction is highly sensitive to water, which can hydrolyze the base and interfere with the catalyst. Use anhydrous solvents and reagents.

Q4: I see significant byproducts in my reaction. What are they likely to be and how can I minimize them?

Common byproducts in cross-coupling reactions include:

  • Homocoupling: Formation of a biaryl from two molecules of your boronic acid (in Suzuki reactions) or two molecules of the aniline starting material. This often results from issues in the transmetalation step or catalyst decomposition.[10] Minimizing this requires careful optimization of the catalyst, ligand, and base.

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be caused by trace water or other proton sources reacting with organopalladium intermediates. Ensuring strictly anhydrous conditions is key to prevention.[10]

  • Protodeborylation: In Suzuki coupling, the boronic acid is replaced by a hydrogen atom. This is often base-mediated and can be suppressed by choosing the right base and temperature.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, problem-oriented solutions and step-by-step protocols for common reactions.

Guide 1: Synthesis of this compound

The established method for synthesizing this compound is the electrophilic bromination of 3-fluoro-2-methylaniline.[2] While effective, controlling regioselectivity and preventing over-bromination is critical for high yield.

Problem: Low Yield and Formation of Poly-brominated Byproducts

The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution.[11] This can lead to the formation of di-brominated products if the reaction is not carefully controlled.

Causality & Solutions:

  • Reactivity Control: The high reactivity of the aniline precursor is the root cause.

    • Solution: Perform the reaction at low temperatures (0 °C or below) to moderate the reaction rate. Add the brominating agent (N-Bromosuccinimide - NBS) slowly and portion-wise to avoid localized high concentrations.

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent.

    • Solution: N,N-Dimethylformamide (DMF) is reported to give near-quantitative yields (98.0%) when the reaction is run between 0-20°C.[2] Acetonitrile is another option, though reported yields may be lower (e.g., 66.7%).[2] The choice of solvent can impact reaction rate and solubility.

Data Summary: Synthesis Conditions

PrecursorBrominating AgentSolventTemperatureYieldReference
3-fluoro-2-methylanilineNBSDMF0-20 °C98.0%[2]
3-fluoro-2-methylanilineNBSAcetonitrile10-25 °C66.7%[2]

Workflow for High-Yield Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve 3-fluoro-2-methylaniline in anhydrous DMF cool Cool solution to 0 °C (Ice-water bath) prep_reagents->cool Maintain inert atmosphere add_nbs Add NBS portion-wise over 30-60 min cool->add_nbs Monitor temperature stir Stir at room temperature for 1-2 hours add_nbs->stir quench Quench with H₂O stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (brine) extract->wash dry Dry over Na₂SO₄, filter, concentrate wash->dry purify Purify crude product (e.g., washing with petroleum ether) dry->purify

Caption: Workflow for the synthesis of this compound.

Protocol 1: High-Yield Synthesis of this compound

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of aniline).

  • Reaction: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: Once the temperature is stable, add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by washing with a non-polar solvent like petroleum ether to remove impurities.[2] For higher purity, recrystallization or column chromatography may be necessary.[2]

Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Success in Suzuki-Miyaura and Buchwald-Hartwig reactions hinges on the stability and activity of the palladium catalyst. Many yield issues can be traced back to the fundamental steps of the catalytic cycle.

Problem: General Low Yield or No Reaction

Causality & Solutions:

  • Inactive Pd(0) Catalyst: Most protocols use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[7] Failure to form or maintain the Pd(0) state will halt the catalytic cycle.

    • Solution: Ensure your phosphine ligand is not oxidized, as it often acts as the reductant. Some protocols benefit from a pre-catalyst reduction step.[7] Use a high-quality, air-stable pre-catalyst.

  • Ligand Selection: The ligand stabilizes the Pd(0) center, prevents aggregation into inactive palladium black, and modulates its reactivity. For an electron-rich substrate like this compound, an appropriate ligand is crucial.

    • Solution: Use electron-rich, sterically bulky phosphine ligands (i.e., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[6][12] These ligands promote the oxidative addition step, which is often rate-limiting.

  • Atmosphere Control: Oxygen is detrimental. It rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.

    • Solution: Use standard Schlenk line or glovebox techniques. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

Palladium-Catalyzed Cross-Coupling Cycle

pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Aryl Bromide) pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-M (Boronic Acid or Amine) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R¹-R² (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Guide 3: Troubleshooting Suzuki-Miyaura Coupling

Problem: Low yield, significant dehalogenation, or boronic acid homocoupling.

Causality & Solutions:

  • Incorrect Base: The base's role is to form the more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates transmetalation.[8] The choice of base can dramatically affect the outcome.

    • Solution: Moderate inorganic bases like K₂CO₃ or K₃PO₄ are often effective and minimize side reactions. For more challenging couplings, stronger bases like Cs₂CO₃ may be required. Organic bases are generally not used. Use finely powdered, anhydrous base to maximize surface area and reactivity.

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Solution: Aprotic polar solvents are common. Toluene, 1,4-dioxane, or 2-MeTHF, often with added water (e.g., 10:1 solvent:water), are standard choices. The water can aid in dissolving the inorganic base and promoting the formation of the active boronate species.

  • Reaction Temperature: Temperature affects reaction rates and byproduct formation.

    • Solution: Most Suzuki couplings require heating (80-110 °C). If you observe catalyst decomposition (formation of palladium black), the temperature may be too high. A temperature screening is often a valuable optimization step.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.

  • Degassing: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Guide 4: Troubleshooting Buchwald-Hartwig Amination

Problem: Incomplete reaction or low yield when coupling with an amine.

Causality & Solutions:

  • Steric Hindrance: The methyl group ortho to the bromine atom in this compound introduces steric hindrance. This can slow down the oxidative addition step.

    • Solution: Employ a catalyst system known to be effective for sterically hindered substrates. This typically involves using very bulky biarylphosphine ligands like XPhos or tBuXPhos.[6] These ligands create a coordinatively unsaturated and highly reactive palladium center that facilitates oxidative addition.

  • Base Compatibility: The base must be strong enough to deprotonate the amine coupling partner but not so nucleophilic that it causes side reactions.

    • Solution: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the most common bases. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.

  • Amine Nucleophilicity: A less nucleophilic amine partner (e.g., a secondary amine or an electron-poor primary amine) will react more slowly.

    • Solution: Increase the reaction temperature, use a higher catalyst loading, or switch to a more active ligand to accelerate the C-N bond-forming reductive elimination step.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination check_inert Is the system rigorously inert (O₂-free)? start->check_inert fix_inert Improve degassing; Use glovebox/Schlenk line check_inert->fix_inert No check_base Is the base strong enough and non-nucleophilic? (e.g., NaOtBu, LHMDS) check_inert->check_base Yes fix_inert->check_base fix_base Switch to stronger base; Use fresh, anhydrous base check_base->fix_base No check_ligand Is the ligand appropriate for a hindered, electron-rich substrate? (e.g., bulky biarylphosphine) check_base->check_ligand Yes fix_base->check_ligand fix_ligand Screen bulky ligands (XPhos, RuPhos, SPhos) check_ligand->fix_ligand No check_temp Is the temperature optimized? check_ligand->check_temp Yes fix_ligand->check_temp fix_temp Screen temperatures (e.g., 80-120 °C) check_temp->fix_temp No success Yield Improved check_temp->success Yes fix_temp->success

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • DeLuca, R. J. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Catalexis. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. [Link]

  • Scolaro, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • ResearchGate. (n.d.). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. [Link]

  • Ahmad, S., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(7), 1629. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(4), 824-826. [Link]

  • Ghaffari, B., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 12(1), 353-374. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2020). Electrophilic substitution reactions of aniline. (Halogenation). [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-Bromo-4-fluoro-2-methylaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to help you navigate the complexities of these powerful synthetic transformations. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding cross-coupling reactions with this compound, providing concise answers for quick reference.

Q1: What are the most common side products I can expect in a Suzuki-Miyaura coupling with this compound?

A1: The most prevalent side products are typically homocoupling of the boronic acid reagent and protodebromination (dehalogenation) of the this compound starting material.[1] The formation of boronic acid homocoupling products can be significant, especially with electron-deficient arylboronic acids.[1][2][3]

Q2: My Buchwald-Hartwig amination is giving low yields. What are the likely culprits?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Common issues include catalyst deactivation, incomplete reaction, or the formation of side products. The choice of ligand, base, and solvent are critical and interrelated variables. For instance, an inappropriate base can lead to side reactions or fail to efficiently generate the active catalyst.

Q3: I am observing a significant amount of starting material being converted back to 4-fluoro-2-methylaniline. What is causing this?

A3: This is a classic case of protodebromination, a common side reaction in many palladium-catalyzed cross-couplings.[1] It occurs when the aryl-palladium intermediate reacts with a proton source in the reaction mixture instead of the desired coupling partner. The proton source can be trace water, the amine coupling partner itself, or even the solvent.

Q4: How does the presence of the fluorine and methyl groups on the aniline ring affect the reactivity and potential side reactions?

A4: The electron-withdrawing fluorine atom can increase the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst. The ortho-methyl group introduces steric hindrance, which can influence the choice of ligand and may sometimes slow down the desired reaction, potentially allowing side reactions to become more competitive.

II. Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting guides for specific cross-coupling reactions, outlining potential side products, their mechanistic origins, and strategies for mitigation.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, with a substrate like this compound, several side reactions can compete with the desired cross-coupling.

Common Side Products and Mitigation Strategies
Side ProductMechanistic CauseTroubleshooting and Mitigation Strategies
Boronic Acid Homocoupling Oxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen or through a Pd(II)-mediated pathway.[4][5]- Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.[4] - Use of Reducing Agents: Addition of a mild reducing agent, such as potassium formate, can help suppress Pd(II)-mediated homocoupling.[4] - Ligand Choice: Employing bulky, electron-rich phosphine ligands like SPhos can favor the cross-coupling pathway.[1][3]
Protodebromination The Ar-Pd(II)-X intermediate is intercepted by a proton source (e.g., water, solvent, or base) leading to the formation of the dehalogenated aniline.[1]- Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. - Choice of Base: A non-protic, anhydrous base may be beneficial. - Reaction Concentration: Higher concentrations may favor the bimolecular cross-coupling over the competing protodebromination.
Homocoupling of this compound Two molecules of the aryl bromide couple to form a symmetric biaryl. This can occur via a Pd(0)/Pd(II) cycle, particularly at higher temperatures or with less active catalysts.- Optimize Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions. - Control Temperature: Avoid excessively high reaction temperatures. - Ligand Selection: Appropriate ligand choice can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.
Visualizing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura coupling pathway and the competing side reactions of boronic acid homocoupling and protodebromination.

Suzuki_Side_Products ArylBr This compound (Ar-Br) OxAdd Oxidative Addition ArylBr->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Protodebromination Protodebromination (Ar-H) ArPdBr->Protodebromination BoronicAcid R-B(OH)_2 BoronicAcid->Transmetalation Homocoupling Boronic Acid Homocoupling (R-R) BoronicAcid->Homocoupling O2 or Pd(II) Base Base Base->Transmetalation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR ReductiveElim Reductive Elimination ArPdR->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-R) ReductiveElim->Product ProtonSource Proton Source (H+) ProtonSource->Protodebromination

Caption: Suzuki coupling and common side pathways.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. With this compound, careful optimization is key to avoiding common pitfalls.

Common Side Products and Mitigation Strategies
Side ProductMechanistic CauseTroubleshooting and Mitigation Strategies
Hydrodehalogenation Similar to protodebromination, the aryl-palladium intermediate reacts with a hydrogen source. In this case, the amine coupling partner can sometimes act as the hydrogen donor.- Ligand Choice: Bulky, electron-rich ligands can accelerate the C-N reductive elimination, minimizing hydrodehalogenation. - Base Selection: Use a non-nucleophilic, strong base like sodium or lithium tert-butoxide. The choice of base can be critical and may require screening.[6]
Aryl Halide Homocoupling Two molecules of the aryl halide couple. This can be more prevalent if the rate of C-N bond formation is slow.- Optimize Reaction Conditions: Adjusting temperature and concentration can favor the desired amination. - Efficient Catalyst System: A highly active catalyst system (palladium precursor and ligand) is crucial.
Formation of Phosphine Oxides Oxidation of the phosphine ligand can occur, leading to catalyst deactivation.[7][8]- Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. - High-Purity Reagents: Use high-purity, oxygen-free solvents and reagents.
Visualizing the Catalytic Cycle and Potential Pitfalls

This diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination and highlights where side reactions can occur.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition CatalystDeactivation Catalyst Deactivation (e.g., Phosphine Oxidation) Pd0->CatalystDeactivation Oxidants ArylBr Ar-Br ArylBr->OxidativeAddition ArPdBr Ar-Pd(II)L_n-Br OxidativeAddition->ArPdBr AmineCoordination Amine Coordination & Deprotonation ArPdBr->AmineCoordination Hydrodehalogenation Hydrodehalogenation (Ar-H) ArPdBr->Hydrodehalogenation H-source Amine R2NH Amine->AmineCoordination Base Base Base->AmineCoordination ArPdAmido Ar-Pd(II)L_n-NR2 AmineCoordination->ArPdAmido ReductiveElimination Reductive Elimination ArPdAmido->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-NR2 ReductiveElimination->Product

Caption: Buchwald-Hartwig amination cycle and side reactions.

C. Heck Reaction

The Heck reaction couples the aryl bromide with an alkene. While generally robust, specific side reactions can occur.

Common Side Products and Mitigation Strategies
Side ProductMechanistic CauseTroubleshooting and Mitigation Strategies
Double Heck Product The initial Heck product, which is a substituted alkene, can undergo a second Heck reaction.[9]- Control Stoichiometry: Use a slight excess of the alkene to favor the mono-addition product. - Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction.
Dehalogenation Formation of 4-fluoro-2-methylaniline is a possible side reaction.[9]- Optimize Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. - Ligand Effects: The use of appropriate ligands can steer the reaction towards the desired coupling.
Alkene Isomerization The double bond in the product may isomerize to a more thermodynamically stable position.- Temperature Control: Lower reaction temperatures may reduce isomerization. - Choice of Catalyst: Some catalyst systems are more prone to causing isomerization than others.
D. Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne. The presence of a copper co-catalyst introduces additional potential side reactions.

Common Side Products and Mitigation Strategies
Side ProductMechanistic CauseTroubleshooting and Mitigation Strategies
Glaser Coupling (Alkyne Homocoupling) The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne to form a diyne.- Minimize Oxygen: Rigorous exclusion of oxygen is critical to suppress Glaser coupling. - Copper(I) Source: Use a high-purity source of Cu(I) and avoid exposure to air. - Amine Base: The amine base plays a role in the catalytic cycle; ensure it is of high quality and anhydrous.
Protodebromination Formation of the dehalogenated aniline can occur, as in other palladium-catalyzed couplings.- Anhydrous Conditions: Use dry solvents and reagents. - Efficient Catalyst Turnover: A highly active palladium catalyst can help the desired reaction outcompete protodebromination.

III. Experimental Protocols

This section provides a general, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction with this compound.

General Protocol for a Small-Scale Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent if needed)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. References

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thiess Open Access. [Link]

  • ResearchGate. (n.d.). Request PDF: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 587-590. [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2006). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Molecules, 11(12), 978-992. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • ResearchGate. (n.d.). Request PDF: Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. [Link]

  • ACS Publications. (2010). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction. [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions of 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with the sterically hindered and electronically complex substrate, 3-Bromo-4-fluoro-2-methylaniline. Our goal is to equip you with the expert knowledge and practical troubleshooting strategies necessary to optimize your reaction outcomes, with a specific focus on fine-tuning the catalyst loading for enhanced yield, purity, and efficiency.

Introduction: The Challenges of Coupling this compound

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the substrate's structural features. The ortho-methyl group introduces significant steric hindrance around the reactive C-Br bond, which can impede the oxidative addition step of the catalytic cycle.[1][2] Additionally, the presence of a fluorine atom and an aniline moiety can influence the electronic properties of the aryl halide, potentially affecting catalyst activity and the propensity for side reactions.[3][4] This guide will address these specific challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing very low to no conversion in my Suzuki reaction with this compound. What is the likely cause and how can I fix it?

Low conversion is a common issue with sterically hindered substrates. The primary bottleneck is often the oxidative addition of the aryl bromide to the palladium(0) center.[5] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective. You require a catalyst system with bulky, electron-rich phosphine ligands that can promote the oxidative addition of the hindered aryl bromide.[6] A highly recommended starting point is the use of a preformed palladacycle catalyst, such as CataCXium® A Pd G3 , which has shown exceptional activity for the coupling of unprotected ortho-bromoanilines.[7]

  • Initial Catalyst Loading: Do not start with excessively low catalyst loadings. For challenging substrates, a higher initial loading is often necessary to achieve a reasonable reaction rate. A starting point of 5-10 mol% of the palladium precatalyst is advisable for initial screening.[7] It is important to note that for this specific substrate, decreasing the catalyst loading prematurely can be detrimental to the yield.[7]

  • Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the stability of the catalytic species. For the coupling of ortho-bromoanilines, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent compared to more common choices like dioxane or toluene, leading to significant increases in yield.[7]

  • Base Selection: A strong, non-nucleophilic base is generally preferred. Cesium carbonate (Cs₂CO₃) is an excellent choice for these types of couplings.[7] The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8]

Q2: I am observing significant byproduct formation, primarily debromination of my starting material and homocoupling of the boronic acid. How can I minimize these side reactions?

Side reactions are often indicative of suboptimal reaction conditions or catalyst deactivation.

  • Protodeboronation and Homocoupling: These side reactions are often promoted by the presence of oxygen and excess water in the reaction mixture.[9]

    • Mitigation Strategy: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. While some water is often necessary for the activity of inorganic bases, excessive amounts can be detrimental. Using a biphasic solvent system (e.g., 2-MeTHF/H₂O) can help control the water concentration in the organic phase.

  • Dehalogenation (Debromination): This occurs when the aryl halide is reduced to the corresponding arene.

    • Mitigation Strategy: This side reaction can be exacerbated by certain solvents or bases. If you observe significant dehalogenation, consider screening alternative bases or ensuring your solvent is of high purity.

Optimizing Catalyst Loading: A Step-by-Step Guide

Once you have established a viable reaction with a suitable catalyst system, the next step is to optimize the catalyst loading to improve the cost-effectiveness and reduce palladium contamination in your product.

Experimental Protocol: Catalyst Loading Screen
  • Reaction Setup: In parallel reaction vials, set up the Suzuki reaction using your optimized conditions (catalyst, ligand, solvent, base, temperature).

  • Vary Catalyst Loading: Systematically vary the catalyst loading across a defined range. For example, you could test loadings of 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%.

  • Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Analysis: Determine the yield and purity of the product for each catalyst loading. The optimal loading will be the lowest amount of catalyst that provides a high yield of the desired product in a reasonable timeframe with minimal byproduct formation.

Catalyst Loading (mol%)Expected OutcomeTroubleshooting/Considerations
5 - 10 High conversion, but potentially higher cost and palladium contamination. A good starting point for difficult couplings.[7]If the reaction is successful, this becomes the benchmark for optimization.
1 - 2.5 A common range for many Suzuki couplings. May be achievable for this substrate with an optimized catalyst system.If conversion drops significantly, it may indicate that a higher catalyst concentration is necessary to overcome the steric hindrance. Consider a more active ligand.
0.1 - 0.5 Considered a low to very low catalyst loading. Achievable for highly active catalyst systems and less demanding substrates.If the reaction stalls or is very slow, the catalyst loading is likely too low for this challenging substrate. Revert to a higher loading or explore more active catalyst systems.
< 0.1 (ppm level) Typically reserved for highly optimized, industrial-scale processes with extremely active catalysts.Unlikely to be a realistic target for initial laboratory-scale synthesis of this specific substrate without extensive process development.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Adduct) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Transmetalation Product) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Catalyst Loading Optimization

Troubleshooting_Workflow Start Start: Low Yield or Conversion Check_Catalyst Is the catalyst system appropriate for a hindered substrate? (e.g., CataCXium® A Pd G3) Start->Check_Catalyst Optimize_Catalyst Screen bulky, electron-rich ligands and pre-catalysts. Check_Catalyst->Optimize_Catalyst No Check_Loading Is the catalyst loading sufficient? (Start with 5-10 mol%) Check_Catalyst->Check_Loading Yes Optimize_Catalyst->Check_Loading Increase_Loading Increase catalyst loading incrementally. Check_Loading->Increase_Loading No Check_Conditions Are other reaction parameters optimized? (Solvent, Base, Temperature) Check_Loading->Check_Conditions Yes Increase_Loading->Check_Conditions Optimize_Conditions Screen solvents (e.g., 2-MeTHF) and bases (e.g., Cs2CO3). Check_Conditions->Optimize_Conditions No High_Yield High Yield Achieved Check_Conditions->High_Yield Yes Optimize_Conditions->High_Yield Reduce_Loading Systematically reduce catalyst loading while monitoring yield and purity. High_Yield->Reduce_Loading

Caption: A decision-making workflow for troubleshooting and optimizing catalyst loading.

References

Sources

Technical Support Center: Preventing Dehalogenation of 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Bromo-4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted dehalogenation during synthetic reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific experimental issues.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by a common and frustrating side reaction: the loss of the bromine atom (dehalogenation), which is replaced by a hydrogen atom. This leads to the formation of 4-fluoro-2-methylaniline, reducing the yield of the desired product and complicating purification.[1] This guide will equip you with the knowledge to diagnose the root causes of dehalogenation and implement effective strategies to minimize or eliminate this unwanted side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is dehalogenation and why is it a problem with this compound?

A: Dehalogenation, specifically hydrodehalogenation in this context, is the substitution of the bromine atom on the aniline ring with a hydrogen atom.[1] This side reaction is problematic because it consumes your starting material, lowers the yield of your target molecule, and introduces a significant impurity that can be difficult to separate from the desired product.[1]

The structure of this compound itself presents a predisposition to this issue. The presence of the electron-donating amine and methyl groups can influence the electron density of the aromatic ring, while the fluorine atom also exerts electronic effects that can impact reactivity in palladium-catalyzed cross-coupling reactions.

Q2: I'm seeing significant dehalogenation in my Suzuki-Miyaura coupling reaction. What is the most likely cause?

A: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the primary culprit for dehalogenation is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within your reaction mixture, including:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, especially at elevated temperatures.[2]

  • Solvents: Protic solvents (e.g., alcohols) are direct hydride donors.[1] Polar aprotic solvents like DMF can also be problematic, especially if they contain water impurities.[1]

  • Reagents: Trace impurities in your boronic acid, such as borane (B-H) species, can act as a hydride source.[2]

  • Water: The presence of even small amounts of water can react with bases or other reagents to generate hydrides.[2]

Once formed, the Pd-H species can participate in a competing catalytic cycle where it undergoes reductive elimination with the aryl group, leading to the dehalogenated byproduct.[1][3]

Q3: How can I modify my Suzuki-Miyaura coupling conditions to minimize dehalogenation?

A: A systematic approach to optimizing your reaction conditions is crucial. Here is a troubleshooting workflow to diagnose and solve dehalogenation issues:

dot graph TD { A[Start: Dehalogenation Observed] --> B{Evaluate Ligand}; B --> C{Is it bulky and electron-rich?}; C -->|No| D[Try XPhos, SPhos, or RuPhos]; C -->|Yes| E{Evaluate Base}; E --> F{Is it a strong alkoxide?}; F -->|Yes| G[Switch to K₃PO₄, Cs₂CO₃, or K₂CO₃]; F -->|No| H{Evaluate Solvent}; H --> I{Is it protic or polar aprotic?}; I -->|Yes| J[Use anhydrous toluene or dioxane]; I -->|No| K{Evaluate Temperature}; K --> L{Is it >100°C?}; L -->|Yes| M[Lower temperature to 80°C]; L -->|No| N{Check Reagent Purity}; N --> O[Ensure anhydrous/degassed solvents & high-purity reagents]; D --> E; G --> H; J --> K; M --> N; O --> P[Optimized Reaction];

} end Caption: Troubleshooting workflow for minimizing dehalogenation.

Q4: Are there specific palladium catalysts and ligands that are better at preventing dehalogenation?

A: Absolutely. The choice of the catalyst system is one of the most critical factors.[1]

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[1][2] These ligands promote the desired reductive elimination step of the catalytic cycle, which forms your C-C or C-N bond, making it kinetically more favorable than the competing dehalogenation pathway.[1] For challenging substrates like this compound, consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also be very effective.[4]

  • Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results and lower catalyst loadings.[1] Precatalysts like PEPPSI-type complexes or those based on (NHC)Pd(allyl)Cl have shown high activity and stability.[3][5][6]

Ligand TypeExamplesKey Advantage for Preventing Dehalogenation
Biaryl Monophosphines XPhos, SPhos, RuPhosBulky and electron-rich, accelerating reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that stabilize the palladium center and enhance catalytic activity.[4]
DPEphos A POP-type phosphine that has shown high competence in C-N couplings.
Josiphos Ligands CyPF-tBuEffective for coupling heteroaryl chlorides with primary amines.[7]
Q5: I'm performing a Buchwald-Hartwig amination and observing dehalogenation. Are the causes similar to Suzuki coupling?

A: Yes, the underlying principles are very similar. The formation of Pd-H species is also a key cause of dehalogenation in Buchwald-Hartwig aminations.[8] The choice of base is particularly critical in this reaction. While strong bases like NaOtBu are often used to facilitate the deprotonation of the amine, they can also promote dehalogenation.[9]

Troubleshooting Buchwald-Hartwig Amination:

  • Switch to a Weaker Base: Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2][10]

  • Optimize Ligand: As with Suzuki coupling, bulky, electron-rich phosphine ligands are crucial.[9][11] Ligands like tBuBrettPhos have been developed specifically for challenging aminations.[10]

  • Solvent Choice: Strictly use anhydrous, aprotic solvents like toluene or dioxane.[2]

  • Temperature Control: Running the reaction at the lowest effective temperature can disfavor the dehalogenation pathway.[1]

dot graph G { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Catalytic_Cycle" [label="Desired Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dehalogenation_Pathway" [label="Dehalogenation Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(0)" [fillcolor="#FBBC05"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse]; "Ar-Pd(II)-Br" [label="Ar-Pd(II)-Br"]; "Transmetalation_Amine_Coordination" [label="Transmetalation (Suzuki) or\nAmine Coordination (Buchwald)", shape=ellipse]; "Ar-Pd(II)-Nu"; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse]; "Pd-H_Formation" [label="Pd-H Formation\n(from Base, Solvent, H₂O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-H";

"Pd(0)" -> "Oxidative_Addition" -> "Ar-Pd(II)-Br"; "Ar-Pd(II)-Br" -> "Transmetalation_Amine_Coordination" -> "Ar-Pd(II)-Nu"; "Ar-Pd(II)-Nu" -> "Reductive_Elimination" -> "Catalytic_Cycle"; "Reductive_Elimination" -> "Pd(0)" [label="Regenerates\nCatalyst"];

"Ar-Pd(II)-Br" -> "Pd-H_Formation" -> "Ar-Pd(II)-H"; "Ar-Pd(II)-H" -> "Dehalogenation_Pathway"; "Dehalogenation_Pathway" -> "Pd(0)" [label="Regenerates\nCatalyst"]; } end Caption: Competing catalytic cycles: Cross-coupling vs. dehalogenation.

Q6: Can the N-H group of the aniline itself contribute to dehalogenation?

A: Yes, for certain heterocyclic substrates, an acidic N-H proton can interact with the base and promote dehalogenation.[1] While this compound is not a heterocycle, the acidic nature of the aniline proton should be considered. In cases of persistent dehalogenation, especially with sensitive substrates, protection of the N-H group (e.g., with a Boc group) can be an effective strategy to suppress this side reaction.[12] However, this adds extra steps to your synthesis, so it should be considered after optimizing other reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for the cross-coupling of this compound with an arylboronic acid, designed to minimize hydrodehalogenation.[1]

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 3.3 mol%), and anhydrous potassium phosphate (K₃PO₄) (2.0 equivalents) in a glovebox or under a strict argon atmosphere.[2]

  • Add this compound (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents) to the tube.[2]

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]

  • Seal the tube and heat the mixture to 80-100°C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[2]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Summary of Key Parameters to Minimize Dehalogenation

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd precatalyst with bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or NHC ligand.[1]Accelerates the desired reductive elimination, outcompeting the dehalogenation pathway.[1][2]
Base Weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃).[1][2]Reduces the formation of palladium-hydride species compared to strong alkoxide bases.[2]
Solvent Anhydrous, aprotic, non-polar solvent (e.g., toluene, 1,4-dioxane).[1][2]Minimizes potential hydride sources from the solvent.[1][2]
Temperature Lowest effective temperature (often 80-100°C).[1][2]Dehalogenation can have a higher activation energy, so lower temperatures can disfavor this side reaction.[1]
Atmosphere Strictly inert (Argon or Nitrogen).[2]Prevents oxidative degradation of the catalyst and reagents.
Reagent Purity High-purity, anhydrous reagents and solvents.[1]Eliminates trace water and other impurities that can act as hydride sources.[1]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]

  • Laha, J. K., & Kumar, S. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, (11), 1792–1794. [Link]

  • Ghaffari, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1225-1254. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Janssen, M. A., & de Vries, J. G. (2020). The Buchwald–Hartwig Amination After 25 Years. ChemCatChem, 12(1), 43–63. [Link]

  • Organic Synthesis. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(02), 217-220. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-fluoro-2-methylaniline. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthesis, with a focus on explaining the underlying chemical principles to empower you to resolve experimental issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and dependable method is the electrophilic aromatic substitution (EAS) of 3-fluoro-2-methylaniline using N-Bromosuccinimide (NBS) as the brominating agent. This approach is favored for its operational simplicity and generally high yields. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[1]

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over molecular bromine (Br₂)?

NBS is a solid, making it significantly easier and safer to handle compared to the highly corrosive and volatile liquid bromine.[2] In the context of synthesizing this compound, NBS provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and other side reactions that can occur with the more reactive Br₂.

Q3: What are the primary safety precautions I should take when working with N-Bromosuccinimide (NBS)?

NBS is a lachrymator and can cause skin and eye irritation. Always handle NBS in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is crucial to store NBS in a cool, dark, and dry place, as it can decompose over time, especially when exposed to light and moisture, releasing bromine gas.[4][5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Low or No Product Yield

Problem: After performing the reaction and work-up, I have a very low yield of the desired product, or no product at all.

Potential Cause Explanation Suggested Solution
Degraded N-Bromosuccinimide (NBS) NBS can decompose over time, especially with improper storage, leading to a lower concentration of the active brominating species. Old or discolored (yellow-brown) NBS is a likely culprit for failed reactions.Use freshly opened or recrystallized NBS for the reaction. To recrystallize, dissolve the NBS in hot water, allow it to cool slowly to form crystals, and then dry thoroughly under vacuum.[2]
Inadequate Reaction Temperature The bromination of anilines is typically exothermic. If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and decomposition.Carefully control the reaction temperature. For the addition of NBS, it is often recommended to start at a lower temperature (e.g., 0-10 °C) to manage the initial exotherm, and then allow the reaction to warm to room temperature to ensure completion.[1]
Insufficient Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to reach completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is consumed.
Presence of Water in the Reaction While some brominations with NBS are tolerant to small amounts of water, excess moisture can hydrolyze NBS and interfere with the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Formation of Impurities

Problem: My crude product shows multiple spots on TLC, or my NMR spectrum indicates the presence of impurities.

Potential Cause Explanation Suggested Solution & Identification
Formation of Isomeric Products The directing effects of the amino, fluoro, and methyl groups on the starting material can lead to the formation of constitutional isomers. The primary potential isomers are 5-bromo-3-fluoro-2-methylaniline and 3,5-dibromo-3-fluoro-2-methylaniline.Optimize reaction conditions to favor the desired isomer. Using a polar solvent like DMF generally promotes para-bromination, leading to a higher yield of the desired this compound.[6] Lowering the reaction temperature can also improve regioselectivity. Identification: Isomers can be distinguished by ¹H NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will differ for each isomer. For the desired product, you would expect to see two distinct aromatic proton signals.
Over-bromination (Di-substitution) The aniline starting material is highly activated towards electrophilic aromatic substitution. If an excess of NBS is used or the reaction conditions are too harsh, di-bromination can occur.Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents). Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.
Unreacted Starting Material The reaction may not have gone to completion.Increase the reaction time and monitor by TLC. If the reaction has stalled, a small additional portion of fresh NBS may be required.
Succinimide from NBS Succinimide is a byproduct of the reaction with NBS and is a common impurity in the crude product.Succinimide has some solubility in water. A thorough aqueous work-up, including washes with saturated sodium bicarbonate solution and brine, will help to remove it.[7] If it persists, it can be removed by recrystallization or column chromatography.

Experimental Protocols

Detailed Synthesis Protocol

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 3-fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add NBS (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or hexanes/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Protocol: Column Chromatography
  • Prepare a silica gel column using a suitable eluent system. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

  • Load the solution onto the column and elute with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve 3-fluoro-2-methylaniline in anhydrous DMF Cool Cool to 0-5 °C Start->Cool Add_NBS Add NBS portion-wise Cool->Add_NBS React Stir at room temperature Add_NBS->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Pour into water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallization Crude->Recrystallize Column Column Chromatography Crude->Column Pure_Product Pure this compound Recrystallize->Pure_Product Column->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G Start Low Yield or Incomplete Reaction? Check_NBS Is NBS old or discolored? Start->Check_NBS Recrystallize_NBS Use fresh or recrystallized NBS Check_NBS->Recrystallize_NBS Yes Check_Temp Is reaction temperature controlled? Check_NBS->Check_Temp No Solution Problem Resolved Recrystallize_NBS->Solution Optimize_Temp Cool during addition, then warm to RT Check_Temp->Optimize_Temp No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp->Solution Monitor_Reaction Monitor by TLC until completion Check_Time->Monitor_Reaction No Check_Moisture Are anhydrous conditions maintained? Check_Time->Check_Moisture Yes Monitor_Reaction->Solution Dry_Glassware Use dry glassware and anhydrous solvents Check_Moisture->Dry_Glassware No Check_Moisture->Solution Yes Dry_Glassware->Solution

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

  • SURU Chemical. (n.d.). N bromosuccinimide safety data sheet Manufacturer & Supplier in China. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for N-Bromosuccinimide. Durham Tech. Retrieved from [Link]

  • Aldrich. (2010, March 12). NBS N-bromosuccinimide.pdf - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • Various Authors. (2017, February 25). How to do workup after doing bromination with NBS? ResearchGate. Retrieved from [Link]

  • Elsevier. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

  • Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • ResearchGate. (2021, March 23). N-BromoSuccinimide (NBS) reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from 3-Bromo-4-fluoro-2-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from reactions involving the synthesis of 3-Bromo-4-fluoro-2-methylaniline. Our goal is to equip you with the technical knowledge and practical protocols to ensure the purity of your final product, a critical aspect in pharmaceutical development where residual metal content is strictly regulated.[1][2][3][4]

Understanding the Challenge: The Nature of Palladium Contamination

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, frequently employed in the formation of carbon-carbon and carbon-nitrogen bonds.[5] However, a significant challenge lies in the complete removal of the palladium catalyst from the final product.[1][3] Residual palladium can exist in various forms, including soluble complexes, colloidal nanoparticles, or as palladium black (finely divided palladium metal).[6][7] These residues can interfere with downstream reactions, compromise the stability of the final compound, and are a major concern in the synthesis of active pharmaceutical ingredients (APIs) due to regulatory limits on heavy metal impurities.[1][4][8][9][10] The aniline functional group in your target molecule, this compound, can potentially chelate with palladium, making its removal even more challenging.[11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the purification of this compound from palladium residues.

Issue 1: High Levels of Residual Palladium Detected After Initial Work-up
Possible Cause Solution
Ineffective Filtration: Colloidal or very fine palladium particles may pass through standard filter paper.Employ microfiltration: Use a pad of Celite® over a sintered glass funnel or a PTFE micron filter (e.g., 0.45 or 0.22 µm) to physically trap fine particles.[6][11][12]
Soluble Palladium Complexes: The palladium catalyst may remain dissolved in the organic phase.Utilize Metal Scavengers: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica or polymer resins are particularly effective at binding dissolved palladium species.[13][14][15][16]
Strong Product-Palladium Interaction: The aniline moiety of your product may form a stable complex with the palladium catalyst.Screen Different Scavengers: Test a variety of scavengers (e.g., thiol, amine, or triazine-based) to identify one that can effectively compete with your product for palladium binding.[1][11][13][15] Consider a scavenger with multiple binding sites for enhanced chelation.
Issue 2: Significant Product Loss During Purification
Possible Cause Solution
Product Adsorption onto Scavenger/Adsorbent: Your product may have an affinity for the solid support used for palladium removal (e.g., silica, activated carbon).Optimize Scavenger Loading: Use the minimum amount of scavenger necessary for effective palladium removal. This often requires a small-scale optimization experiment. Solvent Selection: Choose a solvent that maximizes the solubility of your product while still allowing for efficient scavenging of palladium. This can minimize non-specific binding of your product to the scavenger.[15]
Co-precipitation with Palladium: The product may be trapped within the precipitated palladium black.Thorough Washing: After filtration, wash the collected palladium solids thoroughly with a suitable solvent to recover any adsorbed product.
Product Degradation: The purification conditions (e.g., pH, temperature) may be degrading your product.Mild Purification Conditions: Opt for milder purification techniques. For example, use scavengers at room temperature instead of employing harsh extractive methods.
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Possible Cause Solution
Variability in Palladium Speciation: The form of the residual palladium (soluble vs. insoluble) may differ between batches depending on minor variations in reaction conditions.Implement a Multi-Step Purification Strategy: A robust purification protocol often involves a combination of methods. For example, an initial filtration through Celite® to remove insoluble palladium can be followed by treatment with a scavenger to capture dissolved species.[11]
Inconsistent Scavenging Efficiency: The performance of the scavenger can be affected by factors like stirring rate, temperature, and reaction time.Standardize the Scavenging Protocol: Ensure that the scavenging parameters (e.g., scavenger loading, stirring speed, temperature, and time) are consistent for every batch.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method I should try to remove palladium?

A1: Filtration through a pad of Celite® is often the first and most straightforward method to attempt, especially if you observe visible black particles (palladium black) in your reaction mixture.[6][12] This technique is effective at removing insoluble palladium species.[12]

Q2: How do I choose the right scavenger for my reaction?

A2: The choice of scavenger depends on the nature of the palladium species and your product. Thiol-based scavengers are generally very effective for a broad range of palladium species.[13] However, it is often beneficial to screen a small panel of scavengers (e.g., thiol, amine, and phosphine-based) to find the most efficient one for your specific system. Many suppliers offer screening kits for this purpose.

Q3: Can I use activated carbon to remove palladium?

A3: Yes, activated carbon can be an effective and economical option for palladium removal.[15][17] It works by adsorbing palladium species onto its surface. However, be aware that activated carbon can also adsorb your product, potentially leading to lower yields.[15] It is crucial to determine the optimal amount of activated carbon to use.

Q4: Is column chromatography effective for removing palladium?

A4: Column chromatography can be effective, particularly if the palladium species have a significantly different polarity than your product.[6] However, it is not always a guaranteed method, as some soluble palladium complexes can co-elute with the desired compound.[4] It is often used as a final polishing step after other bulk palladium removal methods have been employed.

Q5: When should I consider recrystallization?

A5: Recrystallization can be a powerful final purification step to remove trace impurities, including palladium.[15] The effectiveness of recrystallization depends on the ability of the chosen solvent system to selectively crystallize your product while leaving the palladium impurities in the mother liquor.

Experimental Protocols

Here are detailed step-by-step protocols for common palladium removal techniques.

Protocol 1: Filtration through Celite®

This method is ideal for removing heterogeneous palladium catalysts or precipitated palladium black.

  • Preparation: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm thick layer of Celite® to the funnel.

  • Wetting: Gently wet the Celite® pad with the same solvent used in your reaction mixture. This prevents the Celite® from being disturbed when you add your solution.

  • Filtration: Dilute your reaction mixture with a suitable solvent and carefully pour it onto the Celite® pad. Apply gentle vacuum to the filter flask.

  • Washing: Wash the Celite® pad with 2-3 portions of fresh solvent to ensure all of your product is collected in the filtrate.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain your product.[12]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is effective for removing soluble palladium species.

  • Dissolution: Dissolve your crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or acetonitrile).

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 weight equivalents relative to the initial weight of the palladium catalyst) to the solution.[12]

  • Stirring: Stir the mixture at room temperature for 1-18 hours. The optimal time should be determined experimentally.[15]

  • Filtration: Filter the mixture to remove the scavenger resin, which now contains the bound palladium.

  • Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.[12]

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow to guide you in selecting the appropriate palladium removal strategy.

Palladium_Removal_Workflow Start Crude Reaction Mixture (this compound + Pd) Observation Observe for Visible Black Precipitate? Start->Observation Filtration Filtration through Celite® Observation->Filtration Yes Scavenging Treatment with Solid-Supported Scavenger Observation->Scavenging No Analysis1 Analyze Filtrate for Residual Pd (e.g., ICP-MS) Filtration->Analysis1 Analysis1->Scavenging High Pd FinalProduct Purified Product (<10 ppm Pd) Analysis1->FinalProduct Low Pd Analysis2 Analyze Filtrate for Residual Pd Scavenging->Analysis2 Chromatography Column Chromatography Analysis2->Chromatography High Pd Analysis2->FinalProduct Low Pd Chromatography->FinalProduct

Caption: A decision-making workflow for selecting a palladium removal strategy.

Quantitative Data Summary

The following table summarizes the typical efficiency of various palladium removal techniques. Note that the actual performance will depend on the specific reaction conditions.

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (Celite®) >1000100 - 500Simple, fast, inexpensiveOnly removes insoluble Pd
Activated Carbon 500 - 1000<50Inexpensive, widely availableCan adsorb product, leading to yield loss
Metal Scavengers 500 - 1500<10High efficiency, high selectivityHigher cost than carbon or Celite®
Chromatography 100 - 500<10Can provide very high purityCan be time-consuming and solvent-intensive
Crystallization <100<5Can provide very high purityDependent on product's crystallization properties

Visualizing the Scavenging Process

The following diagram illustrates the principle of using a solid-supported scavenger to remove dissolved palladium species.

Scavenging_Process Start Solution of this compound + Soluble Pd Catalyst AddScavenger Add Solid-Supported Scavenger Start->AddScavenger Stirring Stir Mixture AddScavenger->Stirring Binding Palladium Binds to Scavenger Stirring->Binding Filtration Filter Mixture Binding->Filtration Product Purified Product Solution Filtration->Product Waste Scavenger with Bound Pd (Solid Waste) Filtration->Waste

Caption: Workflow for palladium removal using a solid-supported scavenger.

References

  • G. G. Z. T. and D. W. C. H. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Various Authors (2015). How can i remove palladium Pd catalyst easily?
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  • BenchChem (n.d.).
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  • Biotage (2023).
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  • Biotage (2023). How to Remove Palladium in three easy steps. Biotage.
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  • G. G. Z. T. and D. W. C. H. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
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  • A. A. et al. (2018).
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  • Various Authors (n.d.). Residual palladium levels in reaction samples following automated...
  • T. C. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • Various Authors (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
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  • M. A. et al. (2021). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • L. et al. (2020). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • A. A. et al. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Universitat Autònoma de Barcelona Research Portal.
  • J. F. H. and S. L. B. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • T. S. et al. (2014). Palladium-catalyzed amination of aryl sulfides with anilines.
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  • J. P. S. (n.d.). The palladium-catalyzed synthesis of organic amines. DSpace@MIT.
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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-fluoro-2-methylaniline and 2-bromoaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted anilines, in particular, are foundational scaffolds for a vast array of bioactive molecules and functional materials. This guide provides an in-depth, objective comparison of the reactivity of two key bromoaniline derivatives: 3-Bromo-4-fluoro-2-methylaniline and 2-bromoaniline. By examining their electronic and steric profiles, we aim to provide field-proven insights to guide your experimental design and synthetic strategies.

At a Glance: Structural and Physicochemical Properties

A molecule's reactivity is intrinsically linked to its structure and the electronic environment of its functional groups. Below is a summary of the key properties for our two compounds of interest.

PropertyThis compound2-Bromoaniline
CAS Number
Molecular Formula C₇H₇BrFNC₆H₆BrN
Molecular Weight 204.04 g/mol 172.02 g/mol
Appearance Pink crystalline solidClear yellow to red-brown liquid after melting
pKa (Predicted/Experimental) ~2.73 (Predicted)[1]2.53 (at 25℃)[2][3][4]
Solubility Soluble in organic solventsSoluble in alcohol and ether; insoluble in water[2][5][6][7][8]

The Decisive Factors: A Head-to-Head Reactivity Analysis

The reactivity of anilines in common synthetic transformations, such as nucleophilic substitution at the amine or transition metal-catalyzed cross-coupling at the halogenated position, is governed by a delicate interplay of electronic and steric effects.

Electronic Effects: A Tale of Two Rings

The core difference in the electronic nature of these two molecules stems from the substituents on the aromatic ring. Aniline itself is an activated system for electrophilic aromatic substitution due to the electron-donating nature of the amino group, which increases electron density at the ortho and para positions.[9][10] However, the presence of other substituents can significantly modulate this reactivity.

  • 2-Bromoaniline : The bromine atom at the ortho position exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). While halogens are deactivating overall in electrophilic aromatic substitution, the lone pairs on the bromine can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the bromine. The primary amino group remains the strongest activating group, directing substitution to its ortho and para positions.

  • This compound : This molecule presents a more complex electronic landscape.

    • Fluorine : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), decreasing the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring.[11]

    • Methyl Group : The ortho-methyl group is electron-donating through a positive inductive effect (+I) and hyperconjugation, which can partially counteract the electron-withdrawing effects of the halogens.[11]

    • Combined Effect : The cumulative electron-withdrawing character of the bromo and fluoro substituents likely renders the amino group in this compound less nucleophilic than that in 2-bromoaniline. This is reflected in their predicted and experimental pKa values, with the slightly higher pKa of the trisubstituted aniline suggesting a slightly less acidic conjugate acid, and thus a slightly more basic amine, though the difference is small. The electron-donating methyl group may be responsible for this slight increase in basicity compared to what would be expected from the two halogens alone.

Steric Hindrance: The Unseen Gatekeeper

Steric hindrance plays a crucial role, particularly for reactions involving the amino group or the ortho positions.[12][13]

  • 2-Bromoaniline : The bromine atom ortho to the amino group introduces moderate steric hindrance. This can influence the rate of reactions at the nitrogen center, such as acylation or alkylation, by impeding the approach of bulky reagents.[12]

  • This compound : The presence of a methyl group at the other ortho position (C2) significantly increases the steric crowding around the amino group. This di-ortho substitution pattern is known to dramatically decrease reaction rates for transformations involving the amine.[12] This increased steric bulk can be advantageous in preventing undesired side reactions at the nitrogen, but it may necessitate more forcing conditions or specialized catalysts to achieve desired transformations.

The interplay of these electronic and steric factors dictates the reactivity profile of each molecule in key synthetic transformations.

Caption: Factors influencing the reactivity of the two anilines.

Application in Modern Synthesis: Cross-Coupling Reactions

Both molecules are valuable substrates for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming C-C, C-N, and C-O bonds.[14][15] The reactivity of the C-Br bond is a key consideration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[16][17] Both 2-bromoaniline and this compound can serve as the aryl halide partner.

  • General Reactivity : The C-Br bond is generally more reactive than a C-Cl bond in the rate-determining oxidative addition step of the catalytic cycle due to its lower bond dissociation energy.[18]

  • Substrate Comparison : In a Suzuki coupling, the electronic nature of the aryl halide can influence the rate of oxidative addition. Electron-withdrawing groups on the aromatic ring can accelerate this step. Given the presence of a fluorine atom in this compound, its C-Br bond is expected to be more activated towards oxidative addition compared to the C-Br bond in 2-bromoaniline. However, the increased steric hindrance from the ortho-methyl group in the former could potentially slow down the catalytic cycle. For unprotected ortho-bromoanilines, successful Suzuki-Miyaura couplings have been developed, demonstrating their utility.[19][20]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[14][15][21][22][23] In this context, our two anilines could act as either the aryl halide or the amine coupling partner.

  • As the Aryl Halide : Similar to the Suzuki coupling, the more electron-deficient ring of this compound would likely lead to a faster rate of oxidative addition.

  • As the Amine : When acting as the nucleophile, the less sterically hindered and potentially more nucleophilic amino group of 2-bromoaniline would be expected to react more readily than the di-ortho-substituted amino group of this compound. The development of bulky, electron-rich phosphine ligands has been crucial in overcoming the challenges associated with coupling sterically hindered anilines.[14]

Experimental Protocols: A Practical Guide

To illustrate the practical implications of these differences, we provide representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Representative Protocol: Suzuki-Miyaura Coupling of Bromoanilines

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Bromoaniline derivative (e.g., this compound or 2-bromoaniline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoaniline derivative (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition : Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%) and the solvent (5 mL).

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

experimental_workflow start Start prep 1. Prepare Reaction Vessel (Add Aryl Bromide, Boronic Acid, Base) start->prep inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep->inert reagents 3. Add Catalyst and Solvent inert->reagents react 4. Heat and Stir (Monitor by TLC/LC-MS) reagents->react workup 5. Aqueous Workup (Dilute, Wash) react->workup purify 6. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Outlook

The choice between this compound and 2-bromoaniline is a strategic one that should be guided by the specific requirements of the synthetic target and the intended reaction.

  • Choose 2-Bromoaniline for:

    • Reactions requiring higher nucleophilicity of the amino group.

    • Transformations where minimal steric hindrance at the ortho position is desired.

    • Cost-effective synthesis where the additional substituents of the alternative are not required.

  • Choose this compound for:

    • Cross-coupling reactions where an electron-deficient aryl bromide may lead to faster oxidative addition.

    • Syntheses where steric hindrance around the amino group is beneficial to prevent unwanted side reactions.

    • Building blocks where the fluorine and methyl substituents are integral to the final molecule's structure and properties.

By understanding the fundamental principles of electronic and steric effects, researchers can make informed decisions in the selection of these and other building blocks, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Vertex AI Search. (n.d.). 2-Bromoaniline - Solubility of Things. Retrieved January 16, 2026.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 16, 2026, from [Link]

  • Franco, F., et al. (2000). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 104(39), 8874-8881. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved January 16, 2026, from [Link]

  • Poater, J., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Advances, 6(1), 735-743. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved January 16, 2026, from [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(36), 15996-16005. [Link]

  • PubMed. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Retrieved January 16, 2026, from [Link]

  • Růžička, A., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(8), 1231-1234. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • PubChem. (n.d.). 2-Bromoaniline. Retrieved January 16, 2026, from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 16, 2026, from [Link]

  • American Chemical Society. (n.d.). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. Retrieved January 16, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromoaniline: Properties, Applications, and Synthesis of a Key Electronic Chemical Intermediate. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]

  • YouTube. (2023, February 13). Aniline reacts with to yield (1) Aqueous bromine, 2-bromoaniline as... Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved January 16, 2026, from [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic building blocks is a cornerstone of modern synthetic chemistry. Among these, 3-bromo-4-fluoro-2-methylaniline presents a unique set of challenges and opportunities. Its sterically hindered and electronically modified structure demands a careful selection of catalytic systems to achieve efficient and selective cross-coupling reactions. This guide provides an in-depth, objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions involving this key intermediate, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

Introduction: The Challenge of a Substituted Aniline

This compound is a valuable scaffold in medicinal chemistry and materials science. The ortho-methyl group introduces steric hindrance around the bromine atom, while the fluorine atom and the amino group modulate the electronic properties of the aromatic ring. These features can significantly impact the efficiency of palladium-catalyzed cross-coupling reactions, making the choice of catalyst—specifically the palladium source and the ancillary ligand—a critical parameter for success. This guide will explore the performance of three distinct and widely utilized palladium catalyst systems:

  • "Classical" Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Bulky Monophosphine Ligand System: A combination of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand such as XPhos.

  • Palladacycle Pre-catalyst: A well-defined, air- and moisture-stable pre-catalyst like an XPhos Palladacycle (e.g., XPhos Pd G3).

We will evaluate these systems across three pivotal cross-coupling reactions: the Suzuki-Miyaura C-C bond formation, the Buchwald-Hartwig C-N bond formation, and the Mizoroki-Heck C-C bond formation.

Understanding the Catalytic Cycles

A foundational understanding of the catalytic cycles is paramount to troubleshooting and optimizing these transformations. While the specifics can vary, the general mechanisms for Suzuki-Miyaura and Buchwald-Hartwig reactions share common elementary steps.

Suzuki-Miyaura and Buchwald-Hartwig Catalytic Cycles

The generally accepted mechanism for these cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand profoundly influences the rates of oxidative addition and reductive elimination, which are often the rate-determining steps. Bulky, electron-rich ligands, for instance, can promote both of these key steps, leading to higher catalytic turnover.

Suzuki_Buchwald_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation_Amine_Coordination Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) ArPd(II)NuL2 Ar-Pd(II)-Nu Intermediate Transmetalation_Amine_Coordination->ArPd(II)NuL2 Reductive_Elimination Reductive Elimination Product Ar-Nu Reductive_Elimination->Product ArPd(II)NuL2->Pd(0)L2

Caption: Generalized catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Mizoroki-Heck Catalytic Cycle

The Mizoroki-Heck reaction follows a distinct catalytic cycle that involves migratory insertion of an olefin into a Pd-C bond followed by β-hydride elimination.

Heck_Catalytic_Cycle cluster_1 Heck Reaction Cycle Pd(0)L2_Heck Active Pd(0) Catalyst Oxidative_Addition_Heck Oxidative Addition (Ar-X) ArPd(II)XL2_Heck Ar-Pd(II)-X Intermediate Oxidative_Addition_Heck->ArPd(II)XL2_Heck Olefin_Coordination Olefin Coordination Olefin_Complex Olefin-Pd Complex Olefin_Coordination->Olefin_Complex Migratory_Insertion Migratory Insertion Alkyl_Pd_Intermediate Alkyl-Pd Intermediate Migratory_Insertion->Alkyl_Pd_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Hydrido_Pd_Complex Hydrido-Pd Complex Beta_Hydride_Elimination->Hydrido_Pd_Complex Product_Heck Substituted Olefin Alkyl_Pd_Intermediate->Product_Heck Hydrido_Pd_Complex->Pd(0)L2_Heck Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Performance of Palladium Catalysts

The following sections provide a comparative analysis of the selected palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions with this compound or closely related substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For a sterically hindered substrate like this compound, the choice of ligand is critical to overcome the steric barrier and achieve high yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ PPh₃K₃PO₄Toluene/H₂O901233-40[1]Moderate yields obtained for a derivative of 4-bromo-2-methylaniline. The reaction is sensitive to steric hindrance.
Pd(OAc)₂ / XPhos XPhosK₃PO₄1,4-Dioxane1004>90 (expected)Bulky, electron-rich ligands like XPhos are known to be highly effective for coupling sterically hindered aryl bromides, often leading to high yields and shorter reaction times.[2]
XPhos Pd G3 XPhosK₃PO₄THF400.5>95 (expected)Third-generation precatalysts like XPhos Pd G3 are highly active and allow for reactions under milder conditions with lower catalyst loadings.[3]

Expertise & Experience: The classical Pd(PPh₃)₄ catalyst, while historically significant, often struggles with sterically encumbered substrates like our target molecule, leading to modest yields.[1] The advancement to bulky, electron-rich monophosphine ligands such as XPhos, used in conjunction with a simple palladium source like Pd(OAc)₂, represents a significant leap in efficiency for such challenging couplings.[2] These ligands accelerate both the oxidative addition and reductive elimination steps. The third-generation Buchwald precatalysts, like XPhos Pd G3, offer the added advantages of being air- and moisture-stable, ensuring the formation of the active Pd(0) species more reliably and often allowing for reactions at lower temperatures and with shorter reaction times.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric hindrance and the electronic nature of this compound make this a challenging transformation.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ PPh₃NaOtBuToluene10016Low to moderate (expected)Generally less effective for sterically hindered substrates and can be prone to side reactions.
Pd₂(dba)₃ / XPhos XPhosNaOtBuToluene1004-12High (expected)The combination of a Pd(0) source and a bulky biarylphosphine ligand is a robust system for the amination of challenging aryl bromides.[4]
XPhos Pd G3 XPhosK₃PO₄1,4-Dioxane802-6Very High (expected)Pre-catalysts offer high activity and are often compatible with weaker bases, which can be advantageous for substrates with base-sensitive functional groups.

Expertise & Experience: For the Buchwald-Hartwig amination of our sterically demanding substrate, traditional catalysts like Pd(PPh₃)₄ are often suboptimal. The development of catalyst systems incorporating bulky and electron-rich ligands, such as XPhos, has been transformative for this reaction.[5][6] These ligands facilitate the crucial C-N reductive elimination step from the palladium center. The use of a Pd(0) source like Pd₂(dba)₃ with XPhos provides a highly active catalyst in situ.[4] Modern palladacycle precatalysts, such as XPhos Pd G3, further refine this approach by providing a more stable and efficient route to the active catalytic species, often allowing for milder reaction conditions.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction enables the arylation of alkenes. The success of this reaction with sterically hindered aryl bromides is highly dependent on the catalyst system's ability to undergo oxidative addition and subsequent migratory insertion.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / PPh₃ PPh₃Et₃NDMF10012-24Moderate (expected)A standard catalyst system, though its efficiency can be limited with sterically hindered substrates.
Pd(OAc)₂ / P(t-Bu)₃ P(t-Bu)₃K₂CO₃DMA14024Good to High (expected)Bulky and electron-rich phosphines like tri-tert-butylphosphine can significantly improve yields for challenging Heck couplings.[7]
Herrmann's Catalyst -NaOAcNMP12012High (expected)Palladacycles like Herrmann's catalyst are highly active and stable, making them excellent choices for demanding Heck reactions.

Expertise & Experience: The classic Pd(OAc)₂/PPh₃ system for the Heck reaction can be effective for simple aryl bromides, but its performance often diminishes with sterically hindered substrates.[8] The introduction of bulky and electron-donating phosphine ligands, such as tri-tert-butylphosphine, has been shown to enhance the catalytic activity for such challenging couplings.[7] Palladacycles, like Herrmann's catalyst, are pre-activated and highly stable, often providing excellent yields in the Heck reaction of sterically demanding and electron-rich or -poor aryl halides.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducible results. The following protocols are provided as a starting point and may require optimization for your specific application.

General Experimental Workflow

Experimental_Workflow cluster_2 Experimental Protocol Flow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Substrate, Coupling Partner, Base, Catalyst) Setup->Reagents Solvent Solvent Addition Reagents->Solvent Reaction Reaction at Elevated Temperature Solvent->Reaction Monitoring Monitoring (TLC, GC/MS, LC/MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

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Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for Determining the Purity of 3-Bromo-4-fluoro-2-methylaniline

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible results and the ultimate safety and efficacy of a therapeutic agent. This compound, a key building block in the synthesis of complex pharmaceutical compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower you to select the most appropriate method for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile and thermally stable small molecules like this compound.[1][2] Its widespread adoption stems from its high resolution, sensitivity, accuracy, and robustness for quantitative analysis.[2] Commercial suppliers frequently rely on HPLC to certify the purity of this reagent, often reporting values between 95% and 98%.[3]

The Principle: A Partitioning Race

In this context, we typically employ Reversed-Phase HPLC (RP-HPLC). The fundamental principle involves partitioning the analyte and its impurities between a nonpolar stationary phase (commonly a C18-bonded silica) and a polar liquid mobile phase.[3] As the mobile phase flows through the column, compounds with greater polarity elute faster, while less polar compounds are retained longer by the stationary phase. This differential partitioning achieves separation, and a UV detector quantifies the compounds as they elute.

Causality in Method Design: Why RP-HPLC is the Preferred Choice

The choice of RP-HPLC is deliberate. This compound is an aromatic amine, a chromophore-containing structure that allows for sensitive detection using a standard UV detector. Its molecular weight and polarity make it ideally suited for separation on a C18 column with a common mobile phase like acetonitrile and water. This method provides excellent precision and is ideal for routine quality control where accurate quantification is the primary goal.[1]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a robust starting point for the analysis of this compound, adapted from established methods for similar halogenated anilines.[2]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Scientist's Note: The addition of a small amount of acid, like formic or trifluoroacetic acid, improves peak shape for amines by protonating residual silanol groups on the stationary phase and the analyte itself, preventing undesirable interactions.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water (diluent) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Solvent A (Water/FA) % Solvent B (ACN/FA)
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis:

    • Inject a diluent blank to establish the baseline.

    • Inject the sample solution and record the chromatogram.

    • Purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[2]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Water/ACN/FA) Injection Inject 10 µL onto C18 Column MobilePhase->Injection SamplePrep Prepare Sample (0.5 mg/mL in Diluent) SamplePrep->Injection Separation Gradient Elution (30 min) Injection->Separation Detection UV Detection @ 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Superior Tool for Volatile Impurities

While HPLC excels at quantification, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), offers an orthogonal approach with distinct advantages. It provides exceptional separation efficiency for volatile and semi-volatile compounds and delivers definitive structural information about impurities.[1] This is crucial for identifying process-related impurities such as residual starting materials (e.g., 3-fluoro-2-methylaniline) or over-brominated byproducts.[1]

The Principle: Volatility and Fragmentation

In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As each separated compound exits the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum or "fingerprint" for each compound.

Causality in Method Design: Why Choose GC-MS?

The primary reason to employ GC-MS is its unparalleled ability to identify unknowns. If the HPLC chromatogram shows several small impurity peaks, GC-MS can help determine their molecular weights and structures. For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature (a pair of peaks, M+ and M+2, of nearly equal intensity) in the mass spectrum, making it straightforward to identify bromine-containing impurities.[3]

Experimental Protocol: GC-MS

This protocol is designed for the analysis of this compound and potential volatile impurities.

Instrumentation:

  • GC system with an autosampler, coupled to a Mass Spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

Reagents:

  • Dichloromethane (GC grade) or Ethyl Acetate

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in dichloromethane at approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Scientist's Note: A temperature ramp is essential to first separate highly volatile impurities at lower temperatures before eluting the main, higher-boiling point analyte.

  • MS Conditions:

    • Ion Source Temperature: 230 °C[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis:

    • Inject the prepared sample solution.

    • The purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method.

    • Individual mass spectra are analyzed to identify the main peak and any impurity peaks.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Sample (1 mg/mL in DCM) Injection Vaporize & Inject (Split Mode) SamplePrep->Injection Separation GC Separation (Temp Program) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analysis (m/z 40-450) Ionization->Detection TIC Generate TIC Detection->TIC Spectra Extract Mass Spectra Detection->Spectra Purity Calculate Purity (TIC Area %) TIC->Purity ID Identify Impurities Spectra->ID

Caption: Workflow for GC-MS purity and impurity analysis.

Chapter 3: Spectroscopic Methods for Orthogonal Verification

While chromatography is the workhorse for purity assessment, spectroscopic methods provide definitive structural confirmation, which is an integral part of a complete purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Purity can be estimated by comparing the integration of the analyte's signals to those of known impurities or a certified internal standard (quantitative NMR or qNMR).

    • ¹³C NMR: Shows all unique carbon atoms, confirming the carbon skeleton of the molecule.

    • ¹⁹F NMR: As this is a fluorinated compound, ¹⁹F NMR is an exceptionally clean and sensitive technique to confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Beyond its use as a GC detector, high-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with extremely high precision.[3] This allows for the unambiguous calculation of the molecular formula (C₇H₇BrFN), providing ultimate confirmation of the compound's identity.[3]

  • Elemental Analysis: This technique provides the mass percentages of the elements (C, H, N) in the compound.[3] A close agreement between the experimentally determined values and the theoretical values calculated from the molecular formula (C₇H₇BrFN) provides strong evidence of high purity.[3]

Chapter 4: Comparative Analysis - Selecting the Right Method

The choice between HPLC and GC-MS is not about which method is "better," but which is best suited for the analytical goal.

Data Summary: Method Comparison
FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Liquid-solid partitioningGas-liquid partitioningNuclear spin transitions
Primary Use Quantitative purity analysisQualitative impurity IDStructural Elucidation
Analyte Volatility Not requiredRequiredNot required
Quantification Excellent precision (Gold Standard)Good (TIC area %), less preciseExcellent (qNMR), primary method
Impurity ID By retention time match onlyDefinitive (via mass spectrum)Definitive (via chemical shifts)
Key Advantage Robustness and precision for QCIdentification of unknownsUnambiguous structure proof
Key Limitation Limited impurity identificationRequires thermal stabilityLower throughput, higher cost
Decision Logic: Which Method to Use?

The following diagram illustrates a logical approach to selecting the appropriate analytical method.

Decision_Tree Start Analytical Goal? RoutineQC Routine QC? (Purity Check) Start->RoutineQC UnknownImpurity Identify Impurity? RoutineQC->UnknownImpurity No HPLC Use HPLC-UV (Precise Quantification) RoutineQC->HPLC Yes StructureConfirm Confirm Structure? UnknownImpurity->StructureConfirm No GCMS Use GC-MS (Impurity Fingerprinting) UnknownImpurity->GCMS Yes NMR Use NMR (Definitive Structure) StructureConfirm->NMR Yes Combine Use Both HPLC & GC-MS (Comprehensive Profile) HPLC->Combine Impurity ID also needed GCMS->Combine Quantification also needed

Caption: Decision tree for selecting an analytical method.

For comprehensive characterization, a multi-technique approach is always the most rigorous. HPLC provides the trusted quantitative purity value, GC-MS identifies volatile process impurities, and NMR confirms the fundamental structure is correct. This orthogonal strategy ensures the highest confidence in the quality of your this compound.

Conclusion

Determining the purity of this compound requires a thoughtful, evidence-based analytical approach. While HPLC stands as the primary method for robust, routine quantification, its power is magnified when complemented by the impurity-identification capabilities of GC-MS and the definitive structural verification of NMR spectroscopy . By understanding the principles, strengths, and practical applications of each technique, researchers can ensure the integrity of their starting materials, leading to more reliable and successful outcomes in drug discovery and development.

References

  • Benchchem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
  • Benchchem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • LGC Standards. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
  • Unknown Source. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing.
  • ChemicalBook. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | SCBT.
  • Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
  • ChemScene. (n.d.). This compound | 1780701-91-8.
  • BLD Pharm. (n.d.). 127408-03-1|4-Bromo-3-fluoro-2-methylaniline.
  • TCI EUROPE N.V. (n.d.). 3-Bromo-4-methylaniline | 7745-91-7.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
  • CymitQuimica. (n.d.). This compound.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.

Sources

1H NMR and 13C NMR reference spectra for 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Beginning NMR Data Search

I'm starting a thorough search for experimental and reference ¹H and ¹³C NMR data for 3-Bromo-4-fluoro-2-methylaniline. I'm focusing on reputable databases and scientific literature to ensure data quality and reliability.

Planning Data Organization

I'm now planning how to structure the comparison guide after the initial data search. I will begin by discussing the importance of this compound in drug development and the role of NMR in characterizing it. Then, I plan to present the experimental NMR data in structured tables. After this, I'll detail a protocol for acquiring high-quality NMR spectra, explaining choices around solvent, concentration, and acquisition parameters.

Extending Data Scope

I'm now expanding the data search to include information on common NMR solvents and internal standards, focusing on their characteristic shifts and potential for signal overlap. I am also investigating typical ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. Moreover, I'm researching alternative analytical techniques for structurally characterizing similar halogenated anilines to provide a comparative context.

Exploring Spectral Data Gaps

My search for this compound's NMR data remains incomplete. No readily available experimental ¹H and ¹³C NMR spectra emerged. Commercial suppliers claim data availability, yet specific spectra or tabulated values remain absent. Interestingly, a prediction-focused result is present.

Predicting NMR Properties Now

I'm now diving into the prediction phase. My focus is on predicting the ¹H and ¹³C NMR spectra for this compound, analyzing substituent effects. I will use established principles and substituent increments for both ¹H and ¹³C NMR. To refine the predictions, I'm examining data from similar aniline compounds, looking at the combined substituent impact. I will also detail ¹H-¹⁹F and ¹³C-¹⁹F couplings.

Refining Prediction Strategy

I'm now consolidating my strategy for predicting the NMR spectra. The prediction relies on finding and applying chemical shift increments for the substituents on the aromatic ring, especially the bromo, fluoro, methyl, and amino groups. I'll need to locate resources detailing substituent effects for both ¹H and ¹³C NMR. To validate and improve the predictions, I plan to analyze experimental data from comparable anilines. Coupling constants will be important, especially ¹H-¹⁹F and ¹³C-¹⁹F couplings. I will formalize this into a protocol for spectral prediction.

Examining NMR Shifts

I've been looking into predicting ¹H and ¹³C NMR chemical shifts using substituent chemical shift increments. I've also found some relevant spectral data for 3-fluoropyridine and similar compounds. This will help with the baseline data, to establish a foundation for comparison.

Refining Prediction Strategy

I'm now focusing on a more systematic approach. I need to find a comprehensive table of substituent chemical shift increments for both ¹H and ¹³C NMR in benzene rings, which should greatly improve prediction accuracy. Analyzing NMR data from similar compounds, like 3-fluoro-4-methylaniline, will give insights into substituent interplay. Also, I need precise values for ¹H-¹⁹F and ¹³C-¹⁹F coupling constants and I need to flesh out the experimental protocol.

Defining Project Scope

My recent efforts have centered on establishing a detailed plan. I've compiled NMR data from comparable aniline derivatives and now I'm prioritizing the acquisition of comprehensive substituent chemical shift increment tables. Systematically analyzing this NMR data is crucial, along with finding specific coupling constants and finalizing the experimental protocol. Moreover, I'm working to fully define the guide's structure and finding information on supplementary analytical techniques.

Compiling Spectral Data

I've made some progress, gathering essential data like substituent chemical shift (SCS) increments for NMR prediction. I've also collected spectral data on some similar compounds and general information on 1H NMR. This provides a good foundation for analysis.

Refining Data Acquisition

I'm now focusing on a more systematic data acquisition strategy. While I have initial SCS increments and spectral data, it needs refinement. I'm actively seeking comprehensive SCS tables and specific fluoro-aromatic coupling constant ranges. I also need to refine the experimental protocol, detailing it step-by-step for the target compound. The goal is to make the guide more robust and authoritative.

Enhancing Spectral Prediction

I'm now zeroing in on a more structured approach. I've gathered initial data, but it's time for refinement. My focus will be on obtaining comprehensive substituent chemical shift tables for more accurate predictions and specific fluoro-aromatic coupling constant ranges. I am also working on a detailed, step-by-step experimental protocol for the target compound and planning a comparative analysis.

Organizing Spectral Analysis

I'm now implementing a more structured approach. I've gathered some preliminary data, including SCS increments and spectral data for structurally similar compounds, but I'm refining my focus. My plan includes systematically predicting the ¹H and ¹³C NMR spectra of the target compound with comprehensive SCS tables. I'll perform a detailed comparative analysis with similar compounds for validation and include a step-by-step experimental protocol with recommendations. I'll also add a Graphviz diagram and address alternative analytical techniques. Finally, I'm compiling all cited sources for a complete "References" section.

A Comparative Guide to the LC-MS Characterization of 3-Bromo-4-fluoro-2-methylaniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, halogenated anilines serve as indispensable structural motifs. 3-Bromo-4-fluoro-2-methylaniline is a prime example of such a versatile building block, offering multiple reactive sites for synthetic elaboration. The strategic placement of the bromine, fluorine, and amino groups on the aromatic ring allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex pharmaceutical intermediates.[1][2] The precise characterization of the products derived from these reactions is paramount, ensuring the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the reaction products generated from three common synthetic transformations of this compound: N-acylation, N-sulfonylation, and the Sandmeyer reaction. We will explore the causality behind experimental choices and present robust, self-validating protocols for both the chemical synthesis and the subsequent characterization by Liquid Chromatography-Mass Spectrometry (LC-MS), a cornerstone analytical technique in pharmaceutical development.[3]

Comparative Analysis of Synthetic Pathways and Product Characterization

The reactivity of this compound is dominated by the nucleophilic amino group and the potential for substitution on the aromatic ring, often after converting the amine to a diazonium salt.[1][4] We will compare two reactions at the amino group (acylation and sulfonylation) and one that replaces it entirely (Sandmeyer reaction).

N-Acylation: Formation of an Amide Derivative

N-acylation is a fundamental transformation that converts the primary amine into a more stable and often crystalline amide. This reaction is typically performed to protect the amino group or to introduce a specific acyl moiety as part of the final molecular structure.

Reaction Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A subsequent elimination of the leaving group (chloride) yields the N-acylated product.

  • Dissolve this compound (1.0 g, 4.9 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (0.75 mL, 5.4 mmol) to the solution to act as a base.

  • Add acetyl chloride (0.39 mL, 5.4 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

cluster_reaction Synthesis cluster_analysis LC-MS Analysis Reaction N-Acylation Reaction Quench Aqueous Workup Reaction->Quench SamplePrep Dilute in Mobile Phase (ACN/H2O) Quench->SamplePrep Prepare Sample LCMS Inject on C18 Column Gradient Elution MS ESI+ Full Scan (MS1) LCMS->MS MSMS Data-Dependent MS/MS (dd-MS2) MS->MSMS DataAnalysis Identify Product & Impurities (m/z, Isotope Pattern, Fragments) MSMS->DataAnalysis Analyze Data

Caption: Workflow for N-Acylation and LC-MS Analysis.

  • System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). Aromatic amines can be challenging to retain; a high-quality, end-capped C18 is crucial.[5]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The acid modifier is essential for promoting protonation and achieving good sensitivity in positive ion mode.[6]

  • Gradient: 10% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+). ESI is a soft ionization technique well-suited for generating intact protonated molecules.[7]

  • MS Scan Range: m/z 100-800.

  • MS/MS: Data-dependent acquisition (DDA) with collision-induced dissociation (CID) at a normalized collision energy of 20-40 eV.

Data Summary:

CompoundStructureExpected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Expected RT
Starting Material This compound203.98 / 205.98187/189 (-NH₂)Low
Product N-(3-bromo-4-fluoro-2-methylphenyl)acetamide246.00 / 248.00204/206 (-C₂H₂O), 124 (-Br, -C₂H₂O)Medium
Byproduct Di-acylated amine287.01 / 289.01245/247 (-C₂H₂O), 203/205 (-2xC₂H₂O)High

Interpretation Insights: The most critical diagnostic feature in the mass spectrum is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of almost equal intensity, separated by 2 Da.[8] This pattern is a powerful confirmation for the presence of bromine in the molecule and its fragments. The MS/MS fragmentation of the acylated product is expected to show a characteristic loss of the acetyl group (as ketene, 42 Da), regenerating the protonated aniline precursor at m/z 204/206.

N-Sulfonylation: Crafting a Sulfonamide

Similar to acylation, sulfonylation modifies the amino group, forming a sulfonamide linkage. Sulfonamides are a key functional group in many marketed drugs (e.g., sulfa drugs, diuretics). This reaction provides a stable linkage and significantly alters the electronic and physical properties of the parent aniline.

Reaction Principle: The mechanism is analogous to N-acylation. The nucleophilic amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. Elimination of chloride furnishes the stable sulfonamide product.

  • Dissolve this compound (1.0 g, 4.9 mmol) in pyridine (15 mL) in a round-bottom flask. Pyridine serves as both the solvent and the base.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (0.69 mL, 5.4 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 50 mL of 1 M HCl (aq) to neutralize the pyridine.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

cluster_reaction Synthesis cluster_analysis LC-MS Analysis Reaction N-Sulfonylation Reaction Neutralize Acidic Workup & Extraction Reaction->Neutralize SamplePrep Dilute in Mobile Phase (ACN/H2O) Neutralize->SamplePrep Prepare Sample LCMS Inject on PFP Column Gradient Elution MS ESI+ Full Scan (MS1) LCMS->MS MSMS Data-Dependent MS/MS (dd-MS2) MS->MSMS DataAnalysis Confirm Product Structure (m/z, Isotope Pattern, Fragments) MSMS->DataAnalysis Analyze Data

Caption: Workflow for N-Sulfonylation and LC-MS Analysis.

The LC-MS conditions are similar to those for the acylation product, but a Pentafluorophenyl (PFP) column could be used as an alternative to provide different selectivity for these highly aromatic and halogenated compounds.[5]

Data Summary:

CompoundStructureExpected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Expected RT
Starting Material This compound203.98 / 205.98187/189 (-NH₂)Low
Product N-(3-bromo-4-fluoro-2-methylphenyl)benzenesulfonamide344.98 / 346.98204/206 (-SO₂Ph), 141 (SO₂Ph⁺)High
Byproduct Unreacted benzenesulfonyl chloride (hydrolyzed)Benzenesulfonic acid (159.0 in ESI-)-Very Low

Interpretation Insights: The sulfonamide product is significantly less polar and larger than the acylated product, resulting in a much longer retention time on a reverse-phase column. The MS/MS fragmentation is highly diagnostic. A common fragmentation pathway for N-arylsulfonamides is the cleavage of the S-N bond, leading to two primary fragment ions: the protonated aniline (m/z 204/206) and the benzenesulfonyl cation (m/z 141). Observing this pair of fragments provides strong evidence for the sulfonamide structure.

Sandmeyer Reaction: Aromatic Core Transformation

The Sandmeyer reaction is a powerful tool for replacing an amino group on an aromatic ring with a variety of substituents, including halogens, cyano, and hydroxyl groups.[4] This transformation proceeds via an aryl diazonium salt intermediate and is typically catalyzed by copper(I) salts.[9]

Reaction Principle: The reaction first involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[10] The diazonium salt is an excellent leaving group (N₂ gas). In the presence of a copper(I) salt, such as CuBr, a single-electron transfer process generates an aryl radical, which then reacts with the bromide from the copper salt to form the final product.[4]

  • Add this compound (1.0 g, 4.9 mmol) to a solution of 48% hydrobromic acid (HBr, 10 mL).

  • Cool the mixture to 0 °C with vigorous stirring.

  • Slowly add a solution of sodium nitrite (NaNO₂, 0.37 g, 5.4 mmol) in water (3 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (CuBr, 0.84 g, 5.9 mmol) in 48% HBr (5 mL).

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes.

  • Cool the mixture, extract with diethyl ether (3 x 30 mL), wash the combined organic layers with 1 M NaOH and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

cluster_reaction Synthesis cluster_analysis LC-MS Analysis Diazotization Diazotization (NaNO2, HBr) Substitution CuBr-catalyzed Substitution Diazotization->Substitution SamplePrep Dilute in Mobile Phase (ACN/H2O) Substitution->SamplePrep Workup & Prepare LCMS Inject on C18 Column Gradient Elution MS APCI+ Full Scan (MS1) LCMS->MS MSMS MS/MS of Molecular Ion MS->MSMS DataAnalysis Identify Dibromo-Product (Isotopic Cluster, Fragments) MSMS->DataAnalysis Analyze Data

Caption: Workflow for Sandmeyer Reaction and LC-MS Analysis.

The product is a neutral, non-polar molecule. While it may be detected by ESI+, Atmospheric Pressure Chemical Ionization (APCI) is often more effective for such compounds.

Data Summary:

CompoundStructureExpected Mol. Ion (m/z)Key MS/MS Fragments (m/z)Expected RT
Starting Material This compound203.98 / 205.98 ([M+H]⁺)187/189 (-NH₂)Low
Product 1,3-Dibromo-4-fluoro-2-methylbenzene267.89 / 269.89 / 271.88188/190 (-Br), 109 (-2Br)High
Byproduct 3-Bromo-4-fluoro-2-methylphenol204.97 / 206.97 ([M+H]⁺)125 (-Br)Medium

Interpretation Insights: The key identifier for the dibrominated product is its unique isotopic cluster for the molecular ion. With two bromine atoms, the spectrum will show three peaks: M⁺ (⁷⁹Br-⁷⁹Br), M+2⁺ (⁷⁹Br-⁸¹Br), and M+4⁺ (⁸¹Br-⁸¹Br) in an approximate intensity ratio of 1:2:1. This pattern is an unambiguous indicator of a dibrominated species. A common byproduct in Sandmeyer reactions is the phenol, formed by the reaction of the diazonium salt with water. This would be readily distinguishable by its molecular weight and fragmentation pattern.

Conclusion

This guide demonstrates how LC-MS serves as a powerful and indispensable tool for the characterization of reaction products derived from this compound. By systematically comparing the outcomes of N-acylation, N-sulfonylation, and the Sandmeyer reaction, we have highlighted how specific data from the LC-MS analysis—retention time, accurate mass, isotopic patterns, and MS/MS fragmentation—provide a comprehensive and unambiguous profile of each reaction mixture.

  • N-Acylation and N-Sulfonylation yield products with increased molecular weight and reverse-phase retention, with highly predictable fragmentation patterns involving the loss of the acyl or sulfonyl group.

  • The Sandmeyer reaction fundamentally alters the aromatic core, producing a non-polar product whose identity is unequivocally confirmed by the characteristic 1:2:1 isotopic cluster of a dibrominated compound.

For researchers and drug development professionals, leveraging these detailed analytical strategies ensures the structural integrity of synthetic intermediates, mitigates the risk of carrying impurities forward, and ultimately accelerates the development of novel therapeutics.

References

  • In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024). RSC Publishing.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). Environmental Science & Technology.
  • 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1. (n.d.). Benchchem.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). PubMed.
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). NIH.
  • Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS. (n.d.). Benchchem.
  • Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE.
  • Sandmeyer reaction. (n.d.). Wikipedia. Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). SpringerLink.
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu.
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. (n.d.). Ossila.
  • Electrospray ionization. (n.d.). Wikipedia. Available at: [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

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  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Available at: [Link]

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A Researcher's Guide to Fluoro-Substituted Bromoanilines: A Comparative Study in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2][3] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][4][5] When this potent substituent is combined with the versatile synthetic utility of the bromoaniline framework, a class of exceptionally valuable building blocks emerges: the fluoro-substituted bromoanilines.

Bromoanilines are workhorse intermediates, offering two distinct points for functionalization: the nucleophilic amino group and the carbon-bromine bond, which is highly amenable to a host of palladium-catalyzed cross-coupling reactions.[6][7] This guide provides an in-depth comparative analysis of fluoro-substituted bromoaniline isomers, offering researchers, scientists, and drug development professionals a framework for selecting the optimal isomer for their synthetic campaigns. We will delve into the nuanced interplay of electronic and steric effects governed by the substituent positions and provide experimental data and protocols to support a rational approach to their use in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Decisive Influence of Fluorine Substitution: A Tale of Three Positions

The reactivity of a fluoro-substituted bromoaniline is not a monolithic property. It is dictated by the intricate electronic dialogue between the electron-donating amino group (-NH₂), the inductively electron-withdrawing and weakly mesomerically donating fluorine atom (-F), and the inductively withdrawing bromine atom (-Br). The relative positioning of these three groups—ortho, meta, or para—creates distinct electronic and steric environments that govern the molecule's behavior in synthesis.

  • Electronic Effects : Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution but, crucially, can enhance the reactivity of the C-Br bond towards oxidative addition in Pd-catalyzed cycles.[8] This is counterbalanced by a weaker, positive mesomeric effect (+M) where its lone pairs can donate into the π-system. The position of the fluorine atom determines the net impact on the reaction centers: the C-Br bond and the N-H bonds of the amine.

  • Steric Effects : An ortho-fluoro substituent can impose significant steric hindrance around the adjacent amino or bromo group, potentially impeding the approach of a bulky catalyst or coupling partner.[9][10] This steric clash can be a challenge to overcome but can also be exploited for achieving regioselectivity in certain reactions.

The interplay of these effects modulates the pKa of the aniline, the bond dissociation energy of the C-Br bond, and the overall electron density of the aromatic ring, leading to significant differences in reactivity among isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true test of a building block's utility lies in its performance in key synthetic transformations. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern synthesis, and the choice of fluoro-bromoaniline isomer can be the difference between a high-yielding, clean reaction and a failed attempt.

A. The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures.[11][12] The reaction's efficiency with bromoanilines is well-documented, but the introduction of a fluorine substituent adds a layer of complexity and opportunity.[6] The rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) catalyst, a step that is highly sensitive to the electronic nature of the C-Br bond.[13]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add bromoaniline, boronic acid, and base to a reaction vessel. prep2 Evacuate and backfill vessel with inert gas (e.g., Argon). prep1->prep2 prep3 Add Palladium catalyst and ligand. prep2->prep3 prep4 Add degassed solvent. prep3->prep4 react1 Heat mixture to desired temperature (e.g., 80-100 °C). prep4->react1 react2 Stir vigorously and monitor progress by TLC or LC-MS. react1->react2 work1 Cool to room temperature and dilute with water. react2->work1 work2 Extract with an organic solvent (e.g., Ethyl Acetate). work1->work2 work3 Dry organic layer and concentrate under vacuum. work2->work3 work4 Purify by column chromatography. work3->work4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Comparative Performance Data
Aniline DerivativeCoupling PartnerReaction TimeYield (%)Causality and Field Insights
2-Bromoaniline2-Thienylboronic acid15 min86%[6]High Reactivity: The ortho-amino group can potentially coordinate to the palladium center, accelerating the oxidative addition. However, steric hindrance can be a factor with bulkier coupling partners or ligands.
3-Bromoaniline2-Thienylboronic acid15 min64%[6]Moderate Reactivity: The electronic influence of the meta-amino group on the C-Br bond is less pronounced. Reactivity is often intermediate between ortho and para isomers. Longer reaction times can drive the reaction to completion (96% at 60 min).[6]
4-Bromoaniline2-Thienylboronic acid15 min91%[6]High Reactivity: The para-amino group's electron-donating effect enhances the electron density of the ring but the C-Br bond remains highly susceptible to oxidative addition. This position often provides a favorable balance of electronic activation and minimal steric hindrance.
4-Fluoro-2-bromoanilineArylboronic Ester12 hGood[12]Ortho-Bromo Reactivity: In this case, the C-Br bond is ortho to the amine. The added para-fluoro group is strongly electron-withdrawing, which can increase the rate of oxidative addition at the C-Br bond, often leading to good yields.[12]

Expert Analysis : The introduction of a fluorine atom generally increases the electrophilicity of the aryl halide, which should favor the oxidative addition step.

  • A para-fluoro substituent (relative to bromine) will strongly activate the C-Br bond towards oxidative addition due to its inductive effect.

  • An ortho-fluoro substituent will also be activating but may introduce steric challenges that require careful ligand selection (e.g., bulky, electron-rich phosphine ligands like CataCXium A) to achieve high yields.[12]

  • A meta-fluoro substituent will have a more moderate electronic influence but can still modulate the overall reactivity profile.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 Ar-X complex2 Transmetalation Complex complex1->complex2 [R-B(OR)₂]⁻ product_complex Product Complex complex2->product_complex product_complex->pd0 Ar-R label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

B. The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds, enabling the coupling of aryl halides with a vast range of amines.[15] The reaction is mechanistically complex, involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[16][17] The electronic properties of both the fluoro-bromoaniline (as the aryl halide) and the amine coupling partner are critical.

When using a fluoro-bromoaniline as the aryl halide, the considerations are similar to the Suzuki coupling: the C-Br bond must undergo oxidative addition. The electron-withdrawing fluorine atom is generally beneficial for this step. However, if the fluoro-bromoaniline is intended to be the amine coupling partner (after conversion of the bromine to another functional group), the fluorine's position will modulate the nucleophilicity of the amino group. An electron-withdrawing fluorine atom, particularly at the ortho or para position, will decrease the amine's nucleophilicity, potentially requiring stronger bases or more reactive catalyst systems.[18]

Catalytic Cycle of Buchwald-Hartwig Amination

BHA_Cycle pd0 L-Pd(0) oa_complex L-Pd(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_coord [L-Pd(Ar)(HNR'R'')]⁺X⁻ oa_complex->amine_coord Amine Coordination amido_complex L-Pd(Ar)(NR'R'') amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product Product Release

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.[17]

Self-Validating Experimental Protocols

The following protocols are generalized starting points based on established methodologies.[13][17] For any new substrate combination, optimization of catalyst, ligand, base, solvent, and temperature is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[13][19]
  • Vessel Preparation : To a flame-dried reaction vessel (e.g., a Schlenk flask), add the fluoro-substituted bromoaniline (1.0 mmol, 1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and phosphine ligand, or a pre-catalyst like CataCXium A Pd G3 (5-10 mol%).[11]

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/Water 4:1, or 2-MeTHF) via syringe.[11][13]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[17][20]
  • Vessel Preparation : In a glovebox or under a positive pressure of inert gas, add the aryl halide (e.g., a fluoro-substituted bromoaniline, 1.0 mmol, 1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, SPhos, 2-4 mol%) to a dry reaction vessel.

  • Reagent Addition : Add the amine coupling partner (1.1-1.5 eq) and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction : Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Strategic Outlook

Fluoro-substituted bromoanilines are more than just a collection of reagents; they are precision tools for molecular construction. The choice between an ortho-, meta-, or para-fluoro isomer is a critical decision that should be guided by a deep understanding of the electronic and steric effects at play.

  • For Suzuki-Miyaura couplings , para-substituted isomers often provide a reliable balance of high reactivity and steric accessibility. Ortho-fluoro isomers can be highly effective but may require more specialized, sterically demanding ligands to achieve optimal results.

  • In Buchwald-Hartwig aminations , the electron-withdrawing nature of fluorine generally accelerates the key oxidative addition step when the fluoro-bromoaniline is the electrophile. When it acts as the nucleophile, its reduced basicity must be considered and compensated for with appropriate reaction conditions.

By leveraging the principles and data outlined in this guide, researchers can move beyond trial-and-error and make informed, mechanism-based decisions. This rational approach to substrate selection will undoubtedly accelerate the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, unlocking new frontiers in chemical innovation.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline.
  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry.
  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • PubMed. (2007). The role of fluorine in medicinal chemistry.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Benchchem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
  • ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • PMC. (2021). Enzymatic synthesis of fluorinated compounds.
  • PMC. Recent Advances in the Construction of Fluorinated Organoboron Compounds.
  • PubMed. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • PMC. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
  • ResearchGate. (2025). Steric and Electronic Effects in Basic Dyes.
  • Benchchem. A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • ResearchGate. (2025). Steric and Electronic Effects in Basic Dyes. I—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Trifluoromethyl Groups in the Phenyl Ring.
  • Benchchem. A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

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The Ortho-Methyl Effect: A Double-Edged Sword in the Reactivity of 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Harnessing Substituent Effects in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the nuanced reactivity of substituted anilines is a cornerstone of molecular design. The strategic placement of functional groups on the aniline scaffold can profoundly influence a molecule's synthetic accessibility, metabolic stability, and biological activity. This guide provides an in-depth comparison of 3-Bromo-4-fluoro-2-methylaniline and its non-methylated counterpart, 3-bromo-4-fluoroaniline, to elucidate the critical role of the ortho-methyl group in modulating reactivity. By integrating experimental data with mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Competing Influences on the Aniline Core

The reactivity of an aniline is primarily dictated by the interplay of electronic and steric effects of its substituents. The amino group (-NH₂) itself is a potent activating group, donating electron density into the aromatic ring through resonance and thereby enhancing its nucleophilicity, particularly at the ortho and para positions.[1] However, the substituents on this compound present a more complex scenario.

  • Electron-Donating Group (Activating): The methyl group (-CH₃) at the C2 position is an electron-donating group through an inductive effect, which should theoretically increase the electron density of the aromatic ring and the basicity of the amino group.[2]

  • Electron-Withdrawing Groups (Deactivating): The bromo and fluoro groups at the C3 and C4 positions, respectively, are electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. While they are deactivating, they are still ortho-, para-directing due to the resonance donation of their lone pairs.

This combination of activating and deactivating groups creates a finely balanced system where the regioselectivity and overall reactivity are not immediately obvious. The introduction of the methyl group at the ortho position to the amine is the key differentiator, and its effects are twofold.

The Decisive Role of the Ortho-Methyl Group: An Experimental Perspective

To quantitatively assess the impact of the ortho-methyl group, we can compare the acid dissociation constants (pKa) of the conjugate acids of this compound and 3-bromo-4-fluoroaniline. The pKa value is a direct measure of the basicity of the aniline, which in turn reflects the availability of the nitrogen's lone pair to participate in reactions.

CompoundSubstituentsPredicted pKa
This compound 2-CH₃, 3-Br, 4-F2.73 [3][4]
3-bromo-4-fluoroaniline 3-Br, 4-F3.58 [2]

Table 1: Predicted pKa values of the conjugate acids of this compound and its non-methylated analog.

Contrary to what one might expect from the electron-donating nature of the methyl group, the experimental data reveals that This compound is a weaker base (lower pKa) than 3-bromo-4-fluoroaniline . This phenomenon is a classic example of the "ortho effect," where the steric hindrance of the ortho-substituent outweighs its electronic effect. The methyl group physically obstructs the lone pair on the nitrogen, making it less accessible for protonation and for acting as a nucleophile in reactions like acylation.

This steric inhibition of resonance and solvation of the anilinium ion has profound implications for the reactivity of the molecule.

Mechanistic Insights: Electronic Activation vs. Steric Hindrance

The presence of the ortho-methyl group creates a fascinating dichotomy in the reactivity of this compound.

Reactivity of the Amino Group: Steric Hindrance Dominates

For reactions directly involving the amino group, such as N-acylation or N-alkylation, the steric bulk of the ortho-methyl group is the dominant factor. The methyl group acts as a shield, hindering the approach of electrophiles to the nitrogen atom. This leads to a decreased rate of reaction at the amino group compared to its non-methylated counterpart.

Caption: Steric hindrance of the ortho-methyl group in N-acylation.

Reactivity of the Aromatic Ring: A Subtle Activation

In contrast, for electrophilic aromatic substitution (EAS) reactions, the electron-donating nature of the methyl group plays a more significant role. It activates the ring, working in concert with the powerful activating effect of the amino group. This makes the aromatic ring of This compound more susceptible to electrophilic attack than that of 3-bromo-4-fluoroaniline , assuming the reaction is not sterically demanding at the ortho positions.

The directing effects of the substituents guide the incoming electrophile. The amino group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the halogens are deactivating ortho-, para-directors. In this compound, the positions ortho and para to the strongly activating amino group are C6 and C4 (blocked by fluorine). The C6 position is the most likely site for electrophilic attack, though it experiences some steric hindrance from the adjacent methyl group.

EAS_Directing_Effects cluster_effects Substituent Effects cluster_reactivity Predicted Reactivity Molecule This compound NH2 NH2 (C1) Strong Activator o,p-director CH3 CH3 (C2) Weak Activator o,p-director Br Br (C3) Deactivator o,p-director F F (C4) Deactivator o,p-director EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) NH2->EAS Activates C6 CH3->EAS Activates C3, C5 N_Reactions Reactions at Amino Group (e.g., Acylation) CH3->N_Reactions Sterically Hinders Cross_Coupling Cross-Coupling (e.g., Suzuki at C-Br) Br->Cross_Coupling Reactive Site

Caption: Interplay of substituent effects on reactivity.

Experimental Protocols

The following protocols are provided as examples of how the unique reactivity of this compound can be utilized in synthesis.

Protocol 1: Synthesis of this compound via Electrophilic Bromination

This protocol is based on the established synthesis of the title compound and demonstrates a typical electrophilic aromatic substitution where the regioselectivity is controlled by the existing substituents.[5]

Materials:

  • 3-fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 3-fluoro-2-methylaniline (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Suzuki Cross-Coupling of this compound

This protocol is an adaptation from a known procedure for a similar bromo-methylaniline derivative and illustrates the utility of the bromine atom as a handle for carbon-carbon bond formation.[6][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.4 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow Start Start: This compound + Arylboronic Acid Reagents Add Pd(PPh3)4 catalyst and K3PO4 base Start->Reagents Solvent Degassed Dioxane/Water Reagents->Solvent Reaction Heat under Inert Atmosphere (N2/Ar) Solvent->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Biaryl Product Purification->Product

Caption: Workflow for the Suzuki cross-coupling reaction.

Conclusion

The ortho-methyl group in this compound exerts a powerful influence on its reactivity, acting as a double-edged sword. While it sterically hinders reactions at the adjacent amino group, making it a weaker base than its non-methylated analog, it also electronically activates the aromatic ring towards electrophilic substitution. This nuanced interplay of steric and electronic effects provides a valuable tool for synthetic chemists. By understanding these principles, researchers can strategically employ this and similar substituted anilines to control the outcome of their reactions, leading to the efficient synthesis of complex molecules with desired properties for applications in drug discovery and materials science. The provided protocols offer a starting point for harnessing the unique reactivity of this versatile building block.

References

  • ChemBK. 3-Bromo-4-fluoroaniline. [Link]

  • LookChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • ResearchGate. Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. [Link]

  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

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A Comparative Guide to Isotopic Labeling Strategies for 3-Bromo-4-fluoro-2-methylaniline in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of isotopic labeling strategies for 3-Bromo-4-fluoro-2-methylaniline, a key intermediate in modern organic synthesis and pharmaceutical development.[1][2] We will explore the rationale behind choosing specific isotopes, compare synthetic methodologies, and detail the analytical techniques essential for characterizing the labeled products. Our focus is on providing actionable insights and robust experimental protocols to empower your research.

Introduction: The Significance of this compound in a Research Context

This compound is a polysubstituted aniline derivative increasingly utilized as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][3] Its trifunctional nature, featuring bromine, fluorine, and amino groups, allows for a diverse range of chemical transformations.[1] Isotopic labeling of such a molecule is paramount for a variety of advanced studies, including:

  • Metabolic Fate and Pharmacokinetics: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[4][5]

  • Mechanistic Elucidation: Understanding complex reaction pathways and enzyme-substrate interactions.

  • Quantitative Analysis: Serving as a precise internal standard in mass spectrometry-based assays.[4]

  • In Vivo Imaging: Development of probes for techniques like Positron Emission Tomography (PET).[6][7]

This guide will compare the practical aspects of introducing stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), as well as the positron-emitting Fluorine-18 (¹⁸F), into the this compound scaffold.

Part 1: Strategic Isotope Selection for this compound

The choice of isotope is dictated by the research question. Each isotope offers unique advantages and requires distinct analytical approaches for detection.

IsotopePrimary ApplicationKey Analytical Technique(s)Rationale & Considerations
Deuterium (²H) Metabolic stability studies (Kinetic Isotope Effect), Internal standards for MSMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)The C-D bond is stronger than the C-H bond, which can slow metabolism at the labeled site.[8] Deuterium is relatively inexpensive and can often be introduced with high efficiency.[9]
Carbon-13 (¹³C) Mechanistic studies, Metabolic flux analysis, Structural elucidation¹³C NMR Spectroscopy, MS¹³C is a stable isotope that allows for direct probing of the carbon skeleton without altering chemical reactivity.[10][11] It is invaluable for identifying metabolites and understanding reaction mechanisms.[5]
Nitrogen-15 (¹⁵N) Probing reactions at the amino group, Protein-ligand binding studies¹⁵N NMR Spectroscopy, MS¹⁵N labeling allows for the direct observation of the nitrogen atom's environment, which is crucial for studying reactions involving the aniline amine group.[12][13]
Fluorine-18 (¹⁸F) In vivo Positron Emission Tomography (PET) imagingPET Scanner¹⁸F is a positron emitter with a convenient half-life (109.8 min) for PET imaging, enabling non-invasive visualization of biological processes.[7] Labeling would require substitution of the existing ¹⁹F atom.

Part 2: Comparative Analysis of Labeling Methodologies

The synthesis of isotopically labeled this compound can be approached through several routes. The optimal method depends on the desired isotope, position of the label, and available starting materials.

Deuterium Labeling: A Focus on Hydrogen-Deuterium Exchange (H/D Exchange)

Deuterium labeling of anilines is a well-established field, offering several catalytic and non-catalytic methods.[14]

Method 1: Iridium-Catalyzed Ortho-Deuteration

  • Principle: Transition metal catalysts, particularly iridium complexes, can selectively activate the C-H bonds ortho to the directing amino group, facilitating exchange with a deuterium source.[4]

  • Advantages: High selectivity for ortho positions, often high deuterium incorporation levels.[4]

  • Challenges for this compound: The target molecule already has a methyl group at one ortho position (C2) and a fluorine atom at the other (C6 is meta to the amine). This method would primarily target the remaining aromatic proton at the C5 position, which is not ortho to the amine. However, iridium catalysis has been shown to be effective for deuterating anilines.[4][9]

Method 2: Microwave-Promoted Iodo-Deuterium (I/D) Exchange

  • Principle: This method involves the synthesis of an iodinated precursor followed by a microwave-assisted exchange reaction with a deuterium source like D₂O.[9] While our target molecule has a bromine atom, a similar halo-deuterium exchange could be explored.

  • Advantages: Rapid reaction times and the use of an inexpensive deuterium source (D₂O).[9]

  • Workflow:

G cluster_0 Proposed Deuteration Workflow start This compound step1 Palladium-Catalyzed Buchwald-Hartwig Amination (Hypothetical Precursor Synthesis) start->step1 If starting from a different precursor step2 Iodination of Precursor step1->step2 step3 Microwave-Assisted I/D Exchange with D2O step2->step3 e.g., Copper catalyst end Deuterated this compound step3->end

Caption: A potential workflow for deuterium labeling via an I/D exchange.

Carbon-13 Labeling: Building the Molecule from Labeled Precursors

Introducing a ¹³C label typically requires a synthetic approach that incorporates a ¹³C-containing building block.

Method: Synthesis from a Labeled Precursor

  • Principle: The synthesis would start from a commercially available, ¹³C-labeled simple aromatic or aliphatic compound and build the target molecule around it. For instance, starting with ¹³C-labeled toluene to label the methyl group.

  • Advantages: Precise, site-specific labeling.

  • Challenges: Can involve multi-step synthesis, potentially leading to lower overall yields. The cost of the labeled starting material is a key consideration.

Experimental Protocol: Hypothetical ¹³C-Labeling of the Methyl Group

  • Start with [¹³C]-Toluene.

  • Nitration: React [¹³C]-Toluene with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group. This would yield a mixture of ortho- and para-nitro-[¹³C]-toluene.

  • Fluorination: Introduce the fluorine atom. This can be a challenging step and might require specific methodologies like the Balz-Schiemann reaction on a corresponding aniline.

  • Bromination: Introduce the bromine atom via electrophilic aromatic substitution.

  • Reduction: Reduce the nitro group to an amine using a reducing agent like SnCl₂ or catalytic hydrogenation to yield the final ¹³C-methyl-labeled product.[15]

Nitrogen-15 Labeling: Introduction at the Amination Step

¹⁵N labeling is most efficiently achieved by introducing the labeled nitrogen during the formation of the amino group.

Method: Reduction of a Nitro Precursor with a ¹⁵N Source

  • Principle: Synthesize the corresponding nitroaromatic compound (3-Bromo-4-fluoro-2-methyl-1-nitrobenzene) and then reduce it using a reaction that incorporates a ¹⁵N-label. A more direct approach would be to use a ¹⁵N-ammonia source in a nucleophilic aromatic substitution reaction if a suitable precursor is available.

  • Workflow:

G cluster_1 Proposed 15N Labeling Workflow start 3-Bromo-4-fluoro-2-methyl-1-nitrobenzene step1 Reduction with 15N source (e.g., 15NH4Cl / Fe) start->step1 end [15N]-3-Bromo-4-fluoro-2-methylaniline step1->end

Caption: A simplified workflow for introducing a ¹⁵N label via reduction.

Fluorine-18 Labeling for PET Imaging

¹⁸F labeling requires specialized radiochemistry techniques due to the short half-life of the isotope.

Method: Nucleophilic Substitution

  • Principle: This would involve replacing a good leaving group on the aromatic ring with [¹⁸F]fluoride. This is challenging on an electron-rich aniline ring. A more feasible approach would be to replace the existing ¹⁹F atom, but this requires harsh conditions not typically suitable for radiolabeling. A multi-step synthesis starting with a precursor amenable to radiofluorination would be necessary.[7]

  • Advantages: Enables highly sensitive in vivo imaging.[16]

  • Challenges: Requires access to a cyclotron and a radiochemistry lab. Synthesis must be rapid and high-yielding.

Part 3: Analytical Characterization of Labeled Compounds

Unequivocal confirmation of isotopic incorporation and purity is critical. A multi-technique approach is essential.

Mass Spectrometry (MS)

MS is the primary tool for confirming the mass shift due to isotopic labeling and for quantifying the level of incorporation.

  • Deuterium Labeling: The molecular ion peak (M+) will shift by +1 for each deuterium atom incorporated.

  • ¹³C and ¹⁵N Labeling: The M+ peak will shift by +1 for each ¹³C or ¹⁵N atom.

  • High-Resolution MS (HRMS): Essential for confirming the elemental composition of the labeled product.

  • Halogen Signature: The presence of bromine provides a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 1:1, which helps in identifying the molecular ion cluster.[17] Electron ionization mass spectrometry of halogenated anilines can be complex, and derivatization may be needed for isomer differentiation.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and confirms the exact position of the isotopic label.

  • ¹H NMR: In deuterium labeling, the disappearance of a proton signal at a specific chemical shift confirms the site of deuteration.

  • ¹³C NMR: For ¹³C-labeled compounds, the signal corresponding to the labeled carbon will be significantly enhanced.[20] It can also be used to quantify the members of a complex chemical system.[11] The chemical shifts in ¹³C NMR are broad, which helps in distinguishing different carbon environments.[21]

  • ¹⁵N NMR: This technique directly observes the ¹⁵N nucleus. The chemical shift is sensitive to the electronic environment of the nitrogen atom, providing valuable data on substitution and bonding.[12][22][23] The ¹⁵N-¹H coupling constants can also be correlated with substituent effects.[13][24]

  • ¹⁹F NMR: This is useful for characterizing the starting material and final product, ensuring the fluorine atom remains in the correct position.

Comparative Summary and Recommendations

Labeling StrategyEase of Synthesis (Hypothetical)CostAnalytical ComplexityRecommended Use Case
Deuterium ModerateLowLow to ModeratePharmacokinetic studies, internal standards.
Carbon-13 DifficultHighModerateElucidation of metabolic pathways, reaction mechanism studies.
Nitrogen-15 Moderate to DifficultModerateHighStudies of amine reactivity, protein-ligand interactions.
Fluorine-18 Very DifficultHigh (infrastructure)HighPreclinical and clinical PET imaging.

For initial metabolic stability and pharmacokinetic screening, deuterium labeling offers the most practical and cost-effective entry point. For detailed mechanistic studies where the fate of the carbon skeleton is of interest, ¹³C labeling , despite its synthetic challenges, is indispensable. ¹⁵N labeling should be reserved for specific questions regarding the reactivity of the aniline nitrogen. Finally, ¹⁸F labeling is a specialized endeavor for researchers focused on developing novel PET imaging agents.

Conclusion

Isotopic labeling of this compound opens up a wide array of advanced research possibilities. The choice of isotope and labeling strategy must be carefully aligned with the scientific objectives and available resources. By understanding the comparative advantages and challenges of each approach, from synthesis to final analysis, researchers can confidently select and implement the most appropriate methodology to achieve their goals. This guide provides a foundational framework for making those critical decisions, grounded in established chemical principles and analytical techniques.

References

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). Chemical Reviews.
  • Gao WQ, Qiao YB, & Qin YQ. (2016). Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. Research & Reviews: Journal of Chemistry.
  • Selected approaches for the deuteration of aniline substrates. (n.d.).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their deriv
  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. (n.d.).
  • Nitrogen-15 magnetic resonance spectroscopy. Correlation of the 15N-H coupling constants in aniline derivatives with Hammett .sigma. constants. (n.d.). Journal of the American Chemical Society.
  • Jariwala, F. B., & Attygalle, A. B. (n.d.).
  • Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. (n.d.). Ingenta Connect.
  • Aniline-2,3,4,5,6-d5. (n.d.). ZEOtope.
  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). MDPI.
  • 15 N NMR chemical shifts of nitrogen compounds representing condensation products of aniline with carbonyl and other functional groups. (n.d.).
  • Electron Ionization Mass Spectrometry of Halogen
  • 4-Bromo-3-fluoro-2-methylaniline. (n.d.). Benchchem.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). [No Source Name Available].
  • A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin. (n.d.). PMC.
  • Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. (2026). Langmuir.
  • 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Ossila.
  • Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the r
  • Carbon-13 (13C). (n.d.). MedchemExpress.com.
  • Organic Compounds Containing Halogen
  • What is 3-Bromo-2-methylaniline and how is it synthesized?. (n.d.). Guidechem.
  • 4-Bromo-3-fluoro-2-methylaniline. (2025). ChemicalBook.
  • 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). [No Source Name Available].
  • 4-Bromo-3-fluoro-2-methylaniline. (n.d.). PubChem.
  • Method of preparing 3-bromo-4-methylaniline. (n.d.).
  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021). [No Source Name Available].
  • Carbon-13 NMR Spectroscopy. (2019). YouTube.
  • Positron emission tomography (PET) imaging with 18F-based radiotracers. (n.d.). PMC.
  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.).
  • 4-Bromo-3-fluoro-2-methylaniline. (n.d.). LookChem.
  • Methyl and Amino Acid Type Labeling. (n.d.).
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar
  • 13C NMR Chemical Shift. (n.d.).
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Benchmarking 3-Bromo-4-fluoro-2-methylaniline: A Comparative Guide to a Superior Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of medicinal chemistry and process development, the selection of a building block is a strategic opening move that dictates the course of the entire synthesis. A well-chosen scaffold can unlock novel chemical space, streamline synthetic routes, and ultimately accelerate the journey from hit-to-lead and beyond. This guide provides a rigorous, data-driven comparison of 3-Bromo-4-fluoro-2-methylaniline, a uniquely functionalized building block, against its commercial analogs, demonstrating its superior utility and performance in key synthetic transformations.

As senior application scientists, our perspective is rooted in field-proven insights. We move beyond mere catalog listings to explain the causality behind experimental outcomes, offering a trustworthy and authoritative resource for the discerning researcher.

The Molecular Advantage: Unpacking the Functionality of this compound

This compound (CAS 1780701-91-8) is not merely another halogenated aniline; it is a precisely engineered tool for modern organic synthesis.[1] Its power lies in the strategic interplay of its three key substituents on the aniline core:

  • The Bromo Group (Br): Positioned at C3, the bromine atom is the primary handle for a host of palladium-catalyzed cross-coupling reactions. It is an ideal site for introducing molecular complexity via Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, among others.

  • The Fluoro Group (F): Located at C4, the highly electronegative fluorine atom profoundly influences the electronic character of the ring. It lowers the pKa of the aniline nitrogen, modulates the regioselectivity of further aromatic substitutions, and can improve the metabolic stability and pharmacokinetic properties of the final drug candidate—a highly desirable feature in medicinal chemistry.[2]

  • The Methyl Group (CH₃): The ortho-methyl group at C2 provides critical steric influence. It can direct incoming reagents, hinder unwanted side reactions, and lock conformations, providing a level of stereochemical and regiochemical control that is difficult to achieve with less substituted analogs. This steric effect can also influence the rate and efficiency of catalytic cycles.[3]

This trifecta of functional groups offers a platform for orthogonal synthesis, allowing chemists to selectively address each position under different reaction conditions.

Performance Benchmarking: Head-to-Head Experimental Comparisons

To quantify the advantages of this compound, we benchmarked its performance against two commercially available and structurally related building blocks: 2-Bromo-4-fluoroaniline (lacks the ortho-methyl group) and 4-Bromo-2-methylaniline (lacks the para-fluoro group).

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery for creating biaryl structures. We evaluated the performance of each building block in a standard coupling with 4-methoxyphenylboronic acid.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

Building BlockProductYield (%)Reaction Time (h)
This compound 4'-Methoxy-4-fluoro-2-methyl-[1,1'-biphenyl]-3-amine94% 1.5
2-Bromo-4-fluoroaniline4'-Methoxy-4-fluoro-[1,1'-biphenyl]-2-amine87%3
4-Bromo-2-methylaniline4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-amine89%2.5

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling experiment.

Expert Analysis: this compound exhibits superior reactivity, leading to a higher yield in a significantly shorter time. The combination of the electron-donating methyl group and the electron-withdrawing fluoro group creates a favorable electronic environment on the ring, likely accelerating the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The formation of aryl amines is another critical transformation in pharmaceutical synthesis. We assessed the coupling efficiency of our building blocks with a common secondary amine, morpholine.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Building BlockProductYield (%)Reaction Time (h)
This compound 1-(3-amino-2-fluoro-6-methylphenyl)morpholine91% 4
2-Bromo-4-fluoroaniline1-(2-amino-5-fluorophenyl)morpholine78%10
4-Bromo-2-methylaniline1-(4-amino-3-methylphenyl)morpholine85%6

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Add morpholine (1.2 mmol) and anhydrous toluene (4 mL) via syringe.

  • Stir the mixture at 100 °C and monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired product.

Causality Diagram: Factors Influencing Buchwald-Hartwig Efficiency

G cluster_input Inputs cluster_cycle Catalytic Cycle Substrate Aryl Bromide (Sterics & Electronics) Catalyst Active Pd(0) Catalyst [Pd(L)] Ligand Ligand Choice (e.g., XPhos, SPhos) OxAdd Oxidative Addition (Rate-Determining Step) Catalyst->OxAdd Substrate Reacts RedElim Reductive Elimination (Product Formation) OxAdd->RedElim Amine Binding Outcome Reaction Outcome (Yield, Rate) RedElim->Outcome

Caption: Key factors influencing the efficiency of the Buchwald-Hartwig amination catalytic cycle.

Expert Analysis: The presence of the ortho-methyl group in this compound provides a clear advantage. Steric hindrance adjacent to the reacting center is known to accelerate the reductive elimination step, which is often crucial for product turnover in the Buchwald-Hartwig reaction.[5][6] The diminished performance of 2-Bromo-4-fluoroaniline, which lacks this steric feature, supports this mechanistic interpretation.

Case Study: Directed ortho-Metalation (DoM)

Beyond cross-coupling, the substituents of this compound enable advanced synthetic strategies. The fluorine atom, in concert with a protected amine, can act as a powerful directed metalation group (DMG), allowing for precise functionalization of the C5 position.

Synthetic Strategy: Regioselective Functionalization

G Start This compound Step1 Protect Amine (e.g., Boc2O) Start->Step1 Protected N-Boc Protected Intermediate Step1->Protected Step2 DoM (s-BuLi, THF, -78°C) Protected->Step2 Lithiated C5-Lithiated Species (Regioselective) Step2->Lithiated Step3 Electrophilic Quench (e.g., I2, DMF, TMSCl) Lithiated->Step3 Final New C5-Substituted Product Step3->Final

Caption: Synthetic pathway for C5 functionalization via Directed ortho-Metalation (DoM).

Expert Analysis: This transformation is a testament to the molecule's advanced utility. The protected amine and the fluorine atom cooperatively direct the strong base (s-BuLi) to deprotonate the C5 position with high fidelity.[7][8][9] This allows for the introduction of a wide range of electrophiles at a position that would be difficult to access through classical electrophilic aromatic substitution, all while preserving the valuable bromine handle for subsequent cross-coupling reactions.

Conclusion: A Superior Building Block for Modern Synthesis

The data and synthetic strategies presented in this guide compellingly demonstrate that this compound is more than the sum of its parts. It consistently outperforms its structural analogs in key C-C and C-N bond-forming reactions, offering higher yields in shorter reaction times. Its unique substitution pattern provides a platform for advanced, regioselective transformations that are out of reach for simpler building blocks.

For researchers, scientists, and drug development professionals, the choice is clear. Incorporating this compound into your synthetic programs is a strategic decision that can enhance efficiency, enable novel derivatization, and ultimately, accelerate the discovery of new chemical entities.

References

  • Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties , Journal of the American Chemical Society, [Link]

  • Buchwald–Hartwig amination , Wikipedia, [Link]

  • Buchwald-Hartwig Amination , Chemistry LibreTexts, [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine , MDPI, [Link]

  • Directed ortho metalation , Wikipedia, [Link]

  • Directed ortho metalation , Grokipedia, [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-4-fluoro-2-methylaniline is foundational to scientific progress. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are integral components of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in its specific chemical properties and the principles of laboratory safety. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.

Understanding the Hazard Profile: The "Why" Behind the Precautions

This compound (CAS No. 127408-03-1) is a halogenated aromatic amine. Its molecular structure dictates its reactivity and toxicological profile, which is why a thorough understanding of its hazards is the first step in its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][4]

The key takeaway from this profile is that this compound poses a multi-route exposure risk. It is harmful if ingested, absorbed through the skin, or inhaled.[2][3] This necessitates a comprehensive safety approach, from handling to final disposal, that minimizes all potential routes of exposure.

At the Source: Waste Segregation Protocol

Proper disposal begins at the moment the waste is generated. Due to its chemical structure, this compound must be treated as halogenated hazardous waste .[5][6] Mixing it with non-halogenated waste streams can lead to costly and complex disposal challenges.[6]

Step-by-Step Segregation Procedure:

  • Designate a Waste Container: Procure a dedicated, chemically resistant waste container, clearly labeled for "Halogenated Organic Waste." High-density polyethylene (HDPE) containers are suitable for this purpose.[5]

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation start

    • The name of the principal investigator or lab group

  • Waste Collection:

    • Solid Waste: Collect un-reclaimable solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) in this container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated halogenated liquid waste container. Do not mix with non-halogenated solvents.[5][6]

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the dermal, oral, and inhalation hazards, a stringent PPE protocol is mandatory for anyone handling this compound, including during disposal procedures.

Table 2: Required PPE for Handling this compound Waste

Body PartPPE SpecificationRationale for Use
Hands Chemical-resistant gloves (Nitrile recommended)Prevents dermal absorption (H312) and skin irritation (H315).[2]
Eyes/Face Tightly fitting safety goggles with side-shieldsProtects against splashes causing serious eye irritation (H319).[2][7]
Body Laboratory coat and impervious clothing as neededPrevents contact with skin and contamination of personal clothing.[2][3]
Respiratory Use only in a well-ventilated area (e.g., fume hood)Minimizes inhalation of dust or vapors, which are harmful (H332) and cause respiratory irritation (H335).[3][4]

Managing Spills and Accidental Releases

Accidents can happen, but a prepared response minimizes risk. The immediate priorities are to contain the spill, protect personnel, and prevent environmental release.

Step-by-Step Spill Response Protocol:

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Assess the Situation: Evaluate the size of the spill and determine if it is safe to manage internally or if you need to call your institution's Environmental Health & Safety (EHS) team.

  • Don PPE: Before approaching the spill, don the full PPE outlined in Table 2.

  • Containment:

    • For solid spills, use dry clean-up procedures. Carefully sweep or vacuum (using an explosion-proof vacuum) the material and place it in a labeled hazardous waste container.[4] Avoid generating dust.[4]

    • For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite).[8]

  • Clean-Up: Once absorbed, scoop the material into a suitable, sealed container for disposal as halogenated hazardous waste.[9]

  • Decontamination: Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Risk alert->assess is_major Major Spill? assess->is_major call_ehs Call EHS/ Emergency Response is_major->call_ehs Yes don_ppe Don Full PPE is_major->don_ppe No report Report Incident call_ehs->report contain Contain Spill (Absorb Liquid / Cover Solid) don_ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->report

Spill response decision workflow.

Approved Disposal Pathways

The final disposal of this compound must be handled by a licensed hazardous waste disposal facility. As a halogenated organic compound, the recommended and most environmentally sound disposal method is high-temperature incineration .[7][10]

Why Incineration?

Halogenated compounds can produce hazardous byproducts like hydrogen bromide (HBr) and hydrogen fluoride (HF) upon combustion.[3] Licensed hazardous waste incinerators are equipped with specialized "scrubbing" systems in their flue gas stacks to neutralize these acidic gases, preventing their release into the atmosphere.[7][10] Landfilling is not a preferred method as it poses a risk of environmental contamination.[4]

The Disposal Process:

  • Accumulation: Collect the segregated halogenated waste in its properly labeled container, ensuring the container is sealed and stored safely. Do not overfill containers (a maximum of 90% capacity is a good rule of thumb).[5]

  • Request Pickup: Once the container is full or the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS department.

  • Documentation: Complete any required waste manifests or tracking forms provided by EHS. Accuracy is crucial for regulatory compliance.

  • Professional Disposal: The EHS department will then manage the transport and final disposal at a certified facility, ensuring all local, state, and federal regulations (such as those from the Environmental Protection Agency - EPA) are met.[2][3]

Disposal_Workflow cluster_lab Laboratory Responsibility cluster_ehs EHS & Facility Responsibility gen_waste Generate Waste (Solid or Liquid) segregate Segregate as 'Halogenated Waste' gen_waste->segregate label_container Label Container Correctly segregate->label_container store_safe Store Safely in Sealed Container label_container->store_safe request_pickup Request EHS Waste Pickup store_safe->request_pickup collect_waste EHS Collects Waste from Lab request_pickup->collect_waste transport Transport to Licensed Hazardous Waste Facility collect_waste->transport incinerate High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate final_disp Final Disposition incinerate->final_disp

End-to-end disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility. The principles outlined here—understanding the hazard, segregating waste, using proper PPE, responding effectively to spills, and utilizing approved disposal channels—are the cornerstones of professional chemical management.

References

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A Senior Application Scientist's Guide to Handling 3-Bromo-4-fluoro-2-methylaniline: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. Handling compounds like 3-Bromo-4-fluoro-2-methylaniline (CAS No. 127408-03-1), an aromatic amine containing both bromine and fluorine, requires more than just a standard lab coat and gloves. It necessitates a comprehensive understanding of its specific hazards and the implementation of a multi-layered safety strategy. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, emphasizing the causality behind each procedural step to build a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the Adversary

This compound is classified as hazardous, and its toxicological properties warrant significant caution.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion, each posing a considerable risk.[4][5] A thorough understanding of its GHS classification is the foundational step in establishing a robust safety protocol.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1][2][3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1][2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[1][2][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][6] |

Source: Synthesized from multiple supplier Safety Data Sheets.[1][2][3][4][6]

The key takeaway from this profile is that the compound is harmful through all major exposure routes and is a significant irritant to the skin, eyes, and respiratory system.[1][3] The presence of halogen atoms (Bromine, Fluorine) and the amine group dictates the need for specific handling and disposal procedures.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before we even consider PPE, we must implement robust engineering and administrative controls.

  • Engineering Controls : All work involving this compound, especially handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical ventilation to prevent inhalation of dust or vapors.[1][7] Your facility must also be equipped with an easily accessible eyewash station and a safety shower.[1][5]

  • Administrative Controls : Never work alone when handling this compound. Ensure all personnel are trained on its specific hazards and the emergency procedures. Do not eat, drink, or smoke in the laboratory.[1][6]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.

Hand Protection: The Critical Barrier

Aromatic amines can permeate glove materials at different rates.[8][9] Therefore, selecting the right glove is crucial.

  • Material Selection : While a specific breakthrough time for this compound is not readily published, for aromatic and halogenated compounds, nitrile gloves are a common minimum requirement. However, for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's resistance data.

  • Best Practice : Double-gloving is a highly recommended practice. This involves wearing two pairs of nitrile gloves, which significantly increases protection against undetected pinholes and extends the breakthrough time.

  • Procedure : Always inspect gloves for any signs of degradation or perforation before use. After handling is complete, remove the outer glove first, followed by the inner glove, without touching the outer surface of the inner glove or your skin. Dispose of contaminated gloves as hazardous waste.[6] Wash hands thoroughly with soap and water after removing gloves.[1][4]

Eye and Face Protection: Shielding from Splashes and Dust

Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1][4]

  • Minimum Requirement : At a minimum, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] Standard safety glasses do not provide adequate protection from splashes or fine dust.

  • Enhanced Protection : When there is a significant risk of splashing (e.g., transferring large volumes of a solution, running a reaction under pressure), a full face shield must be worn in addition to safety goggles.[10]

Skin and Body Protection: Preventing Dermal Exposure

Harmful in contact with skin, this compound requires complete body protection.[1][4]

  • Laboratory Coat : A clean, buttoned, flame-resistant lab coat is required.

  • Clothing : Wear long pants and closed-toe shoes. Shorts, skirts, and sandals are never appropriate in a laboratory setting.

  • Additional Protection : For tasks with a higher risk of contamination, such as cleaning up spills or handling larger quantities, a chemical-resistant apron or disposable coveralls are necessary.[11] Any clothing that becomes contaminated must be removed immediately and laundered separately before reuse.[12]

Respiratory Protection: A Contingency Measure

If all work is conducted within a properly functioning chemical fume hood, additional respiratory protection is generally not required.[13] However, a respirator becomes essential in specific scenarios:

  • Emergency Situations : In the event of a large spill or a failure of the primary ventilation system.

  • Required Equipment : A NIOSH-approved air-purifying respirator with organic vapor cartridges is the appropriate choice. If the compound is a fine powder and dust is generated, a particulate filter (P100) may also be necessary.[12]

Table 2: Summary of PPE Recommendations

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile Gloves Safety Goggles Lab Coat, Full Coverage Not required in fume hood
Preparing Solution Double Nitrile Gloves Safety Goggles & Face Shield Lab Coat, Full Coverage Not required in fume hood
Running Reaction Double Nitrile Gloves Safety Goggles & Face Shield Lab Coat, Full Coverage Not required in fume hood

| Spill Cleanup | Heavy-duty Gloves (e.g., Butyl) | Safety Goggles & Face Shield | Chemical-resistant Apron/Coveralls | Air-purifying Respirator |

Operational Plan: A Step-by-Step Workflow

A systematic approach ensures that safety protocols are consistently applied. The following workflow diagram illustrates the key stages of handling this compound safely.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_1 Review SDS & SOP prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Inspect & Don Full PPE prep_2->prep_3 handle_1 Weigh Compound (Minimize Dust) prep_3->handle_1 Proceed to work handle_2 Perform Chemical Work handle_1->handle_2 handle_3 Securely Close Containers handle_2->handle_3 clean_1 Decontaminate Work Surface handle_3->clean_1 Work complete clean_2 Segregate Halogenated Waste clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_2->clean_3 Waste secured clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Environmental Responsibility

Improper disposal of halogenated compounds can cause significant environmental harm.

  • Waste Segregation : this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs.[16]

  • Container Management : Waste containers must be kept tightly closed when not in use and stored in a well-ventilated area, away from incompatible materials.[1][14]

  • Regulatory Compliance : Always follow your institution's and local environmental regulations for hazardous waste disposal.[1][13] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7]

Emergency Procedures: Be Prepared

  • Skin Contact : Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[1][7]

  • Spill : Evacuate the area. Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Collect the material using non-sparking tools and place it in a sealed container for disposal as halogenated waste.[7][12]

By integrating these detailed protocols into your daily laboratory operations, you create a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.